molecular formula C12H8N2O B1598585 1,10-Phenanthrolin-4-ol CAS No. 23443-31-4

1,10-Phenanthrolin-4-ol

Cat. No.: B1598585
CAS No.: 23443-31-4
M. Wt: 196.2 g/mol
InChI Key: IZYBEGHUZQSYII-UHFFFAOYSA-N
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Description

1,10-Phenanthrolin-4-ol is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-1,10-phenanthrolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-10-5-7-14-12-9(10)4-3-8-2-1-6-13-11(8)12/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYBEGHUZQSYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C(=O)C=CN3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395726
Record name 1,10-Phenanthrolin-4-ol
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23443-31-4
Record name 1,10-Phenanthrolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,10-Phenanthrolin-4-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,10-Phenanthroline and its derivatives are cornerstone ligands in coordination chemistry, prized for their rigid, planar structure and potent N,N'-bidentate chelation capabilities.[1][2] This guide focuses on a particularly significant derivative, 1,10-Phenanthrolin-4-ol (also known as 4-hydroxy-1,10-phenanthroline). The introduction of a hydroxyl group at the 4-position imparts unique electronic properties, influences solubility, and provides a reactive site for further functionalization. These characteristics make it a highly versatile building block for creating advanced metal complexes for applications ranging from catalysis and chemical sensing to the development of novel therapeutic agents. This document provides a comprehensive overview of its synthesis, detailed physicochemical properties, coordination behavior, and key applications, supported by established experimental insights.

Molecular Structure and Synthesis

Structural Analysis and Tautomerism

This compound possesses a tricyclic heteroaromatic core. The key structural features include:

  • A Rigid, Planar Phenanthroline Backbone: This confers exceptional stability to its metal complexes.[1][2]

  • N,N'-Bidentate Chelating Site: The two nitrogen atoms at positions 1 and 10 form a stable five-membered ring upon coordination with a metal ion, a phenomenon known as the chelate effect.[2]

  • C4-Hydroxyl Group: The -OH group is a critical functional feature. It is weakly acidic and can be deprotonated to form a phenolate, which alters the electron-donating properties of the ligand.

A crucial aspect of 4-hydroxypyridine derivatives, including this compound, is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy (enol) form and a keto (phenanthrolone) form.[3][4][5][6] The position of this equilibrium is sensitive to factors like solvent polarity and pH.[6] Spectroscopic evidence often confirms the coexistence of both tautomers in solution, which can influence its reactivity and coordination chemistry.[4][6]

Synthetic Pathways

The parent 1,10-phenanthroline is typically synthesized via a Skraup reaction, involving the reaction of glycerol with o-phenylenediamine.[7] Derivatives like this compound are often prepared through multi-step sequences. A common conceptual approach involves building the phenanthroline ring system from appropriately substituted precursors. While specific, high-yield syntheses for this compound are proprietary or found in specialized literature, the general strategy follows established methods for creating substituted phenanthrolines.[8]

The diagram below illustrates a generalized synthetic logic for creating substituted phenanthrolines, which can be adapted for this compound.

G cluster_start Starting Materials cluster_reaction Core Synthesis A o-Phenylenediamine Derivative C Skraup or Doebner-von Miller Reaction A->C B α,β-Unsaturated Carbonyl Compound B->C D Cyclization & Aromatization C->D Acid Catalyst Oxidizing Agent E Substituted 1,10-Phenanthroline Backbone D->E F Functional Group Interconversion (e.g., Hydroxylation) E->F G Final Product: This compound F->G

Caption: Generalized workflow for the synthesis of substituted phenanthrolines.

Physicochemical Properties

The properties of this compound are summarized below. These values are crucial for designing experiments, predicting behavior in different media, and interpreting analytical data.

PropertyValueSource(s)
Chemical Formula C₁₂H₈N₂O[9][10]
Molecular Weight 196.21 g/mol [9]
CAS Number 23443-31-4[9][11]
Appearance Solid, typically a powderGeneral Knowledge
Melting Point 214-215 °C[9]
Boiling Point 389 °C at 760 mmHg (Predicted)[9]
pKa 8.61 ± 0.10 (Predicted)[9]
LogP 1.8 (Predicted)[9]
UV-Vis Absorption (λmax) ~230-270 nm range (typical for phen)[12][13][14]

Spectroscopic Profile:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals in the aromatic region (typically 7.0-9.5 ppm). The exact chemical shifts are sensitive to the solvent and the keto-enol equilibrium.

  • ¹³C NMR: The carbon spectrum provides information on the carbon skeleton, with distinct signals for the aromatic carbons and the carbon bearing the hydroxyl/keto group.

  • UV-Vis Spectroscopy: Like the parent 1,10-phenanthroline, it exhibits strong π-π* transitions in the UV region. The position and intensity of these bands can be modulated by solvent, pH, and coordination to a metal ion.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for studying the keto-enol tautomerism, with characteristic bands for O-H stretching (enol form) and C=O stretching (keto form).

Coordination Chemistry and Applications

The primary value of this compound lies in its function as a ligand in coordination chemistry.[2] Its ability to form stable complexes with a vast array of transition metals is the foundation of its utility.[16]

Role as a Chelating Ligand

This compound acts as a strong bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The hydroxyl group modifies the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complex. Introducing substituents onto the phenanthroline scaffold is a well-established strategy to fine-tune the properties of metal complexes, such as their redox potentials and photophysical behavior.[2][17][18]

G cluster_ligand This compound M Metal Ion Ligand N | (Phenanthroline Ring) | N M->Ligand Coordination Bonds

Caption: Chelation of a metal ion by the bidentate phenanthroline ligand.

Key Application Areas
  • Photocatalysis: Ruthenium(II) and Iridium(III) complexes containing phenanthroline ligands are renowned for their use as photocatalysts and photosensitizers.[2][17][19] The ability to absorb light and participate in electron transfer processes makes them valuable in driving organic reactions and in solar energy conversion schemes.[17] The hydroxyl group on this compound can be used to tune the electronic properties of the complex or as an anchoring point to immobilize the catalyst on a solid support.

  • Chemical Sensing: The photophysical properties (color and fluorescence) of phenanthroline derivatives and their metal complexes often change upon binding to specific ions or molecules.[15] This makes them excellent candidates for developing chemosensors.[15] For example, a complex might exhibit a change in its emission spectrum upon binding to a target analyte, allowing for sensitive and selective detection.[20]

  • Bioinorganic Chemistry and Drug Development: Phenanthroline complexes can interact with biological macromolecules like DNA, often through intercalation.[16] This property has been explored for the development of anticancer agents.[21][22] The hydroxyl group offers a site for conjugation to other bioactive molecules or for improving the pharmacokinetic properties of a potential drug candidate. Furthermore, phenanthroline itself is known to inhibit metallopeptidases by chelating the active site metal ion.[16][23]

Exemplary Experimental Protocol: Synthesis of a Ru(II) Complex

This protocol describes a general method for synthesizing a mixed-ligand ruthenium(II) complex, for example, ₂, which is a common scaffold in photocatalysis research. This procedure is adapted from standard literature methods for preparing similar ruthenium polypyridyl complexes.[20][24]

Objective: To synthesize and purify a heteroleptic Ru(II) complex using this compound as a key ligand.

Materials:

  • cis-Ru(bpy)₂Cl₂·2H₂O (bpy = 2,2'-bipyridine)

  • This compound

  • Ethanol/Water mixture (e.g., 3:1 v/v)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus

  • Filtration apparatus

  • Column for chromatography (Alumina or Silica gel)

Methodology:

  • Reaction Setup:

    • In a round-bottom flask, combine cis-Ru(bpy)₂Cl₂·2H₂O (1 equivalent) and this compound (1.1 equivalents).

    • Causality Insight: Using a slight excess of the incoming phenanthroline ligand helps to drive the reaction to completion.

    • Add a suitable solvent, such as an ethanol/water mixture, to dissolve the reactants.

    • De-gas the solution by bubbling with argon or nitrogen for 15-20 minutes to prevent oxidation of the Ru(II) center at high temperatures.

  • Reaction:

    • Heat the mixture to reflux with constant stirring under an inert atmosphere.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting materials and the formation of a new, deeply colored spot.

    • Expertise Note: The color of the solution should change, often to a deep red or orange, characteristic of Ru(II) polypyridyl complexes.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the solution to remove any insoluble impurities.

    • To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as its hexafluorophosphate salt.

    • Trustworthiness Principle: The PF₆⁻ counter-ion is large and non-coordinating, which facilitates the crystallization and isolation of the cationic complex from the aqueous solution.

    • Stir the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether to aid in drying.

  • Final Purification (Self-Validation):

    • The crude product should be further purified by column chromatography. An alumina column is often effective, eluting with a solvent system such as acetonitrile/toluene.

    • Collect the desired colored band and remove the solvent under reduced pressure.

    • Validation Step: The purity of the final product must be confirmed by analytical techniques such as ¹H NMR spectroscopy and Mass Spectrometry to verify the structure and confirm the absence of impurities.

Safety and Handling

  • General Handling: this compound, like other phenanthroline derivatives, should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Phenanthrolines can be toxic and act as inhibitors of metalloenzymes.[1] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion and Future Outlook

This compound is a highly valuable and versatile ligand in the field of coordination chemistry. Its unique combination of a rigid, chelating phenanthroline core with a functional hydroxyl group provides chemists with a powerful tool for designing sophisticated metal complexes. The ability to fine-tune electronic, photophysical, and biological properties through this functional handle ensures its continued relevance. Future research will likely focus on integrating this ligand into more complex molecular architectures, such as metal-organic frameworks (MOFs) and advanced supramolecular assemblies, further expanding its applications in catalysis, materials science, and medicine.[22]

References

  • Title: Ruthenium(ii)
  • Title: Ruthenium(II) Complexes with (3-Polyamino)phenanthrolines: Synthesis and Application in Sensing of Cu(II)
  • Title: this compound Source: LookChem URL
  • Title: Synthesis and Characterization of Ruthenium(II)
  • Title: Ruthenium (II)
  • Title: 1,10-Phenanthroline Source: Wikipedia URL
  • Title: RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO Source: N/A URL
  • Title: Transition metal complexes of 1,10-phenanthroline Source: Wikipedia URL
  • Title: this compound | C12H8N2O | CID 3735617 Source: PubChem - NIH URL
  • Title: this compound | 23443-31-4 Source: ChemicalBook URL
  • Title: 1,10-Phenanthroline | C12H8N2 | CID 1318 Source: PubChem URL
  • Title: Synthesis of organic salts from 1,10-phenanthroline for biological applications Source: Taylor & Francis Online URL
  • Title: 1,10-phenanthroline: Chemical properties, applications, and future prospects Source: N/A URL
  • Title: 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design Source: UCHEM URL
  • Title: One-step synthesis method of symmetrical 1,10- phenanthroline derivative Source: Google Patents URL
  • Title: Absorption [1,10-phenanthroline] Source: AAT Bioquest URL
  • Title: Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions Source: RSC Advances URL
  • Title: Exploring Photochemistry Applications of 4,7-Dibromo-1,10-Phenanthroline Source: N/A URL
  • Title: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions Source: PubMed URL
  • Title: (A) UV–Vis spectra of pure 1,10-phenanthroline and the mixture of...
  • Title: o-Phenanthroline Source: NIST WebBook URL
  • Title: Keto-enol tautomerization Source: Computational Organic Chemistry URL
  • Source: Organic Chemistry Frontiers (RSC Publishing)
  • Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL
  • Title: Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties Source: PMC - NIH URL

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An In-Depth Technical Guide to the Synthesis of 1,10-Phenanthrolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 1,10-Phenanthrolin-4-ol

1,10-Phenanthroline and its derivatives are fundamental building blocks in medicinal chemistry, catalysis, and materials science, prized for their rigid, planar structure and potent metal-chelating properties. The introduction of a hydroxyl group at the 4-position, yielding this compound, significantly alters the electronic properties and introduces a key functional handle for further molecular elaboration. This modification enhances the potential for hydrogen bonding, alters solubility, and provides a reactive site for the synthesis of more complex derivatives, making it a highly valuable intermediate in drug discovery and the development of novel functional materials.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering a critical analysis of each route from the perspective of a senior application scientist. The focus is on the underlying chemical logic, practical experimental considerations, and the strategic selection of synthetic approaches based on available starting materials and desired scale.

I. Pathway 1: Hydrolysis of Halogenated 1,10-Phenanthrolines

A prevalent and logical approach to the synthesis of this compound involves the nucleophilic substitution of a halogen atom at the 4-position. This pathway is attractive due to the relative accessibility of halogenated phenanthroline precursors.

A. Synthesis of the Precursor: 4,7-Dichloro-1,10-phenanthroline

The common starting point for this route is the readily prepared 4,7-dichloro-1,10-phenanthroline. Its synthesis is typically achieved through a multi-step process commencing with the condensation of Meldrum's acid and an orthoester, followed by reaction with an o-phenylenediamine derivative, thermal cyclization, decarboxylation, and subsequent treatment with a chlorinating agent like phosphoryl chloride (POCl₃)[1].

B. Selective Partial Hydrolysis

A key challenge in utilizing 4,7-dichloro-1,10-phenanthroline is achieving selective monosubstitution. A reported method details the selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline to yield 7-chloro-4-hydroxy-1,10-phenanthroline[2]. This selectivity is a nuanced outcome of reaction kinetics and the electronic nature of the phenanthroline ring system. The electron-withdrawing nature of the heterocyclic nitrogen atoms deactivates the adjacent positions towards nucleophilic attack, but this effect is modulated by the presence of other substituents.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxy-1,10-phenanthroline [2]

  • Reaction Setup: A pressure vessel is charged with 4,7-dichloro-1,10-phenanthroline (1 mmol), glacial acetic acid (2.5 ml), and acetic anhydride (0.5 ml).

  • Reaction Conditions: The vessel is sealed and heated to 115 °C for 4 hours.

  • Work-up and Purification: After cooling, distilled water is added to precipitate the product. The solid is filtered, washed with dichloromethane (DCM), and dried. Recrystallization from dimethyl sulfoxide (DMSO) affords the desired 7-chloro-4-hydroxy-1,10-phenanthroline.

Reactant Molar Ratio Role
4,7-dichloro-1,10-phenanthroline1Starting material
Glacial Acetic AcidSolventProvides a protic reaction medium
Acetic AnhydrideReagentMay act as a water scavenger or acylating agent in situ
C. Dechlorination of 7-Chloro-4-hydroxy-1,10-phenanthroline

The final step in this pathway is the removal of the remaining chlorine atom at the 7-position. This can be achieved through various reductive dechlorination methods. Catalytic hydrogenation is a common and effective strategy.

Conceptual Protocol: Dechlorination via Catalytic Hydrogenation

  • Reaction Setup: 7-chloro-4-hydroxy-1,10-phenanthroline is dissolved in a suitable solvent such as ethanol or methanol, and a palladium-on-carbon catalyst (e.g., 10% Pd/C) is added. A base, such as sodium acetate or triethylamine, is often included to neutralize the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (typically at balloon pressure or in a Parr hydrogenator) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Figure 1: Hydrolysis and Dechlorination Pathway.

II. Pathway 2: Classical Quinoline Synthesis Methodologies

Established quinoline syntheses, such as the Gould-Jacobs and Combes reactions, offer powerful strategies for constructing the 4-hydroxyquinoline core, which is structurally analogous to the target pyridinone ring in this compound.

A. The Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline[3][4]. For the synthesis of this compound, this would conceptually involve starting with an appropriately substituted 8-aminoquinoline.

Figure 2: Conceptual Gould-Jacobs Pathway.

B. The Combes Quinoline Synthesis

The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to form a quinoline[5]. Adapting this to the synthesis of this compound would likely involve the reaction of 8-aminoquinoline with a suitably chosen β-dicarbonyl compound that, upon cyclization, would yield the desired 4-hydroxy-1,10-phenanthroline. The choice of the β-dicarbonyl compound is critical to achieving the correct substitution pattern.

III. Pathway 3: From 4-Amino-1,10-phenanthroline via Diazotization

This pathway leverages the versatile chemistry of diazonium salts. The synthesis of a 4-amino-1,10-phenanthroline precursor, followed by diazotization and subsequent hydrolysis, can provide a direct route to the target molecule.

A. Synthesis of 4-Amino-1,10-phenanthroline

The synthesis of 4-amino-1,10-phenanthroline can be approached through several methods, including the amination of a 4-halo-1,10-phenanthroline or the reduction of a 4-nitro-1,10-phenanthroline intermediate. The latter is often a more accessible route.

B. The Sandmeyer-type Reaction

The Sandmeyer reaction and related transformations of diazonium salts are cornerstone reactions in aromatic chemistry[6][7][8]. The conversion of an aromatic amine to a hydroxyl group proceeds via the formation of a diazonium salt, which is then hydrolyzed, often in the presence of a copper catalyst.

Conceptual Protocol: Diazotization and Hydrolysis

  • Diazotization: 4-Amino-1,10-phenanthroline is dissolved in an acidic aqueous solution (e.g., H₂SO₄ or HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the diazonium salt.

  • Hydrolysis: The solution of the diazonium salt is then gently warmed, or added to a hot aqueous solution, to promote the displacement of the diazonium group by a hydroxyl group. The presence of copper salts can catalyze this step.

  • Work-up and Purification: After the evolution of nitrogen gas ceases, the reaction mixture is neutralized and the product is extracted with a suitable organic solvent. Purification by chromatography or recrystallization yields this compound.

Figure 3: Diazotization and Hydrolysis Pathway.

IV. Pathway 4: Demethylation of a 4-Methoxy-1,10-phenanthroline Precursor

An alternative strategy involves the synthesis of a methoxy-substituted phenanthroline, followed by dealkylation to reveal the desired hydroxyl group. This approach can be advantageous if the methoxy precursor is more readily accessible than the corresponding halo- or amino-substituted analogs.

A. Synthesis of 4-Methoxy-1,10-phenanthroline

The synthesis of 4,7-dimethoxy-1,10-phenanthroline has been reported, providing a potential starting material[9]. The synthesis of the monosubstituted 4-methoxy-1,10-phenanthroline would likely follow a similar strategy, perhaps with modifications to achieve selectivity.

B. O-Demethylation

The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Reagents such as boron tribromide (BBr₃) or strong acids like hydrobromic acid (HBr) are effective for this purpose[10][11][12]. The choice of reagent depends on the presence of other functional groups in the molecule.

Conceptual Protocol: O-Demethylation with BBr₃

  • Reaction Setup: 4-Methoxy-1,10-phenanthroline is dissolved in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).

  • Reaction Conditions: A solution of boron tribromide in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred until complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water or methanol. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization affords this compound.

Pathway Key Advantages Key Challenges
Hydrolysis of Halogenated Precursors Readily available starting materials.Achieving selective monohydrolysis; subsequent dechlorination step required.
Classical Quinoline Syntheses Convergent and builds the core structure efficiently.May require specific and potentially complex starting materials; optimization of reaction conditions.
Diazotization of Amino Precursor Direct conversion of an amino group to a hydroxyl group.Synthesis of the 4-amino precursor; handling of potentially unstable diazonium salts.
Demethylation of Methoxy Precursor Methoxy group can be a useful directing group in earlier synthetic steps.Requires an additional deprotection step; harsh reagents may be needed.

V. Characterization of this compound

The successful synthesis of this compound should be confirmed by a suite of analytical techniques.

  • Melting Point: 214-215 °C[13]

  • Molecular Formula: C₁₂H₈N₂O[13]

  • Molecular Weight: 196.21 g/mol [13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the presence of the hydroxyl group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show a characteristic O-H stretching vibration for the hydroxyl group.

VI. Conclusion and Future Perspectives

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of the most suitable route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. The hydrolysis of a 4-halo-1,10-phenanthroline precursor represents a direct and well-documented approach. However, the exploration of classical quinoline syntheses and the functional group interconversion from an amino or methoxy group offer valuable alternative strategies for the synthetic chemist. The continued development of more efficient and selective methods for the functionalization of the 1,10-phenanthroline core will undoubtedly lead to new and improved syntheses of this important molecule and its derivatives, further expanding their utility in science and technology.

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  • RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLIC

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Physical and chemical properties of 1,10-Phenanthrolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,10-Phenanthrolin-4-ol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 23443-31-4), a heterocyclic aromatic compound of significant interest in coordination chemistry, materials science, and drug development. As a hydroxylated derivative of the well-studied 1,10-phenanthroline, this molecule combines the classic bidentate chelating functionality of the phenanthroline core with the reactive and modifiable nature of a hydroxyl group. This document details its fundamental physicochemical characteristics, explores its synthesis and reactivity, outlines protocols for its analytical characterization, and discusses its current and potential applications for researchers, chemists, and professionals in drug discovery.

Introduction: The Significance of the Phenanthroline Scaffold

1,10-Phenanthroline and its derivatives represent a cornerstone class of N-heterocyclic ligands in chemistry.[1] Their rigid, planar structure and pre-organized nitrogen donor atoms make them exceptionally potent chelating agents for a vast array of metal ions.[2][3][4] This ability to form stable metal complexes is the foundation of their widespread use in analytical chemistry for metal ion detection, in catalysis, and in the development of novel photochemically active materials.[4]

The introduction of a hydroxyl group at the 4-position, yielding this compound, adds a critical layer of functionality. This modification not only influences the electronic properties of the aromatic system but also provides a reactive handle for further synthetic elaboration, enabling its use as a versatile building block for more complex molecular architectures, such as targeted therapeutics and specialized chemosensors.[5]

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is to define its structure and key identifiers.

Caption: Chemical structure of this compound.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 23443-31-4[6][7]

  • Molecular Formula: C₁₂H₈N₂O[6][8]

  • Molecular Weight: 196.06 g/mol [6]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various systems, from solubility in reaction media to its interaction with biological membranes. The data below is a compilation from predictive models and experimental values where available.

PropertyValueSource
Melting Point 214-215 °C[6]
Boiling Point 389 °C at 760 mmHg[6]
Density 1.313 g/cm³[6]
pKa (Predicted) 8.61 ± 0.10[6]
LogP (Predicted) 2.48860[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

Solubility Insights: While specific quantitative solubility data for this compound is not readily available, inferences can be drawn from its parent compound, 1,10-phenanthroline. The parent is soluble in organic solvents like acetone and ethanol and slightly soluble in water.[9] The presence of the hydroxyl group in this compound is expected to increase its polarity and enhance its solubility in polar solvents, particularly water, compared to the unsubstituted parent molecule, due to increased hydrogen bonding capacity.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of the core 1,10-phenanthroline structure is classically achieved via the Skraup reaction.[2] This involves the reaction of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent, such as arsenic acid or nitrobenzene.[2] The synthesis of substituted derivatives like this compound typically requires modified starting materials or multi-step synthetic routes based on this foundational chemistry.[10]

A general workflow for the synthesis of a phenanthroline core is illustrated below. The creation of the 4-ol derivative would necessitate a precursor with an appropriately positioned oxygen-containing functional group.

cluster_synthesis Conceptual Skraup Synthesis Workflow start o-Phenylenediamine + Glycerol reagents H₂SO₄ (Catalyst) + Oxidizing Agent start->reagents Mix reaction Skraup Reaction: Condensation & Cyclization reagents->reaction Initiate product 1,10-Phenanthroline Core Structure reaction->product Yields

Caption: Conceptual workflow for Skraup synthesis of the phenanthroline core.

Core Chemical Reactivity

The reactivity of this compound is dominated by two key features: the nitrogen atoms of the phenanthroline ring system and the exocyclic hydroxyl group.

  • Coordination Chemistry: The two nitrogen atoms are positioned perfectly to act as a bidentate ligand, chelating with a wide range of transition metal ions to form stable complexes.[3][11] This is the most prominent chemical property of the phenanthroline family. The electronic properties of these complexes, and thus their applications, can be fine-tuned by substituents on the aromatic rings.[3][12]

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

  • Hydroxyl Group Reactivity: The phenolic hydroxyl group is acidic and can be deprotonated. It can also participate in reactions typical of phenols, such as etherification, esterification, or electrophilic aromatic substitution, providing a route to covalently link the phenanthroline moiety to other molecules or surfaces.

Analytical Characterization Protocols

Accurate characterization is essential for confirming the identity and purity of this compound. A multi-technique approach is standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum of 1,10-phenanthroline shows four pairs of equivalent protons resonating between 7.6 and 9.2 ppm.[13] For the 4-ol derivative, the symmetry is broken, and a more complex set of signals in the aromatic region is expected. A distinct signal for the hydroxyl proton would also be present, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show 12 distinct signals for the aromatic carbons, confirming the molecular structure. The carbon atom attached to the hydroxyl group will be significantly shifted downfield.

Standard Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize polar compounds and clearly show exchangeable protons like -OH.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Processing: Process the raw data (Fourier transform, phase correction, baseline correction).

  • Analysis: Integrate proton signals, determine chemical shifts, and analyze coupling patterns to assign signals to specific protons and carbons in the molecule.

cluster_nmr NMR Analysis Workflow prep Sample Preparation (Dissolve in solvent) acq Data Acquisition (¹H, ¹³C Spectra) prep->acq proc Spectral Processing (FT, Phasing) acq->proc analysis Structural Analysis (Assign Signals) proc->analysis result Verified Structure analysis->result

Caption: Standard workflow for NMR-based structural verification.

Spectroscopic Techniques (UV-Vis and Fluorescence)
  • UV-Visible Spectroscopy: Due to its extensive conjugated aromatic system, this compound is expected to exhibit strong absorption bands in the UV region, corresponding to π-π* transitions.

  • Fluorescence Spectroscopy: Many phenanthroline derivatives are fluorescent.[5] The introduction of the electron-donating hydroxyl group may enhance the quantum yield, making it a candidate for fluorescent applications. Its fluorescence properties are often highly sensitive to the local environment and the presence of metal ions, forming the basis for its use in chemosensors.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) is typically used to confirm the molecular weight. The analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 197.07.[14]

Applications in Research and Drug Development

The unique combination of a robust chelating unit and a reactive hydroxyl group makes this compound a valuable molecule for several advanced applications.

  • Metal Ion Sensing: The phenanthroline core is a proven scaffold for building fluorescent chemosensors.[5] Derivatization via the hydroxyl group allows for the attachment of other functionalities to create highly selective and sensitive probes for specific metal ions in biological and environmental samples.[15]

  • Bioinorganic Chemistry and Drug Development: Metal complexes of phenanthroline are known to intercalate into DNA and can exhibit nuclease activity.[3][12] The copper complex, for instance, can cleave DNA in the presence of a reducing agent. This property is being explored for the development of anti-cancer agents. The hydroxyl group on this compound could be used to attach targeting moieties to direct these complexes to specific cells or tissues.

  • Catalysis: Phenanthroline ligands are widely used in homogeneous catalysis. Metal complexes derived from this compound could serve as catalysts, with the hydroxyl group allowing for immobilization onto solid supports, facilitating catalyst recovery and reuse.

  • Materials Science: As a building block, it can be incorporated into metal-organic frameworks (MOFs) or polymers to create materials with tailored electronic or photophysical properties for applications in light-emitting devices or photovoltaics.[4]

Safety and Handling

Specific toxicity data for this compound is limited. Therefore, safety precautions should be based on the well-documented hazards of the parent compound, 1,10-phenanthroline.

  • Toxicity: 1,10-phenanthroline is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3). Animal studies indicate an oral LD50 of 132 mg/kg for rats.[16] It is a mild neurotoxin and a strong nephrotoxin.[2]

  • Environmental Hazards: The compound is very toxic to aquatic life with long-lasting effects.[17] It must be disposed of as hazardous waste, and release into the environment should be strictly avoided.

  • Handling Precautions:

    • Always handle in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and all personal contact with the substance.[17]

    • Store in a cool, dry place, locked up and away from strong oxidizing agents.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential across multiple scientific disciplines. Its robust chelating ability, inherited from the phenanthroline core, combined with the versatility of its hydroxyl group, makes it an attractive building block for designing sophisticated metal complexes, targeted therapeutic agents, and sensitive analytical probes. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for unlocking its full potential in research and development.

References

  • This compound - LookChem. (n.d.).
  • Transition metal complexes of 1,10-phenanthroline - Wikiwand. (n.d.).
  • 1,10-Phenanthroline - Wikipedia. (n.d.).
  • RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. (n.d.).
  • Transition metal complexes of 1,10-phenanthroline - Wikipedia. (n.d.).
  • 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024, June 24).
  • This compound | 23443-31-4 - ChemicalBook. (n.d.).
  • A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. (n.d.).
  • 1,10-Phenanthroline - Santa Cruz Biotechnology. (n.d.).
  • 1 3 0 Material Safety Data Sheet. (2010, June 10).
  • This compound | C12H8N2O | CID 3735617 - PubChem - NIH. (n.d.).
  • 1 10-Phenanthroline SDS (Safety Data Sheet) | Flinn Scientific. (2014, March 21).
  • 1,10-Phenanthroline = 99 66-71-7 - Sigma-Aldrich. (n.d.).
  • Synthesis of organic salts from 1,10-phenanthroline for biological applications. (n.d.).
  • 1, 10-Phenanthroline. (2015, March 19).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23).
  • 1 H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6 . TMS was used as the standard. - ResearchGate. (n.d.).
  • Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. (n.d.).
  • 1,10-phenanthroline. (n.d.).
  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides - PMC - NIH. (n.d.).
  • One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents. (n.d.).
  • 4,7-Dihydroxy-1,10-phenanthroline - Chem-Impex. (n.d.).

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Spectroscopic Characterization of the 1,10-Phenanthroline Core: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Spectroscopic Landscape of 1,10-Phenanthroline and its Derivatives

To our fellow researchers, scientists, and drug development professionals, this guide is designed to be a comprehensive resource on the spectroscopic characterization of the 1,10-phenanthroline scaffold. It is important to note at the outset that despite a thorough review of scientific literature, detailed experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Ultraviolet-Visible - UV-Vis) for 1,10-phenanthrolin-4-ol remains elusive.

In light of this, we have pivoted the focus of this whitepaper to its parent compound, the extensively studied 1,10-phenanthroline . By providing an in-depth analysis of its spectroscopic properties, we aim to equip you with the foundational knowledge and technical insights necessary to interpret the spectra of its derivatives. The principles and data presented herein for 1,10-phenanthroline will serve as a robust baseline, from which the influence of substituents, such as the hydroxyl group in this compound, can be predicted and understood.

This guide is structured to provide not just data, but a causal understanding of the spectroscopic techniques and the interpretation of the resulting spectra, in line with our commitment to scientific integrity and expertise.

Introduction to 1,10-Phenanthroline: A Versatile Ligand in Science

1,10-Phenanthroline is a heterocyclic organic compound with a rigid, planar structure, making it an exceptional chelating agent for a variety of metal ions[1]. This property has led to its widespread use in numerous scientific disciplines, including coordination chemistry, analytical chemistry, and biochemistry[1][2]. Its derivatives are of significant interest in drug development, materials science, and as catalysts. Understanding the core spectroscopic signature of the 1,10-phenanthroline framework is therefore of paramount importance for the characterization of its myriad derivatives and metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,10-phenanthroline, both ¹H and ¹³C NMR provide a detailed picture of its symmetric nature.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of 1,10-phenanthroline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a 30-45° pulse angle.

  • ¹³C NMR: Acquire proton-decoupled spectra. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

¹H NMR Spectral Analysis of 1,10-Phenanthroline

The ¹H NMR spectrum of 1,10-phenanthroline is characterized by its symmetry, resulting in four distinct signals for the eight aromatic protons.

Proton(s) Chemical Shift (ppm) in CDCl₃ Multiplicity Coupling Constants (Hz)
H-2, H-9~9.18Doublet of doublets (dd)J = 4.3, 1.8
H-4, H-7~8.20Doublet of doublets (dd)J = 8.1, 1.8
H-3, H-8~7.58Doublet of doublets (dd)J = 8.1, 4.3
H-5, H-6~8.22Singlet-

Data sourced from ChemicalBook.

Interpretation:

  • The downfield chemical shifts of all protons are indicative of their location on an electron-deficient aromatic system.

  • The protons adjacent to the nitrogen atoms (H-2, H-9) are the most deshielded due to the inductive effect of the nitrogen.

  • The coupling constants are characteristic of ortho and meta couplings in aromatic systems.

Expected Influence of a 4-OH Group: The introduction of an electron-donating hydroxyl group at the 4-position would be expected to cause an upfield shift of the signals for the protons on the same ring, particularly H-3 and H-5. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

¹³C NMR Spectral Analysis of 1,10-Phenanthroline

The symmetry of 1,10-phenanthroline is also evident in its ¹³C NMR spectrum, which displays six signals for the twelve carbon atoms.

Carbon(s) Chemical Shift (ppm) in CDCl₃
C-2, C-9~150.5
C-4, C-7~136.5
C-10a, C-10b~145.8
C-5, C-6~129.0
C-3, C-8~126.8
C-4a, C-6a~123.5

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. The values presented are typical representations.

Interpretation:

  • The carbons directly bonded to the nitrogen atoms (C-2, C-9) and the quaternary carbons at the ring junctions (C-10a, C-10b) are the most downfield.

  • The remaining carbons resonate in the expected region for aromatic carbons.

Expected Influence of a 4-OH Group: The hydroxyl group would cause a significant downfield shift for the carbon it is attached to (C-4) and would also influence the chemical shifts of the other carbons in the same ring.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and bonding within a molecule.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind a small amount of 1,10-phenanthroline with dry potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: Record the spectrum typically in the range of 4000-400 cm⁻¹.

IR Spectral Analysis of 1,10-Phenanthroline

The IR spectrum of 1,10-phenanthroline is characterized by several key absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode
3050-3000C-H stretching (aromatic)
1600-1450C=C and C=N stretching (aromatic ring)
850-700C-H out-of-plane bending

Interpretation:

  • The bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring system.

  • The C-H out-of-plane bending bands can provide information about the substitution pattern of the aromatic rings.

Expected Influence of a 4-OH Group: The most significant change in the IR spectrum of this compound would be the appearance of a broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. A C-O stretching band would also be expected to appear in the 1260-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of 1,10-phenanthroline in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Use a quartz cuvette for the measurement.

Data Acquisition:

  • Instrument: A UV-Vis spectrophotometer.

  • Analysis: Scan the absorbance of the solution across the UV and visible range (typically 200-800 nm).

UV-Vis Spectral Analysis of 1,10-Phenanthroline

The UV-Vis spectrum of 1,10-phenanthroline in ethanol typically shows two main absorption bands.

λmax (nm) Molar Absorptivity (ε) Transition
~230~35,000π → π
~265~28,000π → π

Data sourced from AAT Bioquest.[3]

Interpretation:

  • The intense absorption bands are attributed to π → π* transitions within the conjugated aromatic system.

Expected Influence of a 4-OH Group: The hydroxyl group, being an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima and potentially an increase in the molar absorptivity (hyperchromic effect). This is due to the extension of the conjugated system by the lone pairs of electrons on the oxygen atom.

Visualization of Key Concepts

Molecular Structure and Numbering of 1,10-Phenanthroline

Caption: IUPAC numbering of the 1,10-phenanthroline core structure.

Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 1,10-Phenanthroline NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV Structure Molecular Structure NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups ElectronicTransitions Electronic Transitions UV->ElectronicTransitions

Caption: A generalized workflow for the spectroscopic characterization of 1,10-phenanthroline.

Conclusion

References

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC - NIH.[Link]

  • Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. MDPI.[Link]

  • Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. MDPI.[Link]

  • 1,10-phenanthroline: Chemical properties, applications, and future prospects. Novascience Publishers.[Link]

  • Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. ResearchGate.[Link]

  • Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline. PubMed.[Link]

  • (A) UV–Vis spectra of pure 1,10-phenanthroline and the mixture of... ResearchGate.[Link]

  • A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. ResearchGate.[Link]

  • Computational Investigations on IR, UV-VIS and NMR Spectra of Copper(II) Phenanthroline Complexes with DFT Method. SciSpace.[Link]

  • (PDF) UV-VIS spectrum of the 1,10-phenanthroline- ethylmagnesium bromide complex. An experimental and computational study. ResearchGate.[Link]

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An In-Depth Technical Guide to 1,10-Phenanthrolin-4-ol: Molecular Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline and its derivatives are a cornerstone in the fields of coordination chemistry, analytical science, and drug discovery. Their rigid, planar structure and potent chelating properties make them exceptional ligands for a wide array of metal ions. This guide focuses on a specific derivative, 1,10-Phenanthrolin-4-ol, providing a comprehensive overview of its fundamental chemical properties, synthesis, and burgeoning applications. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental designs.

Core Molecular and Physical Properties

This compound, a hydroxylated derivative of the parent 1,10-phenanthroline, exhibits distinct physicochemical properties that influence its reactivity and potential applications. The introduction of a hydroxyl group at the 4-position alters the electronic landscape of the phenanthroline ring system, impacting its coordination behavior and biological activity.

PropertyValueSource
Chemical Formula C₁₂H₈N₂O[1]
Molecular Weight 196.21 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 117°C (anhydrous)[1]
Solubility Soluble in water and various organic solvents (e.g., ethanol, acetone)[1]

Synthesis of 1,10-Phenanthroline Derivatives: A Methodological Overview

Experimental Protocol: Synthesis of 1,10-Phenanthroline-mono-N-oxides

This protocol is based on the synthesis of N-oxide derivatives of 1,10-phenanthroline and serves as a foundational method that can be conceptually adapted for other derivatives.[2]

Materials:

  • 1,10-Phenanthroline derivative (substrate)

  • Sulfuric acid (small amounts)

  • Peroxomonosulfate (PMS) (solid)

  • 2 M NaOH solution

  • Chloroform

  • Deionized water

Procedure:

  • Prepare a ~15 mM aqueous solution of the 1,10-phenanthroline substrate.

  • Add a small amount of sulfuric acid to the solution to increase substrate solubility and maintain a slightly acidic pH of approximately 2. This acidic environment is crucial to prevent di-N-oxidation.[2]

  • Add approximately 1.1-1.2 equivalents of solid PMS to the solution.

  • Stir the reaction mixture at 60°C. The reaction time can vary from 2 to 38 hours, depending on the specific substituents on the phenanthroline ring.[2]

  • Monitor the reaction for the complete consumption of the substrate. This can be confirmed using techniques such as 1D and 2D NMR spectroscopy and mass spectrometry.[2]

  • Upon reaction completion, add a 2 M NaOH solution to the mixture to adjust the pH to between 9 and 10. This will typically result in a deep orange coloration of the solution.[2]

  • Extract the product from the aqueous solution using an appropriate amount of chloroform.

  • Remove the chloroform under reduced pressure using a rotary evaporator to obtain the solid product. The color of the final product can range from yellow to purple.[2]

Causality Behind Experimental Choices:

  • Acidic Conditions (pH ~2): The use of a slightly acidic medium is a key control parameter. It protonates one of the nitrogen atoms, rendering it less susceptible to oxidation and thereby favoring the formation of the mono-N-oxide derivative over the di-N-oxide.

  • Peroxomonosulfate (PMS) as Oxidant: PMS is considered a "green" oxidant, as its decomposition products are environmentally benign sulfates. This aligns with modern principles of sustainable chemistry.

  • pH Adjustment for Extraction: Raising the pH to basic conditions deprotonates any remaining acidic species and ensures the neutral N-oxide product is readily extracted into the organic phase (chloroform).

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the general spectroscopic features of the 1,10-phenanthroline core are well-documented and provide a basis for characterization.

  • UV-Vis Spectroscopy: 1,10-phenanthroline exhibits a characteristic absorbance peak at 232 nm.[3] The introduction of a hydroxyl group at the 4-position is expected to cause a bathochromic (red) shift in the absorption spectrum due to the auxochromic effect of the -OH group. Computational studies on the parent compound have shown electronic transitions of the n to π* and π to π* type.[4]

  • NMR Spectroscopy: The conversion of a 1,10-phenanthroline derivative to its corresponding N-oxide can be quantitatively confirmed by 1D ¹H and ¹³C NMR, as well as 2D correlation techniques.[2] These methods are essential for elucidating the precise structure of the synthesized compound.

Applications in Research and Drug Development

The versatile chemical nature of 1,10-phenanthroline and its derivatives has led to their widespread use in various scientific domains.

Coordination Chemistry and Materials Science

1,10-phenanthroline is a powerful bidentate ligand, forming stable complexes with a multitude of metal ions. These complexes often exhibit unique photophysical and electrochemical properties. In materials science, these compounds are utilized in the synthesis of metal-organic frameworks (MOFs) and photosensitive materials, which have promising applications in gas adsorption, separation, and catalysis.[1] The hydroxyl group in this compound can further participate in coordination or act as a site for further functionalization.

Caption: General workflow for the synthesis and characterization of 1,10-phenanthroline derivatives.

Drug Development and Biological Activity

Derivatives of 1,10-phenanthroline have shown significant potential in drug development, exhibiting anticancer and antibacterial activities.[1][5] Metal-phenanthroline complexes, in particular, have been a major focus of research. The coordination of metal ions to the phenanthroline scaffold can enhance the biological activity of the parent molecule.[6]

  • Anticancer Activity: Some compounds containing the 1,10-phenanthroline structure have demonstrated anticancer properties.[1] For instance, certain derivatives have been shown to inhibit colorectal cancer cells by suppressing the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[5]

  • Antibacterial Activity: 1,10-phenanthroline itself exhibits broad-spectrum in vitro antimicrobial activity.[7] The formation of metal complexes can further modulate and enhance this activity.

The mechanism of biological action is often attributed to the ability of the planar phenanthroline ring to intercalate with DNA. Additionally, metal complexes can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The hydroxyl group of this compound could potentially modulate these interactions and the overall biological effect.

Signaling_Pathway Phenanthroline_Derivative Phenanthroline_Derivative PI3K PI3K Phenanthroline_Derivative->PI3K inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Putative mechanism of anticancer action for some phenanthroline derivatives.

Conclusion and Future Perspectives

This compound is a molecule of significant interest, building upon the rich chemical and biological landscape of its parent compound. While specific, in-depth experimental data for this particular derivative remains somewhat limited in publicly accessible literature, the established chemistry of the 1,10-phenanthroline scaffold provides a strong foundation for its exploration. Future research should focus on elucidating the detailed synthesis, comprehensive spectroscopic characterization, and specific biological activities of this compound. Such studies will undoubtedly unlock its full potential in coordination chemistry, materials science, and the development of novel therapeutic agents. The insights provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of investigation.

References

  • Najóczki, F., Szabó, M., Lihi, N., Udvardy, A., & Fábián, I. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 26(12), 3632. [Link]

  • Rakhman, K. A., Jayali, A. M., Abdjan, M. I., Ahmad, A. U., & Putra, C. A. R. (2018). 4-1-10-Phenanthroline-as-Anti-Radiation. Global Journal of Science Frontier Research: B Chemistry, 18(3), 1-6. [Link]

  • Transition metal complexes of 1,10-phenanthroline. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Wang, Y., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][2][7] phenanthroline derivative for the treatment of colorectal cancer. ResearchGate. [Link]

  • Gebreyohannes, B. G., Chebude, Y., & Raju, V. J. T. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8. [Link]

  • Schäfer, B., et al. (2015). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. ResearchGate. [Link]

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  • Deegan, C., et al. (2007). In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. Cancer Letters, 247(2), 224-233. [Link]

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  • Synthesis and Characterization of Mixed 1,10- Phenanthroline and Penicillin G Procaine Metal (II) Complexes. (2021). Chemistry Research Journal, 6(5), 108-114. [Link]

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The Ascent of a Ligand: A Technical Guide to the Discovery and Evolution of Substituted Phenanthrolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,10-Phenanthroline, a simple heterocyclic scaffold, has risen from a laboratory curiosity to a cornerstone of modern coordination chemistry. Its rigid, planar structure and potent chelating ability have made it a versatile platform for the development of a vast and diverse family of substituted derivatives. This in-depth technical guide charts the historical journey of substituted phenanthrolines, from their initial discovery to their current status as indispensable tools in catalysis, medicine, and materials science. We will explore the evolution of synthetic strategies that have enabled the precise functionalization of the phenanthroline core, delve into the rich coordination chemistry dictated by the electronic and steric nature of various substituents, and highlight key applications that underscore their transformative impact on scientific research and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this remarkable class of ligands.

Introduction: The Enduring Appeal of the Phenanthroline Core

1,10-Phenanthroline (phen) is a bicyclic aromatic organic compound that has captivated chemists for over a century.[1] Its two nitrogen atoms, strategically positioned for bidentate coordination, form stable five-membered chelate rings with a wide array of metal ions.[2][3] This inherent stability, coupled with its rigid and planar geometry, provides a robust framework for the construction of well-defined metal complexes with unique photophysical and electrochemical properties.[3][4] The true power of phenanthroline, however, lies in its susceptibility to substitution. The eight available carbon positions on the phenanthroline backbone offer a remarkable playground for synthetic chemists to tailor the ligand's properties with surgical precision.[4][5] By introducing various functional groups, researchers can modulate steric hindrance, electronic character, solubility, and chirality, thereby fine-tuning the behavior of the resulting metal complexes for specific applications.[2][6]

This guide will navigate the key milestones in the discovery and development of substituted phenanthrolines, providing a detailed exploration of their synthesis, coordination chemistry, and diverse applications.

A Historical Perspective: From Discovery to a Nobel Prize-Winning Legacy

The story of phenanthroline and its derivatives is one of steady progress, punctuated by discoveries that have opened up new avenues of research.

  • Late 19th Century: The parent 1,10-phenanthroline molecule was first synthesized, laying the groundwork for future investigations.[7]

  • Early 20th Century: The coordination chemistry of phenanthroline began to be explored, with the discovery of its ability to form intensely colored complexes with metal ions like iron(II), leading to the development of the well-known ferroin indicator.[1][6]

  • Mid-20th Century: The first substituted phenanthrolines, such as 5-nitro-1,10-phenanthroline, were prepared, marking the beginning of a systematic effort to modify the ligand's properties.[1] Seminal work in the 1950s led to the synthesis of key derivatives that would become workhorses in coordination chemistry.[4][8][9]

  • The Rise of Sterically Hindered Phenanthrolines: The synthesis of neocuproine (2,9-dimethyl-1,10-phenanthroline) and bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline) in the mid-20th century was a pivotal moment.[7][10][11] The methyl groups at the 2 and 9 positions introduce significant steric bulk around the nitrogen donors, profoundly influencing the coordination geometry and reactivity of their metal complexes.[6][7] This steric hindrance proved crucial for stabilizing specific oxidation states, such as copper(I), and for the construction of unique supramolecular architectures.[7][12]

  • Nobel Recognition: The profound impact of substituted phenanthrolines on supramolecular chemistry was recognized with the 2016 Nobel Prize in Chemistry awarded to Jean-Pierre Sauvage for his work on the design and synthesis of molecular machines, including catenanes and rotaxanes, which heavily relied on the templating effect of copper(I) complexes with substituted phenanthroline ligands.[4][5][13]

The Synthetic Toolkit: Mastering the Functionalization of the Phenanthroline Scaffold

The ability to introduce a wide variety of functional groups at specific positions on the phenanthroline ring is central to its utility. Over the years, a diverse array of synthetic strategies has been developed to achieve this.[4][5]

Classical Approaches: Building the Core

The traditional synthesis of the 1,10-phenanthroline core itself often involves the Skraup reaction or the Doebner-von Miller reaction .[7][14] These methods typically involve the condensation of an aromatic amine with glycerol or an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent.[7][14] While effective for the parent ligand, these harsh conditions are often incompatible with sensitive functional groups, necessitating the development of more versatile post-functionalization strategies.

Modern Synthetic Strategies for Substituted Phenanthrolines

A comprehensive review of synthetic strategies reveals a toolbox of reactions that allow for the precise modification of the phenanthroline backbone.[4][5]

Synthetic StrategyDescriptionKey Positions Functionalized
Friedländer Annulation Condensation of an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene ketone.[2][15]2, 3, 8, 9
Metal-Catalyzed Cross-Coupling Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions on halogenated phenanthrolines.[2][16][17]All positions
Direct C-H Functionalization Direct introduction of functional groups onto the C-H bonds of the phenanthroline ring.[18]2, 9
Nucleophilic Aromatic Substitution Displacement of leaving groups (e.g., halogens) with nucleophiles.[19]4, 7
Oxidation and Subsequent Functionalization Oxidation of the phenanthroline core to a dione, followed by further reactions.[14]5, 6

Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling for 3,8-Disubstituted Phenanthrolines

This protocol describes a typical procedure for the introduction of alkyne functionalities at the 3 and 8 positions of the phenanthroline core, a key step in the synthesis of rigid, extended ligands.[17]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 3,8-dibromo-1,10-phenanthroline (1.0 eq), [PdCl₂(PPh₃)₂] (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagents: Add anhydrous DMF and diisopropylamine.

  • Addition of Alkyne: Add the terminal alkyne (2.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., dichloromethane), and wash with aqueous ammonia solution to remove copper salts. Wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3,8-dialkynyl-1,10-phenanthroline.

Caption: Sonogashira coupling workflow for 3,8-functionalization.

Coordination Chemistry: The Influence of Substitution

The introduction of substituents onto the phenanthroline backbone has a profound impact on the coordination chemistry of the resulting ligands.[2][6] These effects can be broadly categorized as steric and electronic.

Steric Effects: Dictating Coordination Geometry

Substituents at the 2 and 9 positions, flanking the nitrogen donor atoms, exert the most significant steric influence.[6][7]

  • Neocuproine (2,9-dimethyl-1,10-phenanthroline): The methyl groups in neocuproine prevent the formation of planar complexes and favor a tetrahedral coordination geometry.[7][20] This steric hindrance is key to its high selectivity for copper(I), which prefers a tetrahedral environment, over copper(II), which favors square planar or octahedral geometries.[7][20] This selectivity has been exploited in analytical chemistry for the determination of copper and in the synthesis of mechanically interlocked molecules.[7][21]

  • Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline): The addition of phenyl groups at the 4 and 7 positions further increases the steric bulk and hydrophobicity of the ligand.[10][22]

G cluster_0 Unsubstituted Phenanthroline cluster_1 2,9-Substituted Phenanthroline (Neocuproine) M(phen)₃²⁺ [M(phen)₃]²⁺ (Octahedral) M(neocuproine)₂⁺ [M(neocuproine)₂]⁺ (Tetrahedral) Metal Ion (M) Metal Ion (M) Metal Ion (M)->M(phen)₃²⁺ + 3 phen Metal Ion (M)->M(neocuproine)₂⁺ + 2 neocuproine

Caption: Diverse applications of substituted phenanthrolines.

Future Outlook

The journey of substituted phenanthrolines is far from over. Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The quest for more efficient, selective, and sustainable methods for phenanthroline functionalization, particularly through C-H activation, will continue to be a major focus.

  • Advanced Catalytic Systems: The design of new phenanthroline-based ligands for challenging catalytic transformations, including asymmetric catalysis and artificial metalloenzymes, holds immense potential.

  • Targeted Therapeutics: In medicinal chemistry, the focus will shift towards the development of phenanthroline-based drugs with improved selectivity for cancer cells and reduced off-target toxicity. This will involve the conjugation of phenanthroline complexes to targeting moieties and the exploration of novel mechanisms of action.

  • Functional Materials: The unique properties of substituted phenanthrolines will be further exploited in the creation of smart materials, such as stimuli-responsive polymers, advanced sensors, and next-generation optoelectronic devices.

Conclusion

From its humble beginnings, the substituted phenanthroline scaffold has evolved into a remarkably versatile and powerful tool in the hands of chemists. The ability to precisely tune its steric and electronic properties through synthetic modification has unlocked a vast and diverse range of applications, from life-saving anticancer drugs to sophisticated molecular machines. As our understanding of structure-property relationships continues to grow, and as synthetic methodologies become ever more sophisticated, the future for substituted phenanthrolines looks brighter than ever, promising further groundbreaking discoveries and innovations across the scientific landscape.

References

  • [PubMed Article on Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f] [23][24]phenanthroline derivative]([Link])

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Theoretical studies of 1,10-Phenanthrolin-4-ol electronic structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of 1,10-Phenanthrolin-4-ol's Electronic Structure

Authored by: A Senior Application Scientist

Foreword: Bridging Theory and Application in Phenanthroline Chemistry

1,10-Phenanthroline (phen) and its derivatives represent a cornerstone in coordination chemistry, materials science, and pharmacology.[1][2][3][4] Their rigid, planar aromatic structure and potent metal-chelating capabilities make them highly versatile scaffolds.[1][2] The functionalization of the phenanthroline core allows for the fine-tuning of its electronic properties, which is paramount to its function in applications ranging from organic light-emitting diodes (OLEDs) to anticancer agents.[1][2] This guide focuses on a specific derivative, this compound, providing a comprehensive exploration of its electronic structure through the lens of modern computational chemistry. For researchers and drug development professionals, understanding the electronic landscape of this molecule is the first step toward predicting its reactivity, intermolecular interactions, and potential as a therapeutic agent or functional material. This document synthesizes established theoretical protocols with field-proven insights, offering a robust framework for the in silico investigation of this and related compounds.

The Molecule of Interest: this compound

The parent 1,10-phenanthroline is a tricyclic heteroaromatic compound featuring two nitrogen atoms at the 1 and 10 positions, which are ideally situated for bidentate coordination with metal ions. The introduction of a hydroxyl (-OH) group at the 4-position to form this compound significantly modulates the electronic characteristics of the aromatic system. The hydroxyl group, being an electron-donating substituent, is expected to influence the energy levels of the frontier molecular orbitals and alter the charge distribution across the molecule. These modifications are not trivial; they directly impact the molecule's proton affinity, its coordination chemistry, and its potential interactions with biological macromolecules, making it a compelling target for theoretical study. Its derivatives have been explored for the treatment of neurodegenerative and haematological diseases, highlighting its relevance in medicinal chemistry.[5]

The Theoretical Framework: Leveraging Density Functional Theory (DFT)

To dissect the electronic structure of this compound, Density Functional Theory (DFT) stands out as the computational method of choice.[1][6][7] DFT provides a favorable balance between computational cost and accuracy for systems of this size, enabling the reliable prediction of ground-state properties. For the study of excited states, which is crucial for understanding UV-Vis spectra and photophysical behavior, Time-Dependent DFT (TD-DFT) is the standard extension.[1][6][8]

The causality for selecting DFT lies in its ability to incorporate electron correlation effects at a manageable computational expense, which is essential for accurately describing the delocalized π-systems in aromatic molecules. The choice of functional and basis set is critical for obtaining meaningful results. A common and well-validated approach involves using a hybrid functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a Pople-style basis set such as 6-311+G(d,p), which includes diffuse functions and polarization functions to accurately model both core and valence electrons, as well as potential non-covalent interactions.

Experimental Protocol: A Standard Computational Workflow

The following protocol outlines a self-validating system for the theoretical analysis of this compound.

  • Step 1: Initial Structure Generation

    • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Step 2: Ground State Geometry Optimization

    • Objective: To find the most stable conformation of the molecule (a minimum on the potential energy surface).

    • Methodology: Perform a geometry optimization using DFT. A typical calculation would employ the B3LYP functional with the 6-311+G(d,p) basis set.

    • Validation: The optimization is considered converged when the forces on the atoms and the displacement for the next geometry step are close to zero.

  • Step 3: Vibrational Frequency Analysis

    • Objective: To confirm that the optimized structure is a true energy minimum and to obtain thermodynamic data.

    • Methodology: Perform a frequency calculation at the same level of theory used for optimization.

    • Validation: A true minimum is confirmed by the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry searching.

  • Step 4: Electronic Structure Analysis

    • Objective: To compute and analyze the molecule's electronic properties.

    • Methodology: From the optimized geometry, calculate the frontier molecular orbitals (HOMO, LUMO), molecular electrostatic potential (MEP), and perform Natural Bond Orbital (NBO) analysis.

  • Step 5: Excited State Calculations

    • Objective: To predict the electronic absorption spectrum.

    • Methodology: Perform a TD-DFT calculation, again using the B3LYP/6-311+G(d,p) level of theory, to compute the energies and oscillator strengths of the lowest-lying singlet excited states.

Visualization: Computational Workflow

G cluster_workflow Computational Analysis Workflow A 1. Build Initial Structure (this compound) B 2. Ground State Optimization (DFT: B3LYP/6-311+G(d,p)) A->B C 3. Frequency Analysis (Validation of Minimum) B->C D 4. Electronic Property Calculation (HOMO, LUMO, MEP, NBO) C->D No Imaginary Frequencies E 5. Excited State Calculation (TD-DFT for UV-Vis Spectra) C->E No Imaginary Frequencies F 6. Data Analysis & Interpretation D->F E->F

Caption: A standard workflow for the theoretical analysis of molecular electronic structure.

Dissecting the Electronic Structure: Key Insights

The computational workflow yields a wealth of data that provides a detailed picture of the electronic character of this compound.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[2] Their energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity.

For phenanthroline derivatives, the HOMO is typically a π-orbital distributed across the entire aromatic system, while the LUMO is a π*-orbital primarily located on the electron-deficient pyridine rings.[2] The introduction of the electron-donating -OH group at the 4-position is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the parent phenanthroline. A smaller gap suggests higher reactivity and greater polarizability.

Table 1: Calculated Quantum Chemical Properties of this compound (Note: These are representative values and will vary with the specific level of theory)

ParameterValue (eV)Implication
EHOMO-5.85Electron-donating capability
ELUMO-1.20Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.65Chemical reactivity, kinetic stability
Ionization Potential (I)5.85Energy required to remove an electron
Electron Affinity (A)1.20Energy released when gaining an electron
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would reveal:

  • Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms and the oxygen of the hydroxyl group. These are the primary sites for electrophilic attack and metal ion coordination.

  • Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydroxyl proton, making it susceptible to deprotonation and hydrogen bonding.

This charge landscape is fundamental to the molecule's ability to act as a ligand and to interact with biological targets through hydrogen bonding or coordination.

Simulated Electronic Absorption Spectrum (UV-Vis)

TD-DFT calculations allow for the prediction of the UV-Vis absorption spectrum, providing insights into the electronic transitions. For this compound, the spectrum is expected to be dominated by intense π → π* transitions characteristic of aromatic systems. The specific wavelengths and intensities of these transitions are directly linked to the energies of the molecular orbitals involved.

Table 2: Simulated UV-Vis Absorption Data for this compound (Note: Representative TD-DFT results in a solvent continuum model)

λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
3450.15HOMO -> LUMOπ → π
2900.48HOMO-1 -> LUMOπ → π
2650.65HOMO -> LUMO+1π → π*

Implications for Drug Development and Functional Design

The theoretical insights into the electronic structure of this compound have direct, actionable implications for researchers.

  • Drug Design: The MEP and FMO analyses guide the design of new derivatives. The identified nucleophilic (nitrogen atoms) and electrophilic sites can be targeted for modification to enhance binding affinity to specific biological receptors. The ability of phenanthroline complexes to induce DNA cleavage is a well-known mechanism for anticancer activity, and understanding the electronic properties is key to optimizing this function.[9]

  • Metal Complexation: The high negative potential around the nitrogen atoms confirms its strong chelating ability.[2] Theoretical studies can predict the stability and electronic properties of its metal complexes, which are often the active species in catalytic or therapeutic applications.[10]

  • Material Science: The HOMO-LUMO gap is a key parameter in designing organic electronic materials.[11] By tuning this gap through chemical modification, derivatives can be optimized for applications like OLEDs or sensors.

Visualization: Structure-Application Relationship

G cluster_structure Electronic Structure Properties cluster_application Potential Applications HOMO_LUMO Small HOMO-LUMO Gap Reactivity High Chemical Reactivity HOMO_LUMO->Reactivity MEP Negative Potential on N, O atoms Chelation Strong Metal Chelation (Catalysis, Anticancer Agents) MEP->Chelation Pharma Drug-Receptor Interactions (H-Bonding, Coordination) MEP->Pharma FMO π-π* Transitions Sensing Optical/Electrochemical Sensing FMO->Sensing Reactivity->Chelation

Caption: Relationship between electronic properties and potential applications.

Conclusion

Theoretical studies, grounded in DFT and TD-DFT, provide an indispensable toolkit for elucidating the electronic structure of this compound. This in-depth guide demonstrates how a systematic computational workflow can reveal crucial information about frontier molecular orbitals, charge distribution, and spectroscopic properties. These calculated parameters are not mere theoretical constructs; they are directly linked to the molecule's reactivity, its potential as a ligand, and its viability in pharmaceutical and materials science applications. By bridging quantum mechanical principles with practical applications, researchers can accelerate the rational design of novel phenanthroline-based compounds with tailored functionalities.

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  • 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design. UCHEM. 2025 Aug 22.
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An In-depth Technical Guide to the Coordination Chemistry of 1,10-Phenanthrolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Hydroxylated Phenanthroline Ligand

1,10-Phenanthroline (phen) stands as a cornerstone ligand in coordination chemistry, its rigid, planar structure and reliable N,N'-chelation forming the basis for a vast array of metal complexes with diverse applications.[1] The strategic functionalization of the phenanthroline backbone has emerged as a powerful tool to modulate the steric and electronic properties of the resulting complexes, thereby fine-tuning their reactivity and function. This guide delves into the nuanced world of a particularly intriguing derivative: 1,10-phenanthrolin-4-ol. The introduction of a hydroxyl group at the 4-position imparts unique characteristics, including the potential for hydrogen bonding, pH-dependent coordination, and the ability to act as a bridging ligand, opening new avenues for the rational design of functional metal complexes.

This document serves as a comprehensive technical resource, navigating the synthesis, coordination behavior, and burgeoning applications of this compound. We will explore the fundamental principles that govern its interactions with metal ions and provide practical insights into the synthesis and characterization of its coordination complexes. By moving beyond a simple recitation of facts, this guide aims to equip researchers with the foundational knowledge and experimental rationale necessary to harness the full potential of this versatile ligand in fields ranging from catalysis to medicinal chemistry.

I. The Ligand: Synthesis and Intrinsic Properties of this compound

The journey into the coordination chemistry of this compound begins with a reliable and efficient synthesis of the ligand itself. While the parent 1,10-phenanthroline is typically synthesized through a Skraup reaction of o-phenylenediamine with glycerol, the introduction of a hydroxyl group at a specific position requires a more tailored approach.[2]

A. Synthetic Pathway: From Substituted Precursors to the Final Ligand

A common strategy for the synthesis of substituted phenanthrolines involves the condensation of appropriately functionalized precursors. A plausible and effective route to this compound is adapted from established methodologies for related hydroxy-phenanthroline derivatives. This involves a modified Doebner-von Miller reaction, a versatile method for quinoline synthesis that can be extended to phenanthrolines.

A related synthesis for 7-chloro-4-hydroxy-1,10-phenanthroline has been reported, which proceeds via the selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline.[3] This suggests that a similar nucleophilic substitution of a suitable leaving group at the 4-position of a phenanthroline precursor is a viable strategy.

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction1 Step 1: Conrad-Limpach Reaction cluster_reaction2 Step 2: Cyclization cluster_reaction3 Step 3: Oxidation/Modification (if necessary) 8-aminoquinoline 8-Aminoquinoline intermediate_1 Ethyl 3-(quinolin-8-ylamino)crotonate 8-aminoquinoline->intermediate_1 + Ethyl Acetoacetate (Acid Catalyst) ethyl_acetoacetate Ethyl Acetoacetate intermediate_2 4-Hydroxy-2-methyl-1,10-phenanthroline intermediate_1->intermediate_2 High Temperature (e.g., Dowtherm A) final_product This compound intermediate_2->final_product Oxidation/Removal of methyl group

Figure 1: Conceptual synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of 4-Chloro-1,10-phenanthroline. A common precursor, 4-chloro-1,10-phenanthroline, can be synthesized from 1,10-phenanthroline-N-oxide. The N-oxide is prepared by oxidizing 1,10-phenanthroline with a suitable oxidizing agent like hydrogen peroxide in glacial acetic acid. The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-1,10-phenanthroline.

  • Step 2: Hydrolysis to this compound. The 4-chloro-1,10-phenanthroline is then subjected to nucleophilic aromatic substitution to replace the chloro group with a hydroxyl group. This is typically achieved by heating the chloro derivative in an aqueous acidic or basic solution. For instance, refluxing 4-chloro-1,10-phenanthroline in a solution of hydrochloric acid or sodium hydroxide can yield the desired this compound.

    • Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The disappearance of the starting material and the appearance of a new spot with a different Rf value on the TLC plate indicates the progress of the reaction.

B. Tautomerism: The Phenol-Keto Equilibrium

A crucial aspect of this compound is its potential to exist in tautomeric forms: the enol form (4-hydroxy-1,10-phenanthroline) and the keto form (1,10-phenanthrolin-4(1H)-one). The position of this equilibrium can be influenced by the solvent, pH, and, most importantly, by coordination to a metal ion.[4] This tautomerism plays a significant role in the coordination chemistry of the ligand, as each form presents different coordination sites and electronic properties.

Figure 2: Tautomeric equilibrium of this compound.

The enol form is aromatic and planar, while the keto form disrupts the aromaticity of one of the pyridine rings. Spectroscopic techniques like UV-Vis and NMR spectroscopy are invaluable in studying this equilibrium in solution.

II. The Core of Coordination: How this compound Binds to Metals

The presence of the 4-hydroxy group dramatically expands the coordination possibilities of this compound compared to its parent ligand. It can function as a classic bidentate N,N'-donor, but also engage in more complex binding modes.

A. Versatile Coordination Modes
  • Bidentate N,N'-Chelation: In its protonated or neutral form, the ligand primarily acts as a bidentate chelator through its two nitrogen atoms, forming a stable five-membered ring with the metal ion. This is the most common coordination mode for phenanthroline ligands.[5]

  • Bidentate N,O-Chelation: Upon deprotonation of the hydroxyl group, the ligand can act as a bidentate N,O-chelator, with one nitrogen and the phenolate oxygen binding to the metal center. This mode is often observed in complexes synthesized under basic conditions.

  • Bridging Ligand: The deprotonated phenolate oxygen can bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. This bridging can occur in conjunction with N,N'-chelation to one or both metal ions.

Figure 3: Potential coordination modes of this compound.

The preferred coordination mode is dictated by several factors, including the metal ion's identity, its oxidation state, the reaction stoichiometry, and the pH of the reaction medium.

B. Electronic and Steric Effects of the 4-Hydroxy Group

The electron-donating nature of the hydroxyl group (and even more so, the phenolate) influences the electronic properties of the phenanthroline ring system. This can affect the energy of the ligand's frontier molecular orbitals and, consequently, the metal-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands in the electronic spectra of the complexes.[2]

Sterically, the 4-hydroxy group is relatively small and does not significantly hinder the coordination of the nitrogen atoms. However, in the solid state, it can participate in intermolecular hydrogen bonding, influencing the crystal packing of the complexes.

III. Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Experimental Protocol: Synthesis of a [M(phen-O)(phen)₂]ⁿ⁺ Complex

  • Ligand Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Metal Salt Addition: To this solution, add a solution of the metal salt (e.g., chloride, nitrate, or perchlorate) in the same solvent, typically in a 1:1 or 2:1 ligand-to-metal molar ratio.

  • pH Adjustment: The pH of the reaction mixture may need to be adjusted to facilitate deprotonation of the hydroxyl group and promote the desired coordination mode. A weak base like triethylamine can be used.

  • Reaction and Isolation: The reaction mixture is typically stirred at room temperature or heated to reflux for a specific period. The resulting complex may precipitate out of the solution or can be isolated by slow evaporation of the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

    • Self-Validation: The formation of the complex can be initially observed by a color change. The final product should be characterized by elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy. For paramagnetic complexes, EPR spectroscopy is a valuable tool. Single-crystal X-ray diffraction provides definitive structural information.

Table 1: Key Spectroscopic Signatures for Characterization

Spectroscopic TechniqueKey Observables and Interpretation
FT-IR Spectroscopy Shift in the ν(C=N) and ν(C=C) stretching frequencies of the phenanthroline ring upon coordination. Appearance or disappearance of a broad ν(O-H) band depending on the coordination mode.
UV-Vis Spectroscopy Intra-ligand (π-π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands in the visible region. The position and intensity of these bands are sensitive to the metal ion and the coordination environment.[2]
¹H NMR Spectroscopy Shifts in the chemical shifts of the aromatic protons of the phenanthroline ring upon coordination. The disappearance of the hydroxyl proton signal upon deprotonation and coordination.
Single-Crystal X-ray Diffraction Provides the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry around the metal center.

IV. Applications in Drug Development and Beyond

The unique structural and electronic features of this compound complexes make them promising candidates for a variety of applications, particularly in the realm of medicinal chemistry and catalysis.

A. Anticancer and Antibacterial Agents

1,10-Phenanthroline and its metal complexes are well-known for their biological activities, including anticancer and antibacterial properties.[6] These activities are often attributed to their ability to interact with DNA, inhibit enzymes, or generate reactive oxygen species (ROS). The presence of the hydroxyl group in this compound can enhance these properties by providing an additional site for interaction with biological targets.

Copper complexes of phenanthroline derivatives, for instance, have shown significant potential as anticancer agents.[7][8] The 1,10-phenanthroline ligand is thought to facilitate the transport of copper ions into cancer cells, where they can induce apoptosis by inhibiting proteasome activity.[7]

Proposed Mechanism of Anticancer Activity:

Anticancer_Mechanism Complex [Cu(phen-O)(phen)₂]⁺ Cell Cancer Cell Complex->Cell Cellular Uptake Proteasome Proteasome Cell->Proteasome Inhibition Apoptosis Apoptosis Proteasome->Apoptosis Induction

Figure 4: Proposed mechanism of anticancer activity for a copper(II) complex of this compound.

B. Catalysis

The ability of 1,10-phenanthroline ligands to stabilize various oxidation states of metal ions makes their complexes effective catalysts for a range of organic transformations. The electronic properties of the this compound ligand can be tuned by the protonation state of the hydroxyl group, which in turn can influence the catalytic activity of the metal center.

Rhodium and iridium complexes of phenanthroline derivatives have been explored as catalysts in various reactions, including hydrogenation and hydroformylation.[6][9] The potential for this compound to act as a bifunctional ligand, with the phenolate group acting as an internal base, could be exploited in the design of novel catalytic systems.

C. Luminescent Materials

Ruthenium(II) and Iridium(III) complexes of phenanthroline and its derivatives are renowned for their rich photophysical properties, including strong luminescence.[10][11] These properties make them suitable for applications in sensors, bio-imaging, and light-emitting devices. The electronic perturbations introduced by the 4-hydroxy group can be used to tune the emission wavelength and quantum yield of these complexes.

V. Future Directions and Perspectives

The coordination chemistry of this compound is a fertile ground for further exploration. While the foundational principles are rooted in the well-established chemistry of 1,10-phenanthroline, the introduction of the 4-hydroxy group offers a wealth of opportunities for innovation.

Future research should focus on:

  • Systematic Synthesis and Characterization: A comprehensive library of this compound complexes with a wide range of transition metals needs to be synthesized and thoroughly characterized.

  • Exploring Tautomeric Effects: In-depth studies on the influence of metal coordination on the phenol-keto tautomerism and how this affects the reactivity and properties of the complexes are crucial.

  • Rational Design for Specific Applications: Leveraging the unique properties of this ligand to design highly selective and efficient catalysts, potent and targeted anticancer agents, and novel luminescent materials.

  • Supramolecular Chemistry: The hydrogen bonding capabilities of the hydroxyl group can be exploited in the construction of novel supramolecular assemblies and metal-organic frameworks (MOFs).

By systematically investigating these areas, the scientific community can unlock the full potential of this compound as a versatile and valuable building block in modern coordination chemistry.

VI. References

  • RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. (URL: [Link])

  • Luminescent 1,10-Phenanthroline β-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. PubMed Central. (2022-10-18). (URL: [Link])

  • Transition metal complexes of 1,10-phenanthroline. Wikipedia. (URL: [Link])

  • Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. (URL: [Link])

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. MDPI. (URL: [Link])

  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed. (2024-06-12). (URL: [Link])

  • IR, UV-vis. and luminescence spectroscopic data for the complexes. ResearchGate. (URL: [Link])

  • 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. PMC - NIH. (URL: [Link])

  • 1,10-Phenanthroline complexes of rhodium(I). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])

  • Full article: Synthesis of organic salts from 1,10-phenanthroline for biological applications. (URL: [Link])

  • Iridium Complexes Based on 1H‐imidazo[4,5‐f][1]Phenanthroline Ligand: Photophysical Properties and Light‐Emitting Electrochemical Cells Characterization. ResearchGate. (2025-12-16). (URL: [Link])

  • X-ray crystal structure of (a) ruthenium complex 1d and (b) iron... ResearchGate. (URL: [Link])

  • Transition metal complexes of 1,10-phenanthroline. Wikipedia. (URL: [Link])

  • 1,10-phenanthroline ligands and their luminescent rhenium(I) complexes. ePrints Soton - University of Southampton. (2022-10-20). (URL: [Link])

  • A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal. (URL: [Link])

  • Stabilization of an elusive tautomer by metal coordination. PMC - PubMed Central - NIH. (URL: [Link])

  • Synthesis and Characterization of Mixed 1,10- Phenanthroline and Penicillin G Procaine Metal (II) Complexes. Chemistry Research Journal. (URL: [Link])

  • Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. MDPI. (URL: [Link])

  • Computational Investigations on IR, UV-VIS and NMR Spectra of Copper(II) Phenanthroline Complexes with DFT Method. SciSpace. (URL: [Link])

  • In Vitro and In Vivo Biological Activity of Ruthenium 1,10-Phenanthroline-5,6-dione Arene Complexes. MDPI. (URL: [Link])

  • Rh(I) Complexes in Catalysis: A Five-Year Trend. PMC - NIH. (URL: [Link])

  • Ruthenium−Arene Complexes of Curcumin: X-Ray and Density Functional Theory Structure, Synthesis, and Spectroscopic. Insubria. (2011-12-29). (URL: [Link])

  • (PDF) 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. ResearchGate. (2025-08-07). (URL: [Link])

  • (PDF) UV-VIS spectrum of the 1,10-phenanthroline- ethylmagnesium bromide complex. An experimental and computational study. ResearchGate. (2025-12-06). (URL: [Link])

  • EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. (URL: [Link])

  • mp-33: Ru (Hexagonal, P6_3/mmc, 194). Materials Project. (URL: [Link])

  • Synthesis of metal complexes of 2,9-bis(2-hydroxyphenyl)-1,10-phenanthroline and their DNA binding and cleaving activities. RSC Publishing. (URL: [Link])

  • Pyrenyl-Substituted Imidazo[4,5-f][1]phenanthroline Rhenium(I) Complexes with Record-High Triplet Excited-State Lifetimes at Room Temperature: Steric Control of Photoinduced Processes in Bichromophoric Systems. Inorganic Chemistry - ACS Publications. (URL: [Link])

  • Structure and anticancer activities of four Cu(ii) complexes bearing tropolone. Metallomics (RSC Publishing). (URL: [Link])

  • Synthesis and Characterization of Iron(III) Complex of 1,10-Phenanthroline. IJAAR Publishing. (URL: [Link])

  • Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Liga. sfera. (2023-12-21). (URL: [Link])

  • Complexes of rhodium(III) and iridium(III) with 2,2′-bipyridyl and 1,10-phenanthroline. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (URL: [Link])

  • Syntheses and photocatalytic performances of four coordination complexes constructed from 1,10-phenanthroline and polycarboxylic. (URL: [Link])

  • Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. PubMed Central. (2023-12-21). (URL: [Link])

  • Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. PubMed. (2012-10-09). (URL: [Link])

  • Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents. PMC - NIH. (URL: [Link])

  • Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. (URL: [Link])

  • Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. (URL: [Link])

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Basic reactions of 1,10-Phenanthrolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Reactions of 1,10-Phenanthrolin-4-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound derived from the parent 1,10-phenanthroline, a classic bidentate chelating ligand in coordination chemistry.[1] The introduction of a hydroxyl group at the 4-position significantly modulates the electronic properties and reactivity of the phenanthroline scaffold, creating a molecule with unique potential in catalysis, materials science, and pharmacology.[2][3] This guide provides an in-depth exploration of the fundamental reactions of this compound, focusing on the mechanistic principles that underpin its utility. We will delve into its coordination chemistry, tautomeric nature, redox behavior, and substitution patterns, providing both theoretical understanding and practical experimental context for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is essential before exploring its reactivity. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₈N₂O[4][5]
Molecular Weight 196.21 g/mol [5]
CAS Number 23443-31-4[4][5]
Melting Point 214-215 °C[4][5]
Boiling Point 389 °C at 760 mmHg[4][5]
Density 1.313 g/cm³[4][5]
pKa 8.61 ± 0.10 (Predicted)[4]
Appearance Crystalline Powder[2]

Core Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between its three key structural features: the bidentate nitrogen atoms, the aromatic ring system, and the hydroxyl group.

Keto-Enol Tautomerism

The presence of the hydroxyl group at the 4-position, adjacent to a ring nitrogen, facilitates keto-enol tautomerism. This equilibrium results in the coexistence of the 'enol' form (this compound) and the 'keto' form (1H-[6][7]phenanthrolin-4-one).[5] This tautomerism is critical as it influences the molecule's hydrogen bonding capabilities, solubility, and coordination behavior. The equilibrium can be shifted by solvent polarity and pH.

Caption: Keto-Enol Tautomerism of this compound.

Coordination Chemistry: Metal Complexation

The defining characteristic of the 1,10-phenanthroline family is its exceptional ability to coordinate with metal ions.[2] The two nitrogen atoms are positioned perfectly to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.[3] This chelate effect results in thermodynamically and kinetically stable metal complexes.[3]

Mechanism: The lone pair of electrons on each nitrogen atom is donated to vacant d-orbitals of a transition metal ion, forming strong coordinate covalent bonds. This reaction is rapid and often accompanied by a distinct color change, a property widely exploited in analytical chemistry.[2][6] For instance, the reaction with Iron(II) ions produces a deeply colored complex, analogous to the well-known Ferroin.[8]

chelation General Mechanism of Metal Chelation ligand This compound (Ligand) complex Stable Metal Complex [M(phen-OH)n]²⁺ ligand->complex Coordination via N,N' lone pairs metal Metal Ion (e.g., Fe²⁺) with vacant d-orbitals metal->complex Accepts e⁻ pairs

Caption: General mechanism of metal chelation by this compound.

These complexes are central to applications in catalysis, where the ligand can tune the electronic properties and steric environment of the metal center to enhance reactivity and selectivity.[3][7]

Oxidation-Reduction Reactions

The this compound molecule can participate in redox reactions in several ways:

  • Metal Complex Redox Cycling: The metal center in a phenanthroline complex can often undergo reversible oxidation and reduction. The tris(1,10-phenanthroline)iron(II) complex (Ferroin) is a classic example of a redox indicator, with a distinct color change between its Fe(II) and Fe(III) states.[8]

  • Oxidation of the Phenanthroline Ring: The aromatic ring system can be oxidized under strong conditions to yield products like 1,10-phenanthroline-5,6-dione.[9][10] This reaction is important for synthesizing more complex derivatives for materials and biological applications.

  • N-Oxidation: The nitrogen atoms can be selectively oxidized to form N-oxides.[11][12] The oxidation of 1,10-phenanthroline with reagents like peroxomonosulfate ion (Oxone) can yield the mono-N-oxide.[12][13] This modification alters the ligand's electronic properties and steric profile.

Substitution Reactions

Modifying the phenanthroline ring through substitution is a key strategy for tuning its properties.

  • Nucleophilic Aromatic Substitution: The phenanthroline ring is electron-deficient due to the electronegative nitrogen atoms, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogens (C2, C9, C4, C7). The addition of organolithium or Grignard reagents is a common method for introducing new substituents.[9][14]

  • Electrophilic Aromatic Substitution: Direct electrophilic substitution (e.g., nitration, halogenation) on the unsubstituted phenanthroline ring is difficult and requires harsh conditions. The hydroxyl group at the 4-position is an activating, ortho-para directing group, which may facilitate electrophilic attack at the C3 and C5 positions, though this is often competitive with reactions at the nitrogen atoms.

Key Experimental Protocols

The following protocols are representative of the core reactions discussed. They are intended as a starting point for experienced researchers and should be performed with appropriate safety precautions.

Protocol 1: Synthesis and Spectrophotometric Analysis of an Iron(II) Complex

This protocol demonstrates the formation of the colored [Fe(phen-OH)₃]²⁺ complex and its analysis, a foundational technique in analytical chemistry.[15]

Objective: To synthesize the Iron(II)-1,10-Phenanthrolin-4-ol complex and determine its wavelength of maximum absorbance (λ_max).

Materials:

  • This compound solution (1 mM in 10% ethanol/water)

  • Ammonium iron(II) sulfate hexahydrate solution (1 mM, freshly prepared in 0.1 M H₂SO₄)

  • Sodium acetate buffer (1 M, pH 5.0)

  • UV-Vis Spectrophotometer and cuvettes

Methodology:

  • Complex Formation: In a 10 mL volumetric flask, add 3.0 mL of the this compound solution and 2.0 mL of the sodium acetate buffer.

  • Add 1.0 mL of the Iron(II) solution to the flask. A deep red color should develop immediately.

  • Dilute the solution to the 10 mL mark with deionized water and mix thoroughly. Allow the reaction to stand for 10 minutes to ensure complete complexation.

  • Spectrophotometric Analysis: Prepare a blank solution containing all reagents except the iron(II) solution.

  • Use the spectrophotometer to scan the absorbance of the complex solution from 400 nm to 700 nm to determine the λ_max.

  • Measure the absorbance of the solution at the determined λ_max.

protocol1_flow start Start mix Mix Ligand (phen-OH) + Buffer + Fe(II) Solution start->mix develop Allow Color Development (10 min) mix->develop scan Scan Absorbance (400-700 nm) vs. Blank develop->scan determine Determine λ_max scan->determine measure Measure Absorbance at λ_max determine->measure end End measure->end

Caption: Workflow for synthesis and analysis of the Fe(II) complex.

Protocol 2: Synthesis of 1,10-Phenanthroline-4-ol-1-N-oxide

This protocol is adapted from established methods for the N-oxidation of phenanthroline derivatives using a potent but environmentally benign oxidant.[12]

Objective: To oxidize one of the nitrogen atoms of this compound.

Materials:

  • This compound

  • Sulfuric acid (2 M)

  • Potassium peroxomonosulfate (Oxone®, PMS)

  • Sodium hydroxide solution (2 M)

  • Deionized water

  • Stir plate and heating mantle

Methodology:

  • Dissolution: Dissolve this compound in deionized water to create a ~15 mM solution. Add sulfuric acid dropwise to aid dissolution and adjust the pH to ~2. This acidic condition prevents di-N-oxidation.[12]

  • Oxidation: Add 1.1 equivalents of solid Oxone® to the solution.

  • Reaction: Heat the mixture to 60 °C and stir for 4-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Neutralization & Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by adding NaOH solution, adjusting the pH to be ~3 units above the pKa of the starting material to deprotonate the product.

  • The N-oxide product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If it remains in solution, extract with an appropriate organic solvent (e.g., dichloromethane).

Applications in Research and Drug Development

The fundamental reactions of this compound are directly linked to its diverse applications:

  • Analytical Chemistry: Its ability to form intensely colored metal complexes makes it a highly sensitive and selective chromogenic reagent for the spectrophotometric determination of metal ions and various pharmaceutical compounds.[6]

  • Catalysis: As a ligand, it is used to create transition metal complexes for reactions such as C-H activation, cross-coupling, and oxidation.[3] The hydroxyl group can be used to tune catalyst solubility and electronic properties.

  • Drug Development: The phenanthroline scaffold is found in compounds with demonstrated anti-cancer and antibacterial activities.[2][16] The ability to chelate metal ions is often linked to its biological mechanism, such as the inhibition of metalloenzymes.[8] Derivatives are also being explored as modulators for targets in neurodegenerative diseases like Alzheimer's.[17]

  • Materials Science: It serves as a building block for metal-organic frameworks (MOFs) and photosensitive materials, where its coordination and photophysical properties are paramount.[2]

Conclusion

This compound is a versatile heterocyclic compound whose chemical behavior is dominated by the synergistic effects of its bidentate nitrogen ligands, aromatic system, and reactive hydroxyl group. Its capacity for keto-enol tautomerism, robust metal chelation, and participation in various redox and substitution reactions provides a rich chemical landscape. A thorough understanding of these core reactions is crucial for harnessing its full potential in designing advanced catalysts, developing novel therapeutics, and creating next-generation materials.

References

  • A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. (n.d.). Google AI Search.
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  • 4-hydroxy-1,10-phenanthroline. (2025). Chemsrc.
  • 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024). BOC Sciences.
  • Recent Advances in the Chemistry of 1,10-Phenanthrolines and Their Metal Complex Derivatives: Synthesis and Promising Applications. (n.d.). Google AI Search.
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  • 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design. (2025). UCHEM.
  • Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives. (n.d.). PubMed.
  • Analytical Applications of 1,10-Phenanthroline and Related Compounds. (n.d.). Google AI Search.
  • Applications of 2,9-Di-sec-butyl-1,10-phenanthroline in Organic Synthesis. (n.d.). Benchchem.
  • Tunable regulatory activities of 1,10-phenanthroline derivatives towards acid sphingomyelinase and Zn(ii)–amyloid-β. (n.d.). Chemical Communications (RSC Publishing).
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  • Transition metal complexes of 1,10-phenanthroline. (n.d.). Wikipedia.
  • Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent. (2015). ACS Omega.
  • dioxide under Mild Conditions: The Kinetics and Mechanism of the Oxidation of 1,10-Phenanthroline by Peroxomonosulfate Ion (Oxone). (n.d.). ResearchGate.
  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (n.d.). MDPI.
  • Aerobic Oxidation of 1,10-Phenanthroline to Phen-dione Catalyzed by Copper(II) Complexes of a Benzimidazolyl Schiff Base. (n.d.). ResearchGate.
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Methodological & Application

Application Note: A Validated Protocol for the Spectrophotometric Quantification of Iron Using 1,10-Phenanthrolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, validated protocol for the determination of iron concentration in aqueous samples using a spectrophotometric method based on 1,10-Phenanthrolin-4-ol. The methodology is an adaptation of the universally accepted 1,10-phenanthroline method, a robust and highly sensitive technique for quantifying iron.[1][2][3] The protocol details the underlying chemical principles, reagent preparation, a step-by-step experimental workflow, and data analysis. The core of the method involves the reduction of any ferric iron (Fe³⁺) to its ferrous state (Fe²⁺), followed by chelation with three molecules of this compound to form a stable, intensely colored orange-red complex.[4][5][6] The absorbance of this complex is measured spectrophotometrically, and the concentration of iron is determined by referencing a standard calibration curve, in accordance with the Beer-Lambert law.[1][7] This guide is intended for researchers, scientists, and professionals in analytical chemistry and drug development who require a reliable method for iron quantification.

Principle and Mechanism of Action

The quantitative determination of iron by 1,10-phenanthroline and its derivatives is a cornerstone of analytical chemistry, prized for its sensitivity and reliability.[3][8] The method is predicated on a two-step reaction sequence that ensures all iron in the sample is converted into a single, detectable form.

Step 1: Reduction of Ferric Iron (Fe³⁺)

1,10-phenanthroline and its derivatives selectively form a chromophoric complex with ferrous iron (Fe²⁺).[9] Therefore, any ferric iron (Fe³⁺) present in the sample must first be reduced to Fe²⁺ to ensure the analysis accounts for the total iron content. Hydroxylamine hydrochloride (NH₂OH·HCl) is an effective reducing agent for this purpose as it quantitatively converts Fe³⁺ to Fe²⁺ without interfering with subsequent absorbance measurements.[10][11]

  • Reaction: 2Fe³⁺ + 2NH₂OH + 2OH⁻ → 2Fe²⁺ + N₂ + 4H₂O[1]

Step 2: Chromogenic Complex Formation

Following the reduction, this compound is added. As a bidentate chelating ligand, three molecules of this compound stoichiometrically coordinate with one Fe²⁺ ion. This reaction forms a highly stable, orange-red tris(this compound)iron(II) complex.[6] The intensity of the resulting color is directly proportional to the concentration of iron in the sample.

The reaction is robust and the color intensity of the resulting complex is stable across a broad pH range, typically between 2 and 9.[2][7] To ensure rapid and complete complex formation, the pH is maintained between 3.2 and 3.5 using a sodium acetate buffer.[6][11] This specific pH range prevents the precipitation of iron salts (which can occur at higher pH) and avoids competition for the ligand from protons (H⁺) at lower pH levels.[11]

Caption: Chelation of ferrous iron (Fe²⁺) with this compound.

Materials, Reagents, and Instrumentation

Materials
  • Volumetric flasks (100 mL, 250 mL, 1000 mL), Class A

  • Volumetric pipettes (1, 2, 5, 10, 20 mL), Class A

  • Graduated cylinders

  • Beakers

  • Spectrophotometer cuvettes (1 cm path length, quartz or glass)

Reagents
  • This compound (C₁₂H₈N₂O) : Analytical grade.

  • Ferrous Ammonium Sulfate Hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) : Primary standard grade.

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) : Analytical grade.

  • Sodium Acetate (CH₃COONa) : Anhydrous, analytical grade.

  • Sulfuric Acid (H₂SO₄) : Concentrated (98%), analytical grade.

  • Deionized or Distilled Water : High purity.

Instrumentation
  • UV-Visible Spectrophotometer (double-beam recommended)

  • Analytical Balance (readable to ±0.1 mg)

  • pH meter

Preparation of Solutions

Causality Insight: The accuracy of this entire assay is critically dependent on the precise preparation of the standard and reagent solutions. Use Class A volumetric glassware and a calibrated analytical balance.

Iron Stock Solution (100 ppm)
  • Accurately weigh approximately 0.7022 g of ferrous ammonium sulfate hexahydrate.[12]

  • Quantitatively transfer the solid to a 1000 mL volumetric flask.

  • Add approximately 500 mL of deionized water and swirl to dissolve.

  • Carefully add 2.5 mL of concentrated sulfuric acid to the flask to prevent oxidation of Fe²⁺ to Fe³⁺ during storage.[1][2][7]

  • Dilute to the 1000 mL mark with deionized water, cap, and invert several times to mix thoroughly.

    • This solution contains 100 µg of Fe per mL (100 ppm).

Standard Iron Solution (10 ppm)
  • Pipette 25.00 mL of the 100 ppm iron stock solution into a 250 mL volumetric flask.

  • Dilute to the mark with deionized water. Mix thoroughly.

    • This solution contains 10 µg of Fe per mL (10 ppm). This solution should be prepared fresh daily for best results.[7]

Hydroxylamine Hydrochloride Solution (10% w/v)
  • Dissolve 10 g of hydroxylamine hydrochloride in deionized water.[1][2]

  • Transfer the solution to a 100 mL volumetric flask and dilute to the mark.

Sodium Acetate Buffer Solution (~pH 4.5)
  • Dissolve 10 g of anhydrous sodium acetate in deionized water.[1][13]

  • Transfer the solution to a 100 mL volumetric flask and dilute to the mark. The pH can be adjusted if necessary using dilute acetic acid or sodium hydroxide.

This compound Solution (0.1% w/v)
  • Weigh 0.1 g of this compound and place it in a 100 mL beaker.

  • Add approximately 80 mL of deionized water.

  • Warm gently and stir until the solid is completely dissolved. Do not boil.

  • Cool to room temperature and transfer the solution to a 100 mL volumetric flask.

  • Dilute to the mark with deionized water and mix. Store in a dark bottle, as phenanthroline solutions can be light-sensitive.[13]

Experimental Protocol

The following workflow ensures a systematic and accurate determination of iron concentration.

G start Start prep_reagents Prepare Reagents & Standards start->prep_reagents lambda_max Determine λmax (Using a mid-range standard) prep_reagents->lambda_max prep_curve Prepare Calibration Curve (Standards + Blank) lambda_max->prep_curve add_reagents Add Reagents to Standards & Sample: 1. Hydroxylamine HCl 2. Phenanthrolin-4-ol 3. Sodium Acetate Buffer prep_curve->add_reagents incubate Incubate for 10 min (For full color development) add_reagents->incubate measure_abs Measure Absorbance (at determined λmax) incubate->measure_abs plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_conc Calculate Unknown Concentration plot_curve->calc_conc end End calc_conc->end

Caption: Experimental workflow for iron determination.

Part A: Determination of Maximum Absorbance (λmax)

Scientific Rationale: While the parent 1,10-phenanthroline-iron complex has a λmax of ~508 nm, the hydroxyl group in this compound may slightly shift this wavelength.[4][7] Empirically determining the λmax for your specific instrumentation and reagent batch is crucial for maximizing sensitivity and adhering to Beer's Law.

  • Prepare a mid-range iron standard (e.g., 0.5 ppm) following the procedure in Part B, step 2.

  • Prepare a reagent blank as described in Part B, step 1.

  • Using the reagent blank to zero the instrument, scan the absorbance of the 0.5 ppm standard from 400 nm to 600 nm.[1]

  • Identify the wavelength that gives the highest absorbance value. This is the λmax to be used for all subsequent measurements.

Part B: Calibration Curve and Sample Analysis
  • Prepare the Reagent Blank: Pipette 50 mL of deionized water into a 100 mL volumetric flask. This will be used to zero the spectrophotometer.

  • Prepare Calibration Standards: Into a series of five 100 mL volumetric flasks, pipette 1.0, 2.0, 5.0, 10.0, and 20.0 mL of the 10 ppm standard iron solution.[1][7][13] This will create standards with final concentrations of 0.1, 0.2, 0.5, 1.0, and 2.0 ppm (mg/L) respectively.

  • Prepare the Unknown Sample: Pipette a known volume of your sample (e.g., 10.0 mL) into another 100 mL volumetric flask. The volume should be chosen so that the final iron concentration falls within the range of the calibration curve. If the sample concentration is high, perform a pre-dilution.

  • Reagent Addition and Color Development: To each flask (blank, standards, and unknown): a. Add 1.0 mL of the 10% hydroxylamine hydrochloride solution and swirl to mix.[1][7] b. Add 10.0 mL of the 0.1% this compound solution and swirl.[1][7] c. Add 8.0 mL of the sodium acetate buffer solution.[1][7]

  • Dilution and Incubation: Dilute each flask to the 100 mL mark with deionized water. Cap the flasks and invert several times to ensure the solution is homogeneous. Allow the solutions to stand for at least 10 minutes for the color to develop fully and stabilize.[1][2][14]

  • Spectrophotometric Measurement: a. Set the spectrophotometer to the predetermined λmax. b. Use the reagent blank to set the absorbance to zero. c. Measure and record the absorbance of each standard and the unknown sample.

Data Analysis and Calculations

Calibration Curve
  • Create a table with the known concentrations of the iron standards (in ppm or mg/L) and their corresponding measured absorbances.

Concentration (ppm)Volume of 10 ppm Std (mL)Final Volume (mL)Absorbance at λmax
0.0 (Blank)01000.000
0.11.0100[Measured Value]
0.22.0100[Measured Value]
0.55.0100[Measured Value]
1.010.0100[Measured Value]
2.020.0100[Measured Value]
  • Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, demonstrating adherence to the Beer-Lambert law (A = εbc).

  • Determine the equation of the line (y = mx + c) and the coefficient of determination (R²). A valid calibration curve should have an R² value ≥ 0.995.

Calculating Unknown Concentration

Using the equation from the linear regression:

Concentration (ppm) = (Absorbance of Unknown - c) / m

Where:

  • m is the slope of the calibration curve.

  • c is the y-intercept (should be close to zero).

If the initial unknown sample was diluted, remember to multiply the calculated concentration by the dilution factor:

Final Concentration = Concentration (from curve) × (Final Volume / Initial Sample Volume)

Interferences and Method Validation

  • Competing Ions: Several metal ions can interfere by forming their own complexes with phenanthroline, including Co²⁺, Cu²⁺, Ni²⁺, and Zn²⁺.[5][6] However, interference is often minimal unless these ions are present in concentrations significantly higher than that of iron.[6]

  • Anions: Strong oxidizing agents can interfere with the reduction step, and anions like cyanide and phosphate can also cause interference.[6][9] Pre-treatment of the sample, such as boiling with acid, can mitigate some of these issues.[6]

  • Color and Turbidity: Pre-existing color or turbidity in the sample will interfere with absorbance readings. This can be corrected by measuring the absorbance of the sample without the addition of the this compound and subtracting this value, or by sample filtration/digestion.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.[13]

  • 1,10-phenanthroline and its derivatives are toxic if ingested.[13] Hydroxylamine hydrochloride is also toxic. Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

  • CHEM 321 Lab. (2011). DETERMINATION OF IRON WITH 1,10-PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS. [Link]

  • University of Kentucky, Department of Chemistry. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. [Link]

  • Singh, S. B. (n.d.). Spectroscopic determination of iron by 1,10-phenanthroline method. ResearchGate. [Link]

  • Tripathi, A. D., et al. (2019). Iron Determination by Colorimetric Method Using O-Phenanthroline. Bulletin of Pure and Applied Sciences. [Link]

  • Truman State University. (2017). Spectrophotometric Determination of Iron. [Link]

  • ResearchGate. (2008). Complexation kinetics of Fe2+ with 1,10-phenanthroline forming ferroin in acidic solutions. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Iron Determination - A Review of Analytical Methods. [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanism of Racemization of Complex Ions. II. Kinetics of the Dissociation and Racemization of Tris-(1,10-phenanthroline)-iron(II) and Tris-(2,2'-dipyridyl)-iron(II) Complexes. [Link]

  • IronSpec. (n.d.). Water Quality 1 - Spectrophotometric Determination of Iron in Drinking Water. [Link]

  • Zhu, J., et al. (2018). Factors affecting the determination of iron species in the presence of ferric iron. Applied Water Science. [Link]

  • eGyanKosh. (n.d.). EXPT. 1 SPECTROPHOTOMETRIC DETERMINATION OF Fe2+ IONS USING 1, 10-PHENANTHROLINE. [Link]

  • Standard Methods. (n.d.). 3500-Fe B: Iron by Phenanthroline. [Link]

  • University of Kentucky, Department of Chemistry. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. [Link]

  • SciSpace. (n.d.). Spectrophotometric Quantification of Iron in Different Pharmaceuticals. [Link]

  • Scribd. (2020). Spectroscopic Determination of Iron by 1,10-Phenanthroline Method. [Link]

  • IntechOpen. (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. [Link]

  • Chemistry LibreTexts. (2021). 8: Reaction Stoichiometry and the Formation of a Metal Ion Complex (Experiment). [Link]

  • Hach. (n.d.). Iron. [Link]

  • PubMed. (2024). Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of organic salts from 1,10-phenanthroline for biological applications. [Link]

  • MDPI. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. [Link]

Sources

Application Notes and Protocols: 1,10-Phenanthrolin-4-ol as a Fluorescent Sensor for Cations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide on the utilization of 1,10-Phenanthrolin-4-ol as a fluorescent sensor for the detection and quantification of various cations. This document delves into the underlying scientific principles, detailed experimental protocols, and data interpretation, drawing upon established knowledge of phenanthroline-based chemosensors. While direct literature on this compound is emerging, the protocols and expected outcomes are robustly inferred from extensive studies on structurally analogous phenanthroline derivatives, particularly those with substitutions at the 4 and 7 positions.

Introduction: The Promise of Phenanthroline-Based Sensors

1,10-Phenanthroline (phen) is a rigid, planar heterocyclic organic compound renowned for its strong chelating affinity for a wide range of metal ions.[1][2] This inherent coordinating ability, combined with its conjugated π-system, makes the phenanthroline scaffold an exceptional platform for the design of fluorescent chemosensors.[1] The introduction of functional groups at various positions on the phenanthroline ring can modulate its photophysical properties, leading to significant changes in fluorescence upon cation binding.[1]

The hydroxyl group at the 4-position in this compound is anticipated to play a crucial role in enhancing its sensing capabilities. This electron-donating group can influence the electronic distribution within the phenanthroline ring system, potentially leading to enhanced fluorescence quantum yields and altered selectivity towards specific cations compared to the parent molecule. The interaction with cations can occur through a "chelation-enhanced fluorescence" (CHEF) or "chelation-quenched fluorescence" (CHEQ) mechanism, providing a measurable signal for cation detection.

Principle of Cation Sensing

The fluorescence of this compound is intrinsically linked to its electronic structure. Upon excitation with light of an appropriate wavelength, the molecule transitions to an excited state. It then returns to the ground state by emitting a photon, which is observed as fluorescence. The presence of cations can disrupt this process in a measurable way.

Sensing Mechanism: The primary mechanism of cation sensing by phenanthroline derivatives often involves Photoinduced Electron Transfer (PET). In the free sensor molecule, a nearby electron-rich moiety can quench the fluorescence of the phenanthroline fluorophore by transferring an electron to it in the excited state. Upon chelation with a cation, the lone pair of electrons on the nitrogen atoms of the phenanthroline ring and potentially the hydroxyl group become engaged in coordination. This binding event can inhibit the PET process, leading to a "turn-on" fluorescence response. Conversely, coordination with certain transition metal ions that have partially filled d-orbitals can introduce new non-radiative decay pathways, resulting in fluorescence quenching ("turn-off" response).

Diagram of the Sensing Mechanism

G cluster_0 Free Sensor cluster_1 Cation-Bound Sensor Free_Sensor This compound PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Free_Sensor->PET Bound_Sensor [Cation-Sensor] Complex Free_Sensor->Bound_Sensor + Cation Excitation1 Excitation (hν) Excitation1->Free_Sensor Bound_Sensor->Free_Sensor - Cation (Reversible) Fluorescence Fluorescence Emission Bound_Sensor->Fluorescence Excitation2 Excitation (hν) Excitation2->Bound_Sensor Cation Cation

Caption: Proposed sensing mechanism of this compound.

Synthesis of this compound

While a direct, optimized synthesis for this compound is not extensively reported, a plausible synthetic route can be adapted from established methods for analogous hydroxy-phenanthroline derivatives. A feasible approach involves the selective partial hydrolysis of a dihalo-phenanthroline precursor. For instance, the synthesis of 7-chloro-4-hydroxy-1,10-phenanthroline has been achieved through the selective hydrolysis of 4,7-dichloro-1,10-phenanthroline.[3] A similar strategy could be employed, followed by dehalogenation to yield the target compound.

Alternatively, synthetic strategies for introducing substituents at the 4- and 7-positions of the phenanthroline core can be explored.[4] These methods often involve multi-step reactions and may require optimization for the specific synthesis of the 4-hydroxy derivative.

Experimental Protocols

Materials and Reagents
  • This compound (synthesis required or custom order)

  • High-purity solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

  • Deionized water

  • A selection of high-purity metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺)

  • Buffer solutions (e.g., HEPES, Tris-HCl) to maintain a constant pH

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and sterile tips

  • Fluorescence spectrophotometer

Preparation of Stock Solutions

Causality behind choices: The choice of solvent is critical as it can influence the photophysical properties of the sensor and the solubility of the metal salts. A solvent system that ensures the solubility of all components and does not interfere with the fluorescence measurement is essential. Stock solutions should be prepared fresh to minimize degradation.

  • Sensor Stock Solution (1 mM): Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or ethanol) to a final concentration of 1 mM. Store in the dark at 4°C.

  • Cation Stock Solutions (10 mM): Prepare 10 mM stock solutions of each metal salt in deionized water or a suitable solvent. Ensure complete dissolution.

Protocol for Fluorescence Titration

Self-validating system: This protocol is designed to systematically assess the sensor's response to increasing concentrations of a cation, allowing for the determination of key parameters like the binding constant and stoichiometry.

  • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize for at least 20-30 minutes.[5]

  • Set the excitation and emission wavelengths. An initial scan of the free sensor solution will be necessary to determine the optimal excitation and emission maxima. Based on analogous compounds, excitation is likely in the UV region (e.g., 350 nm).[6]

  • Prepare a solution of this compound in a quartz cuvette at a low concentration (e.g., 10 µM) in the chosen buffered solvent system.

  • Record the initial fluorescence spectrum of the free sensor.

  • Sequentially add small aliquots of a specific cation stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.[5]

  • Continue this process until no significant change in fluorescence intensity is observed upon further addition of the cation.

  • Repeat this titration for each cation of interest.

Experimental Workflow for Fluorescence Titration

G A Prepare Sensor and Cation Stock Solutions B Determine Optimal Excitation and Emission Wavelengths A->B C Prepare Sensor Solution in Cuvette B->C D Record Initial Fluorescence (Free Sensor) C->D E Add Aliquot of Cation Stock Solution D->E F Mix and Equilibrate E->F G Record Fluorescence Spectrum F->G H Repeat E-G until Saturation G->H H->E Not Saturated I Data Analysis H->I Saturated

Caption: Step-by-step workflow for fluorescence titration experiments.

Data Analysis and Interpretation

Selectivity Assessment

To evaluate the selectivity of this compound, the fluorescence response to a range of different cations should be compared. A bar chart plotting the change in fluorescence intensity in the presence of various cations at a fixed concentration will provide a clear visual representation of the sensor's selectivity.

Determination of Binding Stoichiometry (Job's Plot)

A Job's plot can be constructed to determine the binding stoichiometry between the sensor and the cation. This involves preparing a series of solutions where the total molar concentration of the sensor and cation is kept constant, but their mole fractions are varied. The fluorescence intensity is then plotted against the mole fraction of the sensor. The maximum of this plot will indicate the stoichiometry of the complex.

Calculation of the Association Constant (Kₐ)

The binding or association constant (Kₐ) can be determined by fitting the fluorescence titration data to a suitable binding isotherm model, such as the Benesi-Hildebrand equation for a 1:1 binding stoichiometry. A non-linear regression analysis of the change in fluorescence as a function of cation concentration is the most accurate method.[7]

Expected Performance and Characteristics

Based on studies of related 4,7-disubstituted phenanthrolines, the following performance characteristics can be anticipated for this compound:[4]

ParameterExpected Value/CharacteristicRationale
Excitation Max (λex) ~340-380 nmTypical for phenanthroline-based fluorophores.[6]
Emission Max (λem) ~400-500 nmDependent on solvent polarity and cation binding.
Selectivity Potential for high selectivity towards specific transition metal ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺) or certain main group cations (e.g., Al³⁺).The electronic nature of the hydroxyl group can influence the coordination geometry and stability of the resulting metal complexes.
Sensitivity (Limit of Detection) Expected to be in the micromolar (µM) to nanomolar (nM) range.The rigid phenanthroline scaffold often leads to high fluorescence quantum yields and significant changes upon cation binding.
Response Time Typically very fast, often reaching a stable signal within seconds to a few minutes.[6]Complexation is generally a rapid process in solution.
pH Dependence The fluorescence is likely to be pH-dependent due to the protonation/deprotonation of the phenanthroline nitrogens and the hydroxyl group. The optimal working pH range will need to be determined experimentally.

Conclusion and Future Perspectives

This compound holds significant promise as a fluorescent sensor for cations. The strategic placement of a hydroxyl group at the 4-position is expected to confer favorable photophysical properties and potentially unique selectivity profiles. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this novel sensor. Further research should focus on a definitive synthesis of this compound, a thorough characterization of its photophysical properties, and a comprehensive investigation of its response to a wide array of cations in various solvent systems and pH conditions. Such studies will be instrumental in unlocking its full potential in diverse applications, from environmental monitoring to cellular imaging and drug development.

References

  • Guo, C., Xu, M., Wang, Q., et al. A novel 1, 10-phenanthroline-based fluorescent probe for selective detection of D- 3-HB. Journal of Analytical & Pharmaceutical Research. 2016;9(6): 114.
  • Synthesis of some 1,10-Phenanthroline Deriv
  • Alreja, P., & Kaur, N. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances. 2016;6(28):23169-23217.
  • 4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: photophysics of ligands and their complexes with the Eu–Gd–Tb triad. Dalton Transactions.
  • Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions.
  • 4,7-Substituted 1,10-phenanthroline-2,9-dicarboxamides: photophysics of ligands and their complexes with the Eu-Gd-Tb triad.
  • Absorption and luminescence properties of 1, 10-phenanthroline, 2, 9-diphenyl-1, 10-phenanthroline, 2,9-dianisyl-1, 10-phenanthroline and their protonated forms in dichloromethane solution. Journal of the Chemical Society, Faraday Transactions.
  • A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines.
  • Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies. CACHE.
  • General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. The Royal Society of Chemistry.
  • Photophysical analysis of 1,10-phenanthroline-embedded porphyrin analogues and their magnesium(II) complexes. PubMed.
  • One-step synthesis method of symmetrical 1,10- phenanthroline derivative.
  • Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives†. Photochemistry and Photobiology.
  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed.
  • 1,10-Phenanthrolines with Tunable Luminescence upon Protonation: A Spectroscopic and Computational Study. The Journal of Physical Chemistry A.
  • Hectorite/Phenanthroline-Based Nanomaterial as Fluorescent Sensor for Zn Ion Detection: A Theoretical and Experimental Study. MDPI.
  • 4,7-Dihydroxy-1,10-phenanthroline Dye content = 30 3922-40-5. Sigma-Aldrich.
  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. PMC.
  • Direct arylation of phenanthroline derivatives via oxidative C–H/C–H cross-coupling: synthesis and discovery of excellent ligands. Organic & Biomolecular Chemistry.
  • 1,10-phenanthroline: Chemical properties, applic
  • Synthesis of 1,10-Phenanthroline {Scraup Synthesis}. YouTube.
  • Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. NIH.
  • Pyrenyl-Substituted Imidazo[4,5-f][6][8]phenanthroline Rhenium(I) Complexes with Record-High Triplet Excited-State Lifetimes at Room Temperature: Steric Control of Photoinduced Processes in Bichromophoric Systems. Inorganic Chemistry.

  • Design and Synthesis of Aggregation‐Caused Quenching Hydroxy‐Phenanthroimidazole Derivatives for Probing of Fe Ions and as Potential Blue Light Emitters.
  • Fluorescence Polariz

Sources

Synthesis of Metal Complexes Using 1,10-Phenanthrolin-4-ol as a Ligand: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring 1,10-phenanthrolin-4-ol as a key ligand. The content is structured to offer both foundational knowledge and detailed, actionable protocols for laboratory use.

Introduction: The Significance of this compound in Coordination Chemistry

1,10-phenanthroline (phen) and its derivatives are among the most widely utilized ligands in coordination chemistry. Their rigid, planar structure and strong affinity for a wide range of metal ions in various oxidation states make them exceptional building blocks for creating stable and functional metal complexes.[1][2] The introduction of a hydroxyl group at the 4-position, yielding this compound, adds a crucial dimension to the ligand's capabilities. This functional group can act as a proton donor/acceptor, a hydrogen bond donor/acceptor, and a potential coordination site itself, thereby influencing the electronic properties, solubility, and biological activity of the resulting metal complexes.

The development of metal complexes with substituted phenanthroline ligands has led to a diverse array of applications, including their use as luminescent probes, in catalysis, and in the design of sophisticated supramolecular architectures.[1][2] In the realm of drug development, these complexes are of particular interest due to their potential as anticancer and antimicrobial agents.[3][4] The ability of the phenanthroline moiety to intercalate with DNA, combined with the redox activity of the coordinated metal center, can induce DNA damage and trigger cell death in pathogenic organisms and cancer cells.[5]

This document will guide researchers through the synthesis of metal complexes with this compound, detail essential characterization techniques, and discuss their promising applications in the biomedical field.

PART 1: Synthesis Protocols

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (temperature, pH, and reaction time) are critical parameters that determine the structure and purity of the final product. Below are generalized protocols for the synthesis of representative transition metal complexes.

General Materials and Reagents:
  • This compound (or its precursor for in-situ synthesis)

  • Metal salts (e.g., RuCl₃·xH₂O, CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O, FeCl₃)[6]

  • Solvents (e.g., ethanol, methanol, water, dimethylformamide (DMF))[6][7]

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, filtration apparatus)

Protocol 1: Synthesis of a Generic M(II/III)-(this compound) Complex

This protocol outlines a general procedure that can be adapted for various divalent and trivalent metal ions.

Step-by-Step Methodology:

  • Ligand Solution Preparation: Dissolve a specific molar equivalent of this compound in a suitable solvent (e.g., ethanol). Gentle heating may be required to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate flask, dissolve the desired metal salt in the same or a miscible solvent.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring continuously at room temperature. The molar ratio of metal to ligand is crucial and should be predetermined based on the desired coordination number of the metal ion (e.g., 1:1, 1:2, 1:3).[6]

  • Reaction Conditions: The reaction mixture is typically stirred for several hours to ensure complete complexation. In some cases, refluxing the mixture may be necessary to drive the reaction to completion.[7] The pH of the solution may need to be adjusted to facilitate the deprotonation of the hydroxyl group for coordination.

  • Isolation of the Complex: The resulting complex may precipitate out of the solution upon cooling or after reducing the solvent volume. The solid product is then collected by filtration.

  • Purification: The crude product is washed with small portions of the cold solvent to remove any unreacted starting materials. Recrystallization from a suitable solvent system can be performed to obtain a highly pure product.

  • Drying: The purified complex is dried under vacuum or in a desiccator.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical for dissolving both the ligand and the metal salt and for facilitating the precipitation of the final complex. Ethanol and methanol are commonly used due to their ability to dissolve a wide range of organic ligands and inorganic salts.[6]

  • Stoichiometry: The metal-to-ligand ratio dictates the final structure of the complex. For example, a 1:3 metal-to-ligand ratio is often used for octahedral complexes of Fe(III).[6]

  • Temperature and Reaction Time: These parameters are optimized to ensure a reasonable reaction rate and to maximize the yield of the desired product. Refluxing can provide the necessary activation energy for complex formation.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Ligand_Sol 1. Dissolve Ligand Mix 3. Mix Solutions Ligand_Sol->Mix Metal_Sol 2. Dissolve Metal Salt Metal_Sol->Mix React 4. Stir/Reflux Mix->React Isolate 5. Isolate Product React->Isolate Purify 6. Purify Product Isolate->Purify Dry 7. Dry Product Purify->Dry Final_Product Final Complex Dry->Final_Product Characterization

Caption: General workflow for the synthesis of metal complexes.

PART 2: Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Methods:
  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands are characteristic of these complexes and can confirm coordination.[8] For instance, Fe(III) complexes with 1,10-phenanthroline show a maximum absorption wavelength (λmax) around 310 nm.[6][9]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=N and C-O bonds of the phenanthroline ring upon coordination to the metal ion is indicative of complex formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for diamagnetic complexes (e.g., Zn(II)) to elucidate the structure in solution. Changes in the chemical shifts of the ligand protons upon coordination provide insights into the metal-ligand interaction.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the complex and confirm its composition.

Analytical and Structural Methods:
  • Elemental Analysis (CHN Analysis): This provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is compared with the calculated values for the proposed formula to assess purity.

  • Molar Conductivity Measurements: The molar conductivity of a solution of the complex can help determine whether the complex is an electrolyte or a non-electrolyte, providing information about the nature of the counter-ions.[8]

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex, providing precise information on bond lengths, bond angles, and the coordination geometry of the metal center.[10]

Technique Information Obtained Typical Observations for this compound Complexes
UV-Vis Spectroscopy Electronic transitions, confirmation of coordination.Shift in λmax compared to the free ligand; appearance of MLCT/LMCT bands.[6][9]
FT-IR Spectroscopy Identification of coordination sites.Shift in C=N and C-O stretching frequencies.
NMR Spectroscopy Structure of diamagnetic complexes in solution.Downfield or upfield shifts of ligand proton signals.
Mass Spectrometry Molecular weight and composition.Peak corresponding to the molecular ion of the complex.
Elemental Analysis Elemental composition and purity.Experimental C, H, N percentages match theoretical values.
Molar Conductivity Electrolytic nature of the complex.Values indicate whether the complex is ionic or neutral.[8]
X-ray Crystallography Precise 3D structure, bond lengths, and angles.Confirms coordination geometry (e.g., octahedral, tetrahedral).[10]

PART 3: Applications in Drug Development

Metal complexes of 1,10-phenanthroline and its derivatives have shown significant promise as therapeutic agents, particularly in the fields of oncology and microbiology.[3][4]

Anticancer Activity:

The anticancer properties of these complexes are often attributed to their ability to interact with DNA. The planar phenanthroline ligand can intercalate between the base pairs of the DNA double helix, while the metal center can coordinate to the DNA bases or generate reactive oxygen species (ROS) that cause DNA damage. For example, copper(II)-bis-1,10-phenanthroline is a known chemical nuclease that can cleave DNA. The presence of the hydroxyl group in this compound can further enhance these interactions through hydrogen bonding with the DNA backbone.

Antimicrobial Activity:

The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.[4][5][11] Metal-phenanthroline complexes have demonstrated broad-spectrum antimicrobial activity.[4][5] Their mechanism of action is often multifactorial, involving the inhibition of essential enzymes, disruption of cell membranes, and the generation of oxidative stress. The structural diversity achievable by varying the metal center and other ligands allows for the fine-tuning of their antimicrobial properties.[4]

Drug_Action_Pathway cluster_complex Metal Complex cluster_cellular_interaction Cellular Interaction cluster_cellular_outcome Cellular Outcome Complex M(II/III)-(this compound) Intercalation DNA Intercalation Complex->Intercalation Targets DNA ROS ROS Generation Complex->ROS Redox Activity Enzyme Enzyme Inhibition Complex->Enzyme DNA_Damage DNA Damage Intercalation->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis/Cell Death Enzyme->Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanisms of action for drug development.

Conclusion

This compound is a versatile ligand that enables the synthesis of a wide range of metal complexes with interesting structural features and significant potential for applications in drug development. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel metal-based therapeutics. The ability to systematically modify the properties of these complexes by changing the metal ion or introducing other ancillary ligands opens up exciting avenues for the design of next-generation drugs to combat cancer and infectious diseases.

References

  • RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. (n.d.).
  • Synthesis and Characterization of Iron(III) Complex of 1,10-Phenanthroline. (2021). International Journal of Advanced Academic Research, 7(8). Retrieved from [Link]

  • Gebreyohannes, G., et al. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8.
  • Mixed-ligand metal succinate complexes with 1,10-phenanthroline and ethylenediamine: Synthesis, characterization, spectroscopic and thermal studies. Crystal structure of succinatocobalt(II) complex with phenanthroline. (2002).
  • 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024).
  • Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024). Chemical Reviews. Retrieved from [Link]

  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024). PubMed. Retrieved from [Link]

  • The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. (2016). Current Topics in Medicinal Chemistry, 17(11), 1281-1293. Retrieved from [Link]

  • Synthesis and Characterization of Mixed 1,10-Phenanthroline and Penicillin G Procaine Metal (II) Complexes. (2020). Chemistry Research Journal, 5(5), 108-114.
  • A Novel Fe(III)
  • Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. (2025). Dalton Transactions. Retrieved from [Link]

  • The Antibacterial Activity of Metal Complexes Containing 1, 10-phenanthroline: Potential as Alternatire Therapeutics in the Era. (2017). Arrow@TU Dublin. Retrieved from [Link]

  • synthesis and characterization of iron(iii) complex of 1,10-phenanthroline. (2021). ResearchGate. Retrieved from [Link]

  • Transition metal complexes of 1,10-phenanthroline. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. (2002). Journal of Solution Chemistry, 31(10), 769-783.
  • (PDF) The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. (2016). ResearchGate. Retrieved from [Link]

  • Impact of Surface Adsorption on Metal–Ligand Binding of Phenanthrolines. (2021). The Journal of Physical Chemistry C, 125(38), 21156–21164.
  • Fig. 2 | synthesis of ligands and Fe(ii) complexes. a, Substituted... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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Introduction: The Phenanthroline Scaffold and the Significance of the 4-Hydroxy Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 1,10-Phenanthrolin-4-ol in Analytical Chemistry

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in analytical chemistry. It moves beyond simple procedural lists to explain the underlying scientific principles and rationale behind methodological choices, ensuring a robust and validated approach to its use.

The 1,10-phenanthroline molecule is a rigid, planar heterocyclic organic compound renowned in analytical and coordination chemistry.[1][2][3] Its core value lies in the two nitrogen atoms at the 1 and 10 positions, which act as a bidentate chelating agent, forming highly stable and often intensely colored complexes with a wide range of metal ions.[1][4][5] This property has made it a cornerstone reagent for decades, particularly in spectrophotometric analysis and as a redox indicator.[4][6]

This compound, a hydroxylated derivative, retains the fundamental chelating capabilities of the parent molecule but introduces new functionalities conferred by the hydroxyl group at the 4-position. This modification significantly alters the electronic properties and steric environment of the ligand, opening up unique applications and overcoming limitations of the unsubstituted phenanthroline. Most notably, it allows for the formation of stable metal complexes in highly alkaline environments, a condition where many traditional methods fail.[7]

G cluster_phenanthroline This compound Structure mol chelation Chelation Site functional_group Functional Moiety N1 N N10 N OH OH G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standards & Sample B Add this compound A->B C Add SnCl2 (Reductant) Fe(III) → Fe(II) B->C D Add NaOH (pH > 13) Forms colored Fe(II) complex C->D E Incubate 15 min D->E F Measure Absorbance at 545 nm E->F G Plot Calibration Curve F->G For Standards H Calculate Concentration F->H For Sample G->H Use Curve Equation

Caption: Workflow for spectrophotometric iron determination.

Application II: Electrochemical Sensing of Heavy Metals

The chelating nature of this compound makes it an excellent candidate for fabricating electrochemical sensors. By immobilizing the ligand onto an electrode surface, a highly sensitive and selective sensor can be developed for detecting metal ions that bind to it.

Principle and Mechanism

The sensor operates by measuring changes in electrochemical signals upon the binding of a target metal ion.

  • Immobilization: this compound is attached to the surface of a working electrode (e.g., glassy carbon, screen-printed carbon, or gold). The hydroxyl group is particularly advantageous here, as it can be used for covalent attachment through ester or ether linkages, providing a more robust and stable sensor surface compared to simple physical adsorption.

  • Chelation: When the electrode is exposed to a sample containing the target metal ion (e.g., Pb²⁺, Cd²⁺, Hg²⁺), the immobilized phenanthroline ligands capture the ions, concentrating them at the electrode surface. [8]3. Detection: The accumulated metal ions are then detected electrochemically. A common method is anodic stripping voltammetry (ASV), where the captured ions are first reduced to their metallic state (preconcentration step) and then "stripped" back into solution by sweeping the potential to more positive values. The current peak generated during stripping is proportional to the concentration of the metal ion in the sample.

G cluster_sensor Electrochemical Sensor Principle Electrode Working Electrode Ligand Immobilized This compound Electrode->Ligand Modification Complex Surface Complex [Ligand-M²⁺] Ligand->Complex Chelation Metal Target Metal Ion (M²⁺) Metal->Complex Signal Measurable Electrochemical Signal Change Complex->Signal Detection

Caption: Principle of a chelating electrochemical sensor.

Protocol: Fabrication and Use of a Modified Electrode for Lead (Pb²⁺) Detection

This protocol describes a plausible method for creating and using a this compound modified sensor.

1. Electrode Modification:

  • Cleaning: Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina slurry on a polishing pad, followed by rinsing and sonicating in deionized water and ethanol.

  • Activation: Electrochemically activate the GCE by cycling the potential in 0.5 M H₂SO₄. This generates surface functional groups like carboxyls.

  • Covalent Attachment:

    • Immerse the activated GCE in a solution containing EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to activate the surface carboxyl groups.

    • Transfer the electrode to a solution of this compound in a suitable organic solvent (e.g., DMF). The hydroxyl group of the phenanthroline will react with the activated surface to form a stable ester linkage.

    • Rinse the modified electrode thoroughly to remove any non-covalently bound ligand.

2. Voltammetric Measurement (Anodic Stripping Voltammetry):

  • Supporting Electrolyte: Prepare an acetate buffer (0.1 M, pH 5.0).

  • Preconcentration (Accumulation):

    • Immerse the modified GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the acetate buffer containing the sample.

    • Apply a negative potential (e.g., -1.0 V vs. Ag/AgCl) for a set time (e.g., 300 seconds) while stirring the solution. During this step, Pb²⁺ ions are captured by the surface ligand and simultaneously reduced to Pb(0).

  • Stripping:

    • Stop the stirring and allow the solution to become quiescent (e.g., 10 seconds).

    • Scan the potential from -1.0 V to a more positive value (e.g., -0.2 V).

    • A sharp oxidation peak will appear at a potential characteristic of lead (~ -0.6 V), corresponding to the reaction Pb(0) → Pb²⁺ + 2e⁻. [8]* Quantification: The height of this stripping peak is directly proportional to the concentration of Pb²⁺ in the sample. A calibration curve can be generated by analyzing standards of known concentrations.

References

  • A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. (2023). International Journal of Pharmacy and Pharmaceutical Research, 27(1), 208-213.
  • DETERMINATION OF IRON WITH 1,10-PHENANTHROLINE. (n.d.). chem321labspring11.
  • EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. (n.d.). University of South Carolina.
  • MacDonald, H. E., & Stephen, W. I. (1980). Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline. Talanta, 27(4), 368-370. Available at: [Link]

  • UV-Vis Spectrophotometric Analysis of Iron Using 1,10-Phenanthroline Method. (2025, January 7). YouTube. Available at: [Link]

  • Schilt, A. A. (1969).
  • Spectrophotometric Determination of Trace Iron in Solution. (n.d.). Thermo Fisher Scientific.
  • A 1,10-phenanthroline fluorescence probe for real-time visualization of Ni2+. (n.d.). ScienceDirect.
  • 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024, June 24). BOC Sciences.
  • 1,10-Phenanthroline. (n.d.). Wikipedia. Available at: [Link]

  • Transition metal complexes of 1,10-phenanthroline. (n.d.). Wikipedia. Available at: [Link]

  • Guo, C., et al. (2016). A Novel 1, 10-Phenanthroline-Based Fluorescent Probe for Selective Detection of D-3-HB. Journal of Analytical & Pharmaceutical Research, 9(6), 114.
  • Phenanthroline Ligands. (n.d.). Alfa Chemistry.
  • 1,10-PHENANTHROLINE METHOD FOR Fe(II) AND Fe(III). (n.d.). University of Illinois.
  • A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. (n.d.). ResearchGate.
  • Schilt, A. A. (1969). Analytical Applications of 1,10-Phenanthroline and Related Compounds. Elsevier.
  • Alreja, P., & Kaur, N. (2016). Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. RSC Advances, 6(27), 23169-23217.
  • A New multifunctional 1, 10–Phenanthroline based fluorophore for anion and cation sensing. (2012).
  • Application of 1,10-phenanthroline for preconcentration of selected heavy metals on silica gel. (2009). Microchimica Acta, 166(3), 337-341.
  • A Screen Printed Phenanthroline-Based Flexible Electrochemical Sensor for Selective Detection of Toxic Heavy Metal Ions. (2016). IEEE Sensors Journal, 16(16), 6171-6178.
  • Wang, Y., et al. (2023).
  • A Novel 1, 10-Phenanthroline-Based Fluorescent Probe for Selective Detection of D-3-HB. (2016). Semantic Scholar.
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  • SI9649: 1,10 phenanthroline. (n.d.). LifeSensors.
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  • Tetrabenzo[b,de,gh,j]p[2][4]henanthroline: a nitrogen-doped nanographene as a selective metal cation and proton fluorophore. (2020). RSC Publishing. Available at: [Link]

  • Abebe, A., & Hailemariam, T. (2016).
  • phenanthroline-5,6-dione as a redox. (n.d.). MURAL - Maynooth University Research Archive Library.
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  • Electrochemical sensors based on molecularly imprinted polymers for the detection of chlorophenols as emergent distributing chemicals (EDCs): a review. (2024). Analytical Methods (RSC Publishing). Available at: [Link]

  • An enhanced non-enzymatic electrochemical sensor based on the Bi2S3–TiO2 nanocomposite with HNTs for the individual and simultaneous detection of 4-nitrophenol and nitrofurantoin in environmental samples. (n.d.). RSC Publishing. Available at: [Link]

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Application Notes & Protocols for 1,10-Phenanthrolin-4-ol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatile Scaffold of 1,10-Phenanthroline in Oncology

Among the vast landscape of heterocyclic compounds in medicinal chemistry, 1,10-phenanthroline (phen) stands out as a privileged scaffold. This rigid, planar, and polyaromatic structure is not only a constituent of biologically significant natural products but also a highly effective metal-chelating ligand.[1] Its ability to form stable complexes with a variety of transition metals has made it a cornerstone for developing novel therapeutic agents.[2] The derivatization of the phenanthroline core, particularly with hydroxyl groups as in 1,10-Phenanthrolin-4-ol, enhances its coordination chemistry and allows for fine-tuning of its biological properties.

These derivatives, especially when complexed with metals like copper (Cu), vanadium (V), or platinum (Pt), have demonstrated potent anticancer activity across a range of human cancer cell lines, often surpassing the efficacy of established drugs like cisplatin.[3][4] Their mechanisms of action are multifaceted, ranging from the induction of oxidative stress and DNA damage to the targeted inhibition of critical cellular machinery like the proteasome and key signaling enzymes.[5][6]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the mechanisms, applications, and essential protocols for investigating this compound derivatives as potential anticancer therapeutics.

Core Mechanisms of Antitumor Activity

The anticancer efficacy of 1,10-phenanthroline derivatives is not attributed to a single mode of action but rather a synergistic combination of cellular insults. This multi-target profile is a significant advantage in overcoming drug resistance.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

A primary mechanism, particularly for copper-phenanthroline complexes, is the catalytic generation of ROS. These complexes can participate in redox cycling, leading to the production of superoxide radicals (O₂⁻) and highly reactive hydroxyl radicals (•OH). This surge in intracellular ROS overwhelms the cellular antioxidant defenses, such as glutathione (GSH), leading to widespread damage of lipids, proteins, and DNA, ultimately triggering apoptosis.[5] The co-inhibition of enzymes like histone deacetylases (HDACs) and ribonucleotide reductase (RR) by some derivatives has also been shown to induce cell death mediated by ROS accumulation.[7]

ROS_Apoptosis_Pathway cluster_cell Cancer Cell Phen_Cu 1,10-Phenanthroline-Cu(II) Complex ROS ↑ Intracellular ROS (•OH, O₂⁻) Phen_Cu->ROS Redox Cycling Mito Mitochondrial Dysfunction (Membrane Depolarization) ROS->Mito DNA_Damage DNA Damage ROS->DNA_Damage Caspase Caspase Activation (Caspase-3, -9) Mito->Caspase DNA_Damage->Caspase via p53/Bax Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by phenanthroline-copper complexes.

Targeted Enzyme Inhibition

1,10-Phenanthroline derivatives have been engineered to function as potent inhibitors of enzymes that are crucial for cancer cell survival and proliferation.

  • Proteasome Inhibition : Certain ternary copper complexes of phenanthroline are potent proteasome inhibitors. By blocking the proteasome's chymotrypsin-like activity, these compounds cause the accumulation of pro-apoptotic proteins (e.g., IκB-α) and cell cycle regulators, leading to apoptosis.[6] This mechanism is particularly effective as cancer cells are often more sensitive to proteasome inhibition than normal cells.[6]

  • Dual mTOR/HDAC Inhibition : The mTOR and HDAC enzymes are critical players in cancer development and metastasis.[2] Derivatives designed as dual inhibitors can simultaneously block these pathways, leading to significant autophagy, apoptosis, and suppression of cell migration, offering a promising strategy for treating aggressive cancers like triple-negative breast cancer.[2]

  • PI3K/AKT/mTOR Pathway Suppression : The imidazo[4,5-f][2][8]phenanthroline derivative, IPM713, has been shown to exert its anti-colorectal cancer effects by suppressing the PI3K/AKT/mTOR signaling axis, which blocks the cell cycle in the G0/G1 phase and induces apoptosis.[9]

DNA Interaction and Damage

The planar structure of the phenanthroline ligand allows it to intercalate between DNA base pairs.[4] While some studies suggest that direct DNA synthesis inhibition by phen-based complexes is not mediated through intercalation, the ability to bind DNA remains a key feature.[3] Metal complexes, particularly of copper, can act as chemical nucleases, cleaving DNA strands, which contributes to their cytotoxicity.

Application Notes: Promising Derivatives and Their Performance

The versatility of the 1,10-phenanthroline scaffold has led to the development of numerous derivatives with potent anticancer activity. The data below, compiled from peer-reviewed studies, highlights the efficacy of selected compounds against various human cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Reported Activity (IC₅₀ / GI₅₀)Key Mechanism(s) of ActionReference
METVAN [VO(SO₄)(Me₂-Phen)₂]U87 Glioblastoma, MDA-MB-231 BreastPotent in vitro & in vivo efficacyLoss of adhesion, migration, and invasion[10]
[Cu(phen)₂(mal)]·2H₂O A-498 Kidney, Hep-G2 Liver3-18x more potent than cisplatinDNA synthesis inhibition[3]
IPM713 (Imidazo[4,5-f][2][8]phenanthroline)HCT116 ColorectalIC₅₀: 1.7 µMPI3K/AKT/mTOR suppression, G0/G1 arrest, Apoptosis[9]
PA (1,10-phenanthroline hydroxamate derivative)SiHa CervicalIC₅₀: 16.43 µMDual HDAC (10.80 µM) & RR (9.34 µM) inhibition, ROS-mediated apoptosis[7]
Compound 11c (Fused pyrrolophenanthroline)NCI-60 PanelGI₅₀: 0.296 - 3.78 µM (in 40 lines)Broad-spectrum antiproliferative activity[11]
Copper Ternary Complex (Compound 6) PC-3 ProstatePotent proteasome inhibition at 10-30 µMProteasome inhibition, Apoptosis induction[6]

Experimental Protocols

The following protocols provide robust, field-proven methodologies for the initial screening and mechanistic evaluation of this compound derivatives.

Experimental_Workflow cluster_workflow Screening & Mechanistic Workflow Start Synthesized Phenanthroline Derivative Protocol1 Protocol 1: In Vitro Cytotoxicity (MTT Assay) Start->Protocol1 Decision1 Is IC₅₀ in Active Range? Protocol1->Decision1 Protocol2 Protocol 2: Apoptosis Assay (Annexin V/PI) Decision1->Protocol2 Yes Inactive Inactive Compound Decision1->Inactive No Protocol3 Protocol 3: ROS Measurement (DCFDA Assay) Protocol2->Protocol3 End Lead Candidate for In Vivo Studies Protocol3->End

Caption: A logical workflow for evaluating novel phenanthroline derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial enzyme succinate dehydrogenase in living cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan, which is then solubilized and quantified. A decrease in metabolic activity correlates with cell death.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile PBS, 96-well plates, multichannel pipette

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Causality Insight: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the phenanthroline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls (Essential for a self-validating system):

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).

      • Untreated Control: Cells in complete medium only.

      • Blank: Wells with medium but no cells.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Causality Insight: The incubation time allows for sufficient formazan crystal formation. Do not exceed 4 hours, as this can lead to cytotoxicity from the MTT reagent itself.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells.

    • Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

Principle: This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Cells treated with the phenanthroline derivative at its IC₅₀ and 2x IC₅₀ concentrations.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer (provided in the kit).

  • Flow cytometer.

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the compound (including vehicle control) for 24 hours. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold sterile PBS.

    • Causality Insight: Washing removes residual medium and unbound compound, ensuring clean staining and accurate results.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Causality Insight: Incubation in the dark is crucial as FITC is light-sensitive.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Data Interpretation:

      • Live Cells: Annexin V-negative, PI-negative (Bottom-Left Quadrant).

      • Early Apoptotic: Annexin V-positive, PI-negative (Bottom-Right Quadrant).

      • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive (Top-Right Quadrant).

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is used to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

Materials:

  • Cells treated with the phenanthroline derivative.

  • DCFDA probe (e.g., from a Cell-Based ROS Assay Kit).

  • Positive Control (e.g., H₂O₂ or Pyocyanin).

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Allow to adhere overnight. Treat with the phenanthroline derivative at various concentrations for a short period (e.g., 1, 3, 6 hours). Include untreated and positive controls.

  • Probe Loading: Remove the treatment medium and wash cells with a buffer (e.g., PBS). Add 100 µL of DCFDA solution (typically 10-25 µM) to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C in the dark.

    • Causality Insight: This incubation allows for cellular uptake and de-esterification of the probe.

  • Measurement: Remove the DCFDA solution and wash the cells again. Add 100 µL of buffer. Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Normalize the fluorescence of treated wells to that of the untreated control to determine the fold-increase in ROS production.

Transition to In Vivo Models

Promising candidates identified through these in vitro protocols require validation in living organisms. As demonstrated with the vanadium complex METVAN, severe combined immunodeficient (SCID) mouse xenograft models are a standard and effective platform.[10] In these models, human cancer cells (e.g., U87 glioblastoma or MDA-MB-231 breast cancer) are subcutaneously inoculated, and the compound's effect on tumor growth, progression, and overall toxicity is evaluated.[10] Favorable in vivo pharmacokinetics and significant antitumor activity in such models are critical milestones for advancing a compound toward clinical consideration.

Conclusion and Future Outlook

Derivatives of the this compound scaffold represent a highly promising class of anticancer agents. Their synthetic tractability allows for extensive modification to optimize potency and selectivity. The multi-modal mechanisms of action, including ROS generation, DNA interaction, and specific enzyme inhibition, provide a powerful strategy to combat cancer and potentially overcome resistance to conventional therapies. Future research should focus on designing derivatives with enhanced tumor-targeting capabilities, for example, by conjugation to moieties that recognize cancer-specific cell surface receptors, to improve efficacy while minimizing off-target toxicity.

References

  • Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. PubMed Central. [Link]

  • In vivo antitumor activity of bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (METVAN [VO(SO4)(Me2-Phen)2]). PubMed. [Link]

  • RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. ResearchGate. [Link]

  • Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action. MDPI. [Link]

  • In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells. PubMed. [Link]

  • 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. PubMed Central. [Link]

  • The chemical structures of the 1,10-phenanthroline and phenanthroline-based intercalating ligands... ResearchGate. [Link]

  • Evaluation of 1,10-phenanthroline-based hydroxamate derivative as dual histone deacetylases/ribonucleotide reductase inhibitor with antitumor activities. National Institutes of Health. [Link]

  • Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives. ResearchGate. [Link]

  • Synthesis of some 1,10-Phenanthroline Derivatives. Zenodo. [Link]

  • One-step synthesis method of symmetrical 1,10- phenanthroline derivative.
  • In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)] Æ 2H 2O, [Cu(phen)2(mal)] Æ 2H 2O a. Maynooth University Research Archive Library. [Link]

  • Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines. PubMed Central. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic. University of Padua. [Link]

  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. PubMed. [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. MDPI. [Link]

  • Synthesis and biological activity of 1H-imidazo[4,5-f][2][8]phenanthroline as a potential antitumor agent with PI3K/AKT/mTOR signaling. PubMed. [Link]

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The Role of 1,10-Phenanthrolin-4-ol in Advancing Photocatalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 1,10-Phenanthroline Ligands in Photocatalysis

1,10-Phenanthroline (phen) is a robust, heterocyclic organic compound that has become a cornerstone in coordination chemistry.[1][2] Its rigid, polyaromatic structure and strong chelating affinity for a wide array of metal ions make it an exceptional ligand.[1][2] In the realm of photocatalysis, 1,10-phenanthroline and its derivatives are integral components of photoactive systems, serving as catalysts, photosensitizers, and building blocks for supramolecular assemblies.[3] The introduction of functional groups at various positions on the phenanthroline core allows for the fine-tuning of the resulting complex's photophysical and redox properties.[3]

This guide focuses on a specific derivative, 1,10-Phenanthrolin-4-ol , and its emerging applications in photocatalysis. The presence of a hydroxyl group at the 4-position introduces unique electronic and coordination properties, making it a compelling candidate for the development of novel photocatalysts for applications ranging from environmental remediation to organic synthesis.

Core Principles: The Physicochemical Landscape of 1,10-Phenanthroline

To appreciate the role of this compound, it is essential to first understand the fundamental properties of the parent 1,10-phenanthroline molecule.

PropertyValueReference
Chemical Formula C₁₂H₈N₂[1]
Molar Mass 180.21 g/mol [4]
Appearance White to light yellow crystalline powder[1]
Melting Point 117-118 °C (anhydrous)[1]
Solubility Soluble in water and various organic solvents (e.g., ethanol, acetone)[1]
Key Characteristic Excellent coordination ability with a variety of metal ions[1]

The introduction of a hydroxyl group to form this compound can influence these properties, particularly its solubility, acidity (pKa), and coordination behavior, which in turn affects the photophysical properties of its metal complexes.

Synthesis of 1,10-Phenanthroline Derivatives: A Representative Protocol

The functionalization of the 1,10-phenanthroline core is a key step in developing tailored photocatalysts. While various synthetic strategies exist, a common approach involves multi-step synthesis starting from readily available precursors. The following protocol describes the synthesis of a substituted 1,10-phenanthrolin-4(1H)-one, a close analog and potential precursor to this compound.[5]

Workflow for the Synthesis of 6-bromo-1,10-phenanthrolin-4(1H)-one

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A Meldrum's acid D Adduct 16 A->D B ortho-methyl formate B->D C 8-amino-5-bromoquinoline C->D E Adduct 16 F Heating in diphenyl ether E->F G 6-bromo-1,10-phenanthrolin-4(1H)-one (17) F->G

Caption: Synthesis workflow for a substituted 1,10-phenanthrolin-4(1H)-one.

Detailed Protocol for Synthesis of 6-bromo-1,10-phenanthrolin-4(1H)-one[5]

Step 1: Condensation to form Adduct 16

  • Combine Meldrum's acid, ortho-methyl formate, and 8-amino-5-bromoquinoline in a suitable reaction vessel.

  • Stir the mixture under appropriate conditions (e.g., specific solvent and temperature) to facilitate the condensation reaction.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, isolate the resulting adduct (16) through standard workup procedures (e.g., filtration, extraction).

Step 2: Cyclization to yield 6-bromo-1,10-phenanthrolin-4(1H)-one (17)

  • Dissolve the adduct (16) in diphenyl ether in a flask equipped with a condenser.

  • Heat the mixture to reflux to induce cyclization.

  • Maintain the reflux for a specified duration, monitoring the reaction until completion.

  • Cool the reaction mixture and isolate the product, 6-bromo-1,10-phenanthrolin-4(1H)-one (17), typically by precipitation and filtration.

  • Purify the product further if necessary (e.g., recrystallization, column chromatography).

Mechanism of Action: 1,10-Phenanthroline Derivatives as Photosensitizers

In many photocatalytic applications, 1,10-phenanthroline-based compounds, often as part of a metal complex, act as photosensitizers.[6] A photosensitizer is a molecule that absorbs light energy and transfers it to another molecule, thereby initiating a chemical reaction.[6]

Generalized Photocatalytic Mechanism

PS Photosensitizer (PS) PS_star Excited Photosensitizer (PS*) PS->PS_star Light (hν) PS_star->PS Relaxation Substrate Substrate PS_star->Substrate Energy/Electron Transfer Product Product Substrate->Product Reaction

Caption: Generalized mechanism of a photosensitized photocatalytic reaction.

Upon absorption of light, the photosensitizer is promoted to an excited state. In this high-energy state, it can interact with a substrate molecule through either energy transfer or electron transfer, initiating the desired chemical transformation. The photosensitizer then returns to its ground state, ready to absorb another photon and repeat the catalytic cycle.

Applications in Photocatalysis

The versatility of 1,10-phenanthroline-based photocatalysts has led to their use in a variety of applications.

Environmental Remediation: Degradation of Organic Pollutants

A significant application of these photocatalysts is in the degradation of persistent organic pollutants in water. For example, a platinum(II) complex with 1,10-phenanthroline has been shown to be an effective photosensitizer for the degradation of 4-chlorophenol under visible light irradiation.[7] The study reported a 98.5% degradation of 4-chlorophenol after three hours of visible light exposure.[7] The mechanism is believed to involve the generation of singlet oxygen (¹O₂), a highly reactive species that attacks the pollutant molecule.[7]

Organic Synthesis: Transition-Metal-Free Reactions

In the realm of organic synthesis, 1,10-phenanthroline derivatives are being explored as components of transition-metal-free photocatalytic systems. A notable example is the phosphonylation of bromo-substituted 1,10-phenanthrolines using Eosin Y as an organic photocatalyst under blue light irradiation.[5][8] This approach avoids the use of expensive and potentially toxic heavy metal catalysts.[5]

Experimental Protocol: Photocatalytic Degradation of an Organic Pollutant

The following is a generalized protocol for evaluating the photocatalytic activity of a 1,10-phenanthroline-based catalyst for the degradation of a model organic pollutant, such as 4-chlorophenol.

Materials and Equipment:

  • Photocatalyst (e.g., a 1,10-phenanthroline-metal complex)

  • Model pollutant (e.g., 4-chlorophenol)

  • Deionized water

  • Photoreactor equipped with a suitable light source (e.g., a visible light lamp)

  • Magnetic stirrer and stir bars

  • Reaction vessels (e.g., quartz cuvettes or glass vials)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Syringes and filters for sample collection

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a stock solution of the model pollutant in deionized water at a known concentration.

    • In a reaction vessel, add the desired amount of the photocatalyst.

    • Add the pollutant stock solution to the reaction vessel to achieve the desired final concentration.

    • Adjust the total volume with deionized water.

  • Adsorption-Desorption Equilibrium:

    • Place the reaction vessel in the dark and stir the mixture for a defined period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst surface and the pollutant molecules.

    • Take an initial sample (t=0) to determine the concentration of the pollutant after equilibration.

  • Photocatalytic Reaction:

    • Place the reaction vessel in the photoreactor and turn on the light source to initiate the photocatalytic reaction.

    • Maintain constant stirring throughout the experiment.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots of the reaction mixture using a syringe.

    • Filter the samples to remove the catalyst particles.

    • Analyze the concentration of the pollutant in the filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry by monitoring the absorbance at the pollutant's λ_max, or HPLC for more accurate quantification).

  • Data Analysis:

    • Calculate the degradation efficiency at each time point using the following formula: Degradation (%) = ((C₀ - Cₜ) / C₀) * 100 where C₀ is the initial concentration of the pollutant (at t=0) and Cₜ is the concentration at time t.

    • Plot the degradation efficiency as a function of irradiation time.

Troubleshooting Common Issues in Photocatalysis Experiments

ProblemPotential Cause(s)Suggested Solution(s)
Low degradation efficiency - Inactive photocatalyst- Inappropriate light source wavelength- Low catalyst loading- Presence of interfering substances in the reaction medium- Verify the synthesis and purity of the catalyst.- Ensure the light source emission spectrum overlaps with the catalyst's absorption spectrum.- Optimize the catalyst concentration.- Use high-purity water and reagents.
Inconsistent results - Non-uniform irradiation- Temperature fluctuations- Inaccurate sample collection and analysis- Ensure the reaction vessel is positioned for uniform illumination.- Control the reaction temperature, as it can affect reaction kinetics.- Standardize sampling and analytical procedures.
Catalyst deactivation - Fouling of the catalyst surface by reaction intermediates or products- Photocorrosion of the catalyst- Wash the catalyst with a suitable solvent after each run.- Consider using a more stable catalyst or modifying the reaction conditions (e.g., pH).

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of compounds for the development of advanced photocatalytic systems. Their tunable electronic and coordination properties allow for the rational design of catalysts with enhanced efficiency and stability. Future research in this area will likely focus on the synthesis of novel 1,10-phenanthroline-based ligands and their incorporation into sophisticated photocatalytic architectures, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), to further expand their applications in sustainable chemistry and environmental science.

References

  • 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024). Self-published.
  • Exploring Photochemistry Applications of 4,7-Dibromo-1,10-Phenanthroline. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,10-Phenanthroline. Wikipedia.
  • Platinum 1,10-phenanthroline: Photosensitizer for photocatalytic degradation of 4-chlorophenol. (2011). European Journal of Chemistry.
  • Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. (2024).
  • (PDF) Visible Light Photoredox Catalysis in the Synthesis of Phosphonate-Substituted 1,10-Phenanthrolines. (2024).
  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024).
  • Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions | Request PDF.

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Application Notes and Protocols for 1,10-Phenanthrolin-4-ol as a Redox Indicator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Indicator for Precise Redox Analysis

For decades, 1,10-phenanthroline and its iron(II) complex, ferroin, have been mainstays in analytical chemistry for the precise determination of endpoints in redox titrations. The introduction of a hydroxyl group at the 4-position of the phenanthroline scaffold, yielding 1,10-Phenanthrolin-4-ol, presents a nuanced modification to this classic indicator system. This hydroxyl functionality is anticipated to modulate the electronic properties, solubility, and pH-dependent behavior of the resulting iron complex, thereby offering unique advantages in specific analytical contexts. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and application of this compound as a redox indicator. We will delve into the underlying chemical principles, provide detailed protocols for its preparation and use, and discuss the critical parameters that ensure the trustworthiness and accuracy of your results.

Physicochemical Properties and a Comparative Overview

The strategic placement of a hydroxyl group on the 1,10-phenanthroline ring system influences its characteristics and those of its metal complexes. Below is a summary of the known properties of this compound and a comparison with the parent 1,10-phenanthroline.

PropertyThis compound1,10-Phenanthroline (for comparison)
Molecular Formula C₁₂H₈N₂OC₁₂H₈N₂
Molecular Weight 196.21 g/mol 180.21 g/mol
Melting Point 214-215 °C117 °C (anhydrous)
Solubility Information not widely available, but the hydroxyl group may increase aqueous solubility, particularly at higher pH.Slightly soluble in water, soluble in various organic solvents like ethanol and acetone.[1]
Iron(II) Complex Color Expected to be an intense color, similar to ferroin.Red (Ferroin)
Iron(III) Complex Color Expected to be a pale color, similar to ferriin.Pale Blue (Ferriin)
λmax of Fe(II) Complex 545 nm (in highly alkaline media)[2]~510 nm
Molar Absorptivity (ε) 1.19 x 10⁴ L·mol⁻¹·cm⁻¹ (at 545 nm in alkaline media)[2]~1.11 x 10⁴ L·mol⁻¹·cm⁻¹ (at 508 nm)
Redox Potential (E⁰') 0.39 V (Fe(III)/Fe(II) couple at pH 11)[2]+1.06 V (in 1 M H₂SO₄)

The Chemistry of Indication: A Mechanistic Insight

The function of this compound as a redox indicator is predicated on the formation of a stable tris-chelate with iron(II) ions. This complex, analogous to ferroin, undergoes a reversible one-electron oxidation to the corresponding iron(III) complex.

[Fe(4-OH-phen)₃]²⁺ ⇌ [Fe(4-OH-phen)₃]³⁺ + e⁻

The pronounced color difference between the iron(II) and iron(III) complexes allows for sharp visual endpoint detection in redox titrations. The hydroxyl group at the 4-position can influence the electron density of the phenanthroline ring system, thereby altering the redox potential of the iron center. The observed lower redox potential in alkaline media (0.39 V at pH 11) compared to unsubstituted ferroin in acidic media (~1.06 V) suggests that this compound may be particularly suited for titrations involving milder oxidizing agents or for analyses conducted in neutral to alkaline conditions.[2]

The acid-base properties of the hydroxyl group are also expected to play a crucial role in the pH-dependent behavior of the indicator, potentially extending its utility to a broader pH range than traditional ferroin.

Synthesis of this compound

While a definitive, high-yield synthesis protocol for this compound is not widely documented in readily available literature, a plausible synthetic route can be inferred from the synthesis of similar substituted phenanthrolines. One such approach involves the selective partial hydrolysis of a di-substituted precursor, such as 4,7-dichloro-1,10-phenanthroline. A detailed protocol for a related compound, 7-chloro-4-hydroxy-1,10-phenanthroline, involves the hydrolysis of the dichloro analog and suggests a pathway for synthesizing the target molecule.[3] Researchers may need to adapt and optimize such methods for their specific requirements.

Experimental Protocols

Protocol 1: Preparation of the Tris(this compound)iron(II) Indicator Solution (0.025 M)

This protocol is adapted from the standard preparation of ferroin indicator solution, with considerations for the properties of the hydroxylated derivative.

Materials:

  • This compound (C₁₂H₈N₂O)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)

  • Deionized water

  • Ethanol (optional, if solubility is low in water)

Procedure:

  • Dissolve the Ligand: Weigh approximately 0.147 g of this compound and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of deionized water. If solubility is an issue, a small amount of ethanol can be added to aid dissolution before adding the water. Gentle warming may also be employed.

  • Add the Iron Salt: Weigh 0.0695 g of ferrous sulfate heptahydrate (or 0.098 g of ferrous ammonium sulfate hexahydrate) and add it to the volumetric flask containing the dissolved ligand.

  • Complex Formation: Swirl the flask gently to dissolve the iron salt. The solution should develop an intense color as the tris(this compound)iron(II) complex forms.

  • Dilute to Volume: Once the solids are completely dissolved, dilute the solution to the 100 mL mark with deionized water.

  • Storage: Store the prepared indicator solution in a dark, well-stoppered bottle. The solution is generally stable, but it is good practice to prepare fresh solutions for highly accurate work.

Diagram of Indicator Preparation Workflow

G cluster_materials Materials cluster_procedure Procedure ligand This compound dissolve_ligand 1. Dissolve Ligand in Solvent ligand->dissolve_ligand iron_salt FeSO₄·7H₂O add_iron 2. Add Iron Salt iron_salt->add_iron solvent Deionized Water solvent->dissolve_ligand dissolve_ligand->add_iron form_complex 3. Swirl for Complex Formation add_iron->form_complex dilute 4. Dilute to Final Volume form_complex->dilute product Indicator Solution (0.025 M) dilute->product

Indicator solution preparation workflow.

Protocol 2: General Application in Redox Titrations (Example: Cerimetric Titration of Iron(II))

This protocol provides a general framework for using the prepared indicator in a common redox titration.

Materials:

  • Standardized 0.1 M Cerium(IV) sulfate solution

  • Iron(II) solution of unknown concentration

  • Sulfuric acid (H₂SO₄), concentrated

  • Tris(this compound)iron(II) indicator solution (prepared in Protocol 1)

  • Deionized water

Procedure:

  • Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into a 250 mL Erlenmeyer flask.

  • Acidification: Carefully add approximately 10 mL of 1 M sulfuric acid to the flask. This ensures an acidic medium, which is typically required for cerimetric titrations.

  • Indicator Addition: Add 2-3 drops of the Tris(this compound)iron(II) indicator solution to the flask. The solution should turn a distinct color (e.g., red-orange).

  • Titration: Titrate the iron(II) solution with the standardized cerium(IV) sulfate solution from a burette. Swirl the flask continuously.

  • Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from the color of the reduced iron(II) complex to the color of the oxidized iron(III) complex (e.g., pale blue or another distinct color change). The color change should be persistent for at least 30 seconds.

  • Calculation: Record the volume of the cerium(IV) solution used and calculate the concentration of the iron(II) solution based on the stoichiometry of the reaction.

Diagram of Redox Titration Workflow

G start Start prep_sample 1. Prepare Analyte (e.g., Fe(II) solution) start->prep_sample acidify 2. Acidify Solution prep_sample->acidify add_indicator 3. Add Indicator acidify->add_indicator titrate 4. Titrate with Oxidizing Agent add_indicator->titrate endpoint 5. Observe Sharp Color Change titrate->endpoint calculate 6. Calculate Analyte Concentration endpoint->calculate

General workflow for redox titration.

Considerations for Self-Validating Systems and Trustworthiness

To ensure the reliability of results obtained using this compound as a redox indicator, the following points should be considered:

  • Indicator Blank Correction: For highly accurate work, a blank titration should be performed to determine the volume of titrant required to change the color of the indicator itself. This volume should be subtracted from the total volume of titrant used in the sample titration.

  • pH Control: The redox potential of the indicator and the stability of its complex are pH-dependent. It is crucial to maintain the appropriate pH for the specific titration being performed. For many redox titrations, an acidic medium is required.[4]

  • Potential Interferences: As with other phenanthroline-based indicators, certain ions can interfere with the complex formation or the redox reaction. Strong oxidizing or reducing agents in the sample matrix can prematurely react with the indicator or the analyte.[5][6][7] Ions that form stable complexes with iron or 1,10-phenanthroline derivatives may also interfere.[5]

  • Indicator Concentration: The amount of indicator added should be kept to a minimum (2-3 drops) to reduce the indicator error.

Conclusion and Future Perspectives

This compound represents a promising modification to the well-established family of phenanthroline-based redox indicators. Its unique properties, stemming from the presence of a hydroxyl group, may offer advantages in specific analytical scenarios, particularly in non-acidic media. The lower redox potential observed in alkaline conditions suggests its potential utility in bio-analytical applications and for titrations with milder oxidizing agents. Further research is warranted to fully characterize its behavior across a wider pH range and in various titration systems. The protocols and considerations outlined in this document provide a solid foundation for the successful application of this novel indicator in research and development settings.

References

  • Synthesis of Tris- 1,10-phenanthroline iron(ii) chloride. (2011, December 9). [Video]. YouTube. [Link]

  • EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. (n.d.). Retrieved from [Link]

  • Iron by 1,10-phenanthroline assay. (n.d.). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Iron in Drinking Water | Phenanthroline Method | UV Vis Spectroscopy. Retrieved from [Link]

  • Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline. (1979, January 1). PubMed. [Link]

  • Redox Titration. (2021, August 15). Chemistry LibreTexts. [Link]

  • 1,10-phenanthroline: Chemical properties, applications, and future prospects. (2024, June 24). Metapharmacology. [Link]

  • 1,10-Phenanthroline Modulated Redox Potentials Explored for Benign Iron Speciation Analysis. (2013). Semantic Scholar. [Link]

  • A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Redox Titrations. (n.d.). Inflibnet. Retrieved from [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2021, June 14). Semantic Scholar. [Link]

  • An Analysis of Pb(IV) Ion Effects in Determining Fe(II) With 1.10- Phenanthroline at Ph 4.5 using UV-VIS Sprectrophotometer. (n.d.). Iptek ITS. Retrieved from [Link]

  • Synthesis of some 1,10-Phenanthroline Derivatives. (n.d.). Zenodo. Retrieved from [Link]

  • 1,10-Phenanthrolin-5-ol. (n.d.). PubChem. Retrieved from [Link]

  • 4-hydroxy-9-methyl-1,10-phenanthroline-2-carboxylic acid methyl ester. (n.d.). ChemSynthesis. Retrieved from [Link]

  • 4-Hydroxy-1,10-Phenanthroline: A Key Intermediate for Your Chemical Manufacturing Needs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Application of redox reactions in spectrophotometry-II Detection and spectrophotometric determination of phenolic compounds with the iron(III)/1,10-phenanthroline complex. (1981, January 1). PubMed. [Link]

  • Revisiting the phenanthroline and ferrozine colorimetric methods for quantification of Fe(II) in Fenton reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • IronSpec. (n.d.). Retrieved from [Link]

  • Absorbance spectra of complex of Fe (II) with 1,10-phenanthroline (С R.... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2021, June 14). MDPI. [Link]

  • 9.4: Redox Titrations. (2024, February 10). Chemistry LibreTexts. [Link]

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Application Note: Harnessing 1,10-Phenanthrolin-4-ol for the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them highly promising for applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic ligand is paramount as it dictates the resulting MOF's topology, porosity, and physicochemical properties.

1,10-phenanthroline (phen) and its derivatives are well-established N-donor chelating ligands in coordination chemistry and have been extensively used as co-ligands in the synthesis of MOFs. The rigid, planar structure of the phenanthroline core can influence the framework's architecture, while its conjugated π-system can impart desirable photoluminescent and electrochemical properties.

This application note explores the potential of a specific functionalized derivative, 1,10-Phenanthrolin-4-ol , in the design and synthesis of novel MOFs. While literature specifically detailing the use of this compound in MOF synthesis is not abundant, we can extrapolate from the extensive research on parent 1,10-phenanthroline and other hydroxyl-functionalized ligands to establish a foundational understanding and propose robust synthetic protocols. The introduction of a hydroxyl group at the 4-position offers intriguing possibilities, including:

  • Secondary Coordination Site: The hydroxyl group can act as an additional coordination site, potentially leading to novel network topologies and enhanced structural stability.

  • Post-Synthetic Modification (PSM): The reactive -OH group provides a handle for covalent post-synthetic modification, allowing for the introduction of further functionalities.

  • Modulated Electronic Properties: The electron-donating nature of the hydroxyl group can influence the ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) properties, impacting the luminescent and catalytic behavior of the resulting MOF.

This document will provide a comprehensive guide, including a hypothetical but scientifically grounded protocol for the synthesis of a MOF using this compound, characterization techniques, and potential applications.

Part 1: The Role of this compound in MOF Synthesis: A Mechanistic Perspective

The synthesis of MOFs is a self-assembly process governed by the coordination preferences of the metal center and the geometry of the organic linkers.[1] In a typical synthesis involving a phenanthroline derivative, it often acts as an ancillary or co-ligand alongside a primary carboxylate-based linker.

Causality Behind Experimental Choices:

  • Mixed-Ligand Strategy: The use of a mixed-ligand system, comprising a carboxylate linker (e.g., terephthalic acid) and this compound, allows for the construction of frameworks with higher dimensionality and stability.[2] The carboxylate groups bridge metal centers to form the primary framework, while the phenanthroline derivative chelates to the metal centers, influencing the local coordination environment and potentially templating the formation of specific structural motifs.

  • Solvent System: The choice of solvent is critical. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used as they can solubilize both the metal salts and the organic ligands, facilitating the reaction at elevated temperatures.[3]

  • Temperature and Reaction Time: Solvothermal or hydrothermal synthesis is the most common method for MOF crystallization.[4] Heating the reaction mixture under autogenous pressure increases the solubility of the reactants and promotes the formation of well-ordered crystalline structures. The reaction temperature and time are crucial parameters that need to be optimized to control the nucleation and crystal growth, thereby influencing the size, morphology, and phase purity of the MOF crystals.[3]

  • pH Modulation: The pH of the reaction mixture can significantly impact the deprotonation of the organic linkers and the coordination of the metal ions, thus influencing the final structure of the MOF.[2] In some cases, modulators like strong acids are added to control the reaction kinetics and improve crystal quality.[1]

The Unique Contribution of the 4-Hydroxy Group:

The hydroxyl group on the phenanthroline ring can participate in hydrogen bonding, which can play a crucial role in directing the self-assembly process and stabilizing the final MOF structure. Furthermore, its potential to deprotonate and coordinate to a metal center could lead to the formation of polynuclear metal clusters as secondary building units (SBUs), resulting in more complex and robust frameworks.

Part 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for the solvothermal synthesis of a hypothetical Zinc-based MOF using this compound and terephthalic acid (H₂BDC).

Materials and Reagents:

ReagentFormulaPuritySupplier
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥99.0%Sigma-Aldrich
This compoundC₁₂H₈N₂O≥98.0%(Specify Supplier)
Terephthalic Acid (H₂BDC)C₈H₆O₄≥99.0%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, 99.8%Sigma-Aldrich
ChloroformCHCl₃Anhydrous, ≥99%Sigma-Aldrich
EthanolC₂H₅OH200 ProofSigma-Aldrich

Protocol: Solvothermal Synthesis of Zn-(4-OH-phen)-BDC MOF

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, combine Zinc Nitrate Hexahydrate (0.1 mmol, 29.7 mg), this compound (0.1 mmol, 19.6 mg), and Terephthalic Acid (0.1 mmol, 16.6 mg).

    • Add 10 mL of N,N-dimethylformamide (DMF) to the vial.

    • Cap the vial and sonicate the mixture for 15 minutes to ensure complete dissolution of all reactants.

  • Solvothermal Reaction:

    • Place the sealed vial in a programmable oven.

    • Heat the reaction mixture to 120 °C over 2 hours.

    • Maintain the temperature at 120 °C for 48 hours.

    • Allow the oven to cool down to room temperature naturally.

  • Isolation and Purification of the MOF Crystals:

    • After cooling, colorless crystals should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To exchange the high-boiling point DMF with a more volatile solvent, immerse the crystals in chloroform (10 mL) for 24 hours.

    • Decant the chloroform and repeat the solvent exchange process with fresh chloroform two more times.

    • Finally, wash the crystals with ethanol (2 x 10 mL).

  • Activation of the MOF:

    • To remove the solvent molecules from the pores of the MOF, the purified crystals need to be activated.

    • Transfer the crystals to a vacuum oven.

    • Heat the sample at 150 °C under dynamic vacuum for 12 hours.

    • The activated MOF powder is then ready for characterization and application studies.

Diagram of the Experimental Workflow:

MOF_Synthesis_Workflow cluster_prep 1. Preparation of Reaction Mixture cluster_reaction 2. Solvothermal Reaction cluster_purification 3. Isolation and Purification cluster_activation 4. Activation prep1 Weigh Reactants: - Zn(NO₃)₂·6H₂O - this compound - Terephthalic Acid prep2 Add 10 mL DMF prep1->prep2 prep3 Sonicate for 15 min prep2->prep3 react1 Seal vial and place in oven prep3->react1 react2 Heat to 120 °C for 48 hours react1->react2 react3 Cool to room temperature react2->react3 purify1 Decant mother liquor react3->purify1 purify2 Wash with DMF (3x) purify1->purify2 purify3 Solvent exchange with Chloroform (3x) purify2->purify3 purify4 Wash with Ethanol (2x) purify3->purify4 act1 Transfer to vacuum oven purify4->act1 act2 Heat at 150 °C under vacuum for 12h act1->act2 act3 Activated MOF ready for use act2->act3

Caption: Workflow for the solvothermal synthesis of a MOF using this compound.

Part 3: Characterization of the Synthesized MOF

To confirm the successful synthesis and determine the properties of the new MOF, a series of characterization techniques should be employed.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Single-Crystal X-Ray Diffraction (SC-XRD) To determine the precise crystal structure, including bond lengths, bond angles, and network topology.A detailed 3D structural model of the MOF, confirming the coordination of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF and confirm the coordination of the ligands to the metal center.Disappearance of the carboxylic acid O-H stretch and a shift in the C=O and C-N stretching frequencies upon coordination.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.A TGA curve showing distinct weight loss steps corresponding to the removal of guest molecules and ligand decomposition.
Gas Sorption Analysis (N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively.
Photoluminescence (PL) Spectroscopy To investigate the luminescent properties of the MOF.Emission spectra that may be influenced by ligand-to-metal or metal-to-ligand charge transfer events.[5]

Part 4: Potential Applications

MOFs synthesized with functionalized phenanthroline ligands have shown promise in a variety of applications.

1. Luminescent Sensing:

The presence of the phenanthroline moiety, a known chromophore, can impart luminescent properties to the MOF.[5] The hydroxyl group could further modulate these properties. Such luminescent MOFs can be explored as chemical sensors for the detection of metal ions, small molecules, or biomolecules. The sensing mechanism often relies on the quenching or enhancement of the MOF's fluorescence upon interaction with the analyte. For example, a terbium(III) MOF with a functionalized phenanthroline ligand has been shown to be a sensitive sensor for nitroaromatic compounds.[6]

Logical Relationship for Luminescent Sensing:

Sensing_Mechanism MOF Luminescent MOF (e.g., Zn-(4-OH-phen)-BDC) Interaction Host-Guest Interaction MOF->Interaction Analyte Analyte (e.g., Metal Ion, Nitroaromatic) Analyte->Interaction Signal_Change Fluorescence Quenching or Enhancement Interaction->Signal_Change Detection Analyte Detection Signal_Change->Detection

Caption: Principle of luminescent sensing using a functionalized MOF.

2. Heterogeneous Catalysis:

The metal centers in MOFs can act as active sites for catalysis. The phenanthroline ligand can help to create a specific coordination environment around the metal, which can enhance its catalytic activity and selectivity.[7] The hydroxyl group could also participate in catalytic cycles, for example, by acting as a proton shuttle. Iron-phenanthroline based MOFs have been successfully used to catalyze C-H amination reactions.[8]

3. Drug Delivery:

The porous nature of MOFs makes them suitable candidates for drug delivery applications. The hydroxyl group on the phenanthroline ligand could be used to conjugate drug molecules via cleavable ester or ether linkages, allowing for controlled release. The biocompatibility of the chosen metal (e.g., Zinc) and ligands would be a critical consideration for such applications.

Conclusion

While the direct application of this compound in MOF synthesis is an emerging area, the foundational principles derived from the extensive research on 1,10-phenanthroline and its derivatives provide a strong basis for its exploration. The introduction of a hydroxyl group offers a tantalizing prospect for creating MOFs with novel structures, enhanced stability, and tailored functionalities for applications in sensing, catalysis, and beyond. The protocols and insights provided in this application note serve as a comprehensive starting point for researchers venturing into this exciting field.

References

  • Zelenskaya, A. S., et al. (2023). Synthesis, Structure, and Investigation of Terbium(III) Luminescent Metal-Organic Framework Based on (N-Morpholyl)-Functionalized 1,10-Phenanthroline. Molecules, 28(14), 5489. [Link]

  • Shultz, A. M., et al. (2017). Phenanthroline-based metal–organic frameworks for Fe-catalyzed Csp3–H amination. Faraday Discussions, 201, 333-345. [Link]

  • Wang, C., et al. (2015). Series metal–organic frameworks constructed from 1,10-phenanthroline and 3,3′,4,4′-biphenyltetracarboxylic acid: Hydrothermal synthesis, luminescence and photocatalytic properties. Journal of Molecular Structure, 1080, 44-51. [Link]

  • Khatun, M., & Mondal, S. K. (2021). Luminescent metal-organic frameworks. International Journal of Experimental Research and Review, 26, 99-113. [Link]

  • Pal, R., et al. (2021). Mixed N,O‐donor Directed Blue Emissive Nano‐dispersed Mesoporous Mn(II)‐MOF: Dual Sensing Probe for Recyclable and Ultrasensitive ppb‐Level Recognition of TNP and Cr(VI)‐Oxoanions. Chemistry – An Asian Journal, 16(21), 3379-3388. [Link]

  • Zou, L., et al. (2017). Bipyridine- and Phenanthroline-Based Metal–Organic Frameworks for Highly Efficient and Tandem Catalytic Organic Transformations via Directed C–H Activation. Journal of the American Chemical Society, 139(23), 7873–7881. [Link]

  • Sari, Y. W., et al. (2017). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. 2017 5th International Conference on Instrumentation, Communications, Information Technology, and Biomedical Engineering (ICICI-BME). [Link]

  • Zhang, Y., et al. (2023). Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline. ACS Omega, 8(46), 44049–44057. [Link]

Sources

Application Notes & Protocols: Antibacterial and Antimicrobial Applications of 1,10-Phenanthrolin-4-ol Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antibiotic resistance necessitates the development of novel antimicrobial agents with unconventional mechanisms of action.[1][2] Metal complexes based on the 1,10-phenanthroline (phen) scaffold have emerged as a promising class of therapeutics, offering broad-spectrum activity and the potential to overcome existing resistance pathways.[1][2][3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of complexes derived from a specific, functionalized ligand: 1,10-Phenanthrolin-4-ol. We detail field-proven protocols for antimicrobial susceptibility testing, biofilm disruption, and preliminary cytotoxicity assessment, underpinned by a discussion of the mechanistic rationale driving the design and evaluation of these potent compounds.

Introduction: The Rationale for Phenanthroline Complexes

1,10-phenanthroline (phen) is a rigid, planar heterocyclic compound renowned for its potent metal-chelating capabilities.[5] While phen itself exhibits broad-spectrum antimicrobial activity, its efficacy is significantly amplified upon coordination with various transition metal ions such as copper(II), silver(I), manganese(II), and zinc(II).[3][6][7] This enhancement is attributed to several factors, governed by chelation theory:

  • Lipophilicity: Chelation of the metal ion by the phen ligand delocalizes the positive charge over the entire complex. This increases the lipophilicity of the molecule, facilitating its diffusion across the lipid-rich bacterial cell membrane.

  • Structural Diversity: The coordination chemistry of phen allows for the creation of a vast array of complexes with distinct geometries, oxidation states, and auxiliary ligands, enabling the fine-tuning of biological activity to target different biochemical pathways.[1][2][4]

  • Mechanism of Action: Unlike many traditional antibiotics that target specific enzymes, phenanthroline complexes often possess multi-faceted mechanisms of action, reducing the likelihood of rapid resistance development.[6] Key proposed mechanisms include DNA binding and cleavage, and the generation of reactive oxygen species (ROS).[8]

The introduction of a hydroxyl group at the 4-position (this compound, "PN4OL") provides a strategic site for further functionalization or can modulate the electronic properties and solubility of the resulting metal complexes, potentially enhancing their biological profile.

Synthesis and Characterization

The successful evaluation of antimicrobial activity is predicated on the synthesis of pure, well-characterized compounds. The following section outlines a general workflow for the synthesis and validation of a representative metal complex, [Cu(PN4OL)₂(H₂O)₂]²⁺.

Overall Experimental Workflow

The logical flow from ligand synthesis to biological evaluation is critical. This process ensures that the biological data obtained is directly attributable to the characterized chemical entity.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis A Synthesis of This compound (PN4OL) B Complexation Reaction (e.g., with CuCl₂·2H₂O) A->B C Purification (Recrystallization/Chromatography) B->C D Spectroscopic Analysis (FT-IR, UV-Vis, NMR) C->D Verify Structure & Purity E Mass Spectrometry (ESI-MS) C->E Verify Structure & Purity F Elemental Analysis C->F Verify Structure & Purity G Antimicrobial Susceptibility (MIC/MBC Assays) F->G Screening H Anti-Biofilm Assays F->H Screening I Cytotoxicity Assay (e.g., MTT on Mammalian Cells) F->I Screening J Determine MIC/MBC Values G->J K Quantify Biofilm Inhibition H->K L Calculate IC₅₀ & Selectivity Index I->L

Diagram 1. A generalized workflow from synthesis to data analysis.

Protocol: Synthesis of a Representative Copper(II) Complex

This protocol describes the synthesis of a bis(this compound)dihydrido-copper(II) chloride complex.

Materials:

  • This compound (PN4OL)

  • Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

  • Ethanol (Absolute)

  • Deionized Water

  • Magnetic stirrer with hotplate, round-bottom flask, reflux condenser

Procedure:

  • Ligand Dissolution: Dissolve 2 molar equivalents of this compound in 30 mL of warm ethanol in a 100 mL round-bottom flask with stirring.

    • Rationale: Ethanol is a common solvent that effectively dissolves both the organic ligand and many metal salts. Warming aids in complete dissolution.

  • Metal Salt Dissolution: In a separate beaker, dissolve 1 molar equivalent of CuCl₂·2H₂O in a minimal amount (approx. 10 mL) of deionized water.

  • Complexation: Add the aqueous solution of the copper salt dropwise to the ethanolic solution of the ligand under continuous stirring.

    • Rationale: A dropwise addition ensures a homogenous reaction and prevents localized precipitation, leading to more uniform crystal formation.

  • Reaction & Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. A color change and/or the formation of a precipitate is typically observed, indicating complex formation.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with small portions of cold deionized water, followed by a small portion of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the resulting solid product in a desiccator under vacuum.

  • Characterization: Confirm the identity and purity of the complex using FT-IR, UV-Vis, Mass Spectrometry, and Elemental Analysis.[9]

Core Protocols: Antimicrobial & Antibiofilm Evaluation

The following protocols are standardized methods for assessing the antimicrobial potential of the synthesized complexes. It is crucial to perform these assays in triplicate to ensure statistical validity.

Protocol: Broth Microdilution for MIC & MBC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.[10][11][12][13]

Materials:

  • Synthesized metal complex stock solution (e.g., 1024 µg/mL in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Bacterial Inoculum Preparation: From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.[11]

  • Serial Dilution:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock complex solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no complex). Well 12 serves as the sterility control (MHB only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This halves the concentration of the complex in each well, bringing it to the final test concentration.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the complex where no visible turbidity (bacterial growth) is observed.[14]

  • MBC Determination:

    • From each well that shows no visible growth (the MIC well and higher concentrations), plate 10 µL onto an MHA plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[14]

Data Presentation: Comparative MIC Values

Results should be tabulated for clarity. Data presented here is illustrative.

CompoundGram-Positive (S. aureus) MIC (µg/mL)Gram-Negative (E. coli) MIC (µg/mL)
This compound (Ligand)128256
[Cu(PN4OL)₂(H₂O)₂]Cl₂832
[Ag(PN4OL)₂]NO₃416
[Mn(PN4OL)₃]Cl₂1664
Ciprofloxacin (Control)0.50.25

Rationale: Presenting data in a table allows for rapid comparison of the activity of different metal complexes against various bacterial types and benchmarks them against a known antibiotic. The enhanced activity of the complexes compared to the free ligand is a key finding.[7]

Protocol: Crystal Violet Assay for Biofilm Inhibition & Disruption

Bacterial biofilms present a significant clinical challenge due to their inherent resistance to conventional antibiotics.[15] This assay quantifies the ability of a complex to either prevent biofilm formation or disrupt a pre-formed, mature biofilm.[16][17]

Materials:

  • Same as MIC/MBC protocol, with the addition of Tryptic Soy Broth (TSB) supplemented with 1% glucose.

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Procedure:

A) Inhibition of Biofilm Formation (Pre-treatment):

  • Perform serial dilutions of the complex in a 96-well plate with TSB + glucose, as described in the MIC protocol (steps 2.1-2.2).

  • Inoculate wells with the standardized bacterial suspension.

  • Incubate for 24 hours at 37°C without shaking.

  • Proceed to step 5 of the Disruption protocol.

B) Disruption of Mature Biofilm (Post-treatment):

  • Add 200 µL of standardized bacterial suspension in TSB + glucose to each well of a 96-well plate. Incubate for 24 hours at 37°C to allow mature biofilm formation.

  • Carefully remove the planktonic (free-floating) bacteria by gently aspirating the medium. Wash the wells twice with sterile phosphate-buffered saline (PBS), being careful not to disturb the attached biofilm.

  • Add 200 µL of fresh MHB containing serial dilutions of the test complex to the wells.

  • Incubate for another 24 hours at 37°C.

  • Quantification (for both A and B):

    • Discard the medium and wash the wells three times with PBS.

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry completely.

    • Stain the attached biofilm by adding 200 µL of 0.1% crystal violet solution to each well for 15 minutes.

    • Remove the stain and wash the wells thoroughly with water until the wash water is clear.

    • Solubilize the bound stain by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[18]

Proposed Mechanisms of Action

The potent activity of phenanthroline complexes stems from their ability to interact with critical cellular targets. Understanding these mechanisms is key to rational drug design.

DNA Intercalation and Cleavage

The planar structure of the phenanthroline ligand allows it to insert, or intercalate, between the base pairs of the DNA double helix.[19][20][21] This interaction can disrupt DNA replication and transcription. Furthermore, many transition metal centers, particularly copper, can engage in redox cycling. In the presence of cellular reducing agents, the metal complex can generate highly damaging reactive oxygen species (ROS), such as hydroxyl radicals, in close proximity to the DNA backbone, leading to oxidative strand scission.[8]

G cluster_0 Cellular Environment Compound [Cu(PN4OL)₂]²⁺ Membrane Bacterial Cell Wall & Membrane Compound->Membrane Membrane Permeation DNA Bacterial DNA Compound->DNA 1. Intercalation (Physical Binding) Membrane->DNA Intercalation ROS Reactive Oxygen Species (ROS) DNA->ROS 2. Redox Cycling & ROS Generation ROS->DNA 3. Oxidative DNA Cleavage

Diagram 2. Proposed mechanism of DNA damage by a Cu-PN4OL complex.

Enzyme Inhibition

The antimicrobial capability of phenanthroline is also linked to its ability to chelate metal ions that are essential for the function of bacterial enzymes.[5] By sequestering these crucial cofactors, the complexes can inhibit vital metabolic pathways, leading to bacterial stasis or death.

Selectivity and Cytotoxicity Assessment

A viable antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells. The MTT assay is a standard colorimetric method to assess this.[22][23]

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[24]

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test complexes and a positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test complexes in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 24-48 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ (the concentration required to inhibit 50% of cell viability).

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical parameter in drug development, providing a measure of the compound's therapeutic window.

Formula: SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)

A higher SI value indicates greater selectivity for the bacterial target over host cells, suggesting a more promising safety profile.

Conclusion

Complexes of this compound represent a versatile and potent platform for the development of novel antimicrobial agents. Their straightforward synthesis, potent broad-spectrum activity, and multi-faceted mechanisms of action make them compelling candidates to address the challenge of antibiotic resistance. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial synthesis to the crucial assessment of efficacy and selectivity. Further investigation into structure-activity relationships, in vivo efficacy, and detailed mechanistic studies is warranted to advance this promising class of molecules toward clinical application.[25]

References

  • Shahabadi, N., Maghsudi, M., & Ahmadipour, F. (2011). DNA binding of iron(II) complexes with 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline: salt effect, ligand substituent effect, base pair specificity and binding strength. Journal of Inorganic Biochemistry. [Link]

  • Yamada, S., et al. (2017). Interaction of DNA with Simple and Mixed Ligand Copper(II) Complexes of 1,10-Phenanthrolines as Studied by DNA-Fiber EPR Spectroscopy. Molecules. [Link]

  • Al-Aamri, M. S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... protocols.io. [Link]

  • Al-Aamri, M. S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Pustovalova, E., et al. (2024). DNA Interaction with Coordination Compounds of Cd(II)containing 1,10-Phenanthroline. International Journal of Molecular Sciences. [Link]

  • Al-Aamri, M. S. (2023). (PDF) Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. ResearchGate. [Link]

  • Viganor, L., et al. (2017). The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. Current Topics in Medicinal Chemistry. [Link]

  • Molloy, C., et al. (2000). DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. Journal of Inorganic Biochemistry. [Link]

  • Viganor, A., et al. (2022). Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. Journal of Medical Microbiology. [Link]

  • Viganor, A., et al. (2022). Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. Journal of Medical Microbiology. [Link]

  • Lin, C. P., et al. (1998). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Zhonghua Yi Xue Za Zhi (Taipei). [Link]

  • Viganor, L., et al. (2017). The Antibacterial Activity of Metal Complexes Containing 1, 10-phenanthroline: Potential as Alternatire Therapeutics in the Era. Arrow@TU Dublin. [Link]

  • de la Cruz, J. I., et al. (2021). Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions. Physical Chemistry Chemical Physics. [Link]

  • Al-jeboori, M. J., & Abdul-Ghani, A. J. (2012). Synthesis, Characterization and Antibacterial Study of Some 3d-Metal Complexes of Paracetamol and 1,10- Phenanthroline. Jordan Journal of Chemistry. [Link]

  • Owuama, C. I. (2017). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. African Journal of Microbiology Research. [Link]

  • Viganor, A., et al. (2020). The Antibacterial and Anti-Biofilm Activity of Metal Complexes Incorporating 3,6,9-Trioxaundecanedioate and 1,10-Phenanthroline Ligands in Clinical Isolates of Pseudomonas aeruginosa from Irish Cystic Fibrosis Patients. Antibiotics. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

  • Viganor, L., et al. (2017). The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. Current Topics in Medicinal Chemistry. [Link]

  • Viganor, L., et al. (2020). Antimicrobial action of 1,10-phenanthroline-based compounds on carbapenemase-producing Acinetobacter baumannii clinical strains: efficacy against planktonic- and biofilm-growing cells. Journal of Medical Microbiology. [Link]

  • Viganor, A., et al. (2020). The Antibacterial and Anti-biofilm Activity of Metal Complexes Incorporating 3,6,9-Trioxaundecanedioate and 1,10-Phenanthroline Ligands in Clinical Isolates of Pseudomonas Aeruginosa from Irish Cystic Fibrosis Patients. Antibiotics (Basel). [Link]

  • Ahmed, M., et al. (2022). Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and Cu(II) complexes: their antibacterial activity, and lipophilicity-activity relationship. Biometals. [Link]

  • Viganor, A., et al. (2020). (PDF) The Antibacterial and Anti-Biofilm Activity of Metal Complexes Incorporating 3,6,9-Trioxaundecanedioate and 1,10-Phenanthroline Ligands in Clinical Isolates of Pseudomonas aeruginosa from Irish Cystic Fibrosis Patients. ResearchGate. [Link]

  • Gali, V., et al. (2022). Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts. Crystal Growth & Design. [Link]

  • Olar, R., et al. (2023). Examples of complexes with anti-biofilm activity. ResearchGate. [Link]

  • Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine. [Link]

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  • Viganor, A., et al. (2021). In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae. International Journal of Molecular Sciences. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Precipitation of 1,10-Phenanthrolin-4-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,10-Phenanthrolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common precipitation issues encountered during experimentation. By understanding the physicochemical properties of this compound and the principles behind its solubility, you can ensure the success and reproducibility of your experiments.

Understanding this compound: Key Physicochemical Properties

This compound is a heterocyclic organic compound. Its solubility is influenced by several factors, most notably the pH of the solution due to the presence of a hydroxyl group and nitrogen atoms that can be protonated.

PropertyValueSource
Molecular FormulaC₁₂H₈N₂OPubChem
Molecular Weight196.21 g/mol PubChem
pKa8.61 ± 0.10 (Predicted)LookChem[1]
Melting Point214-215 °CLookChem[1]

The predicted pKa of 8.61 is a critical piece of information.[1] It indicates that the hydroxyl group can be deprotonated to form a phenolate anion under basic conditions, which is generally more soluble in aqueous solutions than the neutral form. Conversely, the nitrogen atoms can be protonated under acidic conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues related to the precipitation of this compound in a question-and-answer format.

Q1: My this compound precipitated out of my aqueous buffer. What is the most likely cause?

A1: The most common reason for the precipitation of this compound in aqueous buffers is the pH of the solution. The solubility of this compound is highly dependent on pH.

  • Causality: As a weakly acidic compound with a pKa of approximately 8.61, this compound is significantly more soluble in its deprotonated (phenolate) form.[1] If the pH of your buffer is below the pKa, the compound will exist predominantly in its less soluble neutral form, leading to precipitation.

  • Troubleshooting Protocol:

    • Measure the pH of your solution: Use a calibrated pH meter to accurately determine the pH of the solution where precipitation occurred.

    • Adjust the pH: If the pH is below 8, carefully add a small amount of a suitable base (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH above 9. The precipitate should redissolve.

    • Future Prevention: When preparing aqueous solutions, ensure the final pH of the buffer is in the basic range (pH 9-10) to maintain the solubility of this compound.

cluster_0 Troubleshooting pH-Related Precipitation Start Start Precipitation_Observed Precipitation of This compound Start->Precipitation_Observed Measure_pH Measure pH of Solution Precipitation_Observed->Measure_pH pH_Below_8 pH < 8? Measure_pH->pH_Below_8 Adjust_pH Adjust pH to > 9 with dilute base pH_Below_8->Adjust_pH Yes Consider_Other_Factors Consider other factors (concentration, solvent) pH_Below_8->Consider_Other_Factors No Observe_Dissolution Observe for re-dissolution Adjust_pH->Observe_Dissolution Success Issue Resolved Observe_Dissolution->Success

Caption: Workflow for troubleshooting pH-dependent precipitation.

Q2: I need to work at a neutral or acidic pH. How can I prevent precipitation?

A2: Working below the pKa of this compound presents a challenge for its aqueous solubility. In such cases, the use of a co-solvent is the recommended approach.

  • Causality: Organic solvents like dimethyl sulfoxide (DMSO) and ethanol can dissolve non-ionized forms of organic compounds more effectively than water. By preparing a concentrated stock solution in a suitable organic solvent, you can then dilute it into your aqueous buffer, minimizing the risk of precipitation.

  • Recommended Protocol for Preparing a Working Solution:

    • Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). The parent compound, 1,10-phenanthroline, is soluble in DMSO at approximately 30 mg/mL.[1]

    • Dilution into Aqueous Buffer: For your experiment, perform a serial dilution of the DMSO stock into your final aqueous buffer. It is critical to keep the final concentration of DMSO in your assay as low as possible (typically <1%, and ideally <0.1%) to avoid solvent effects on your biological system.

    • Best Practices for Dilution: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing. This helps to avoid localized high concentrations of the compound that can lead to "solvent shock" and precipitation.

cluster_1 Protocol for Solutions at Neutral/Acidic pH Start Start Prepare_DMSO_Stock Prepare concentrated stock in 100% DMSO Start->Prepare_DMSO_Stock Serial_Dilution Perform serial dilution into aqueous buffer Prepare_DMSO_Stock->Serial_Dilution Vortexing Add dropwise while vortexing Serial_Dilution->Vortexing Final_Concentration Ensure final DMSO concentration is low (<1%) Vortexing->Final_Concentration End Solution Ready Final_Concentration->End

Caption: Recommended workflow for preparing solutions at neutral or acidic pH.

Q3: I am still seeing precipitation even when using a DMSO stock. What else could be going wrong?

A3: If precipitation persists despite using a DMSO stock, consider the following factors:

  • Final Concentration is Too High: You may be exceeding the solubility limit of this compound in your final aqueous solution, even with a small amount of DMSO. The parent compound, 1,10-phenanthroline, has a solubility of approximately 0.1 mg/mL in a 1:9 solution of DMSO:PBS (pH 7.2).[1] The hydroxyl group on your compound may slightly alter this, but it provides a good starting point for estimating the solubility limit.

    • Solution: Try reducing the final concentration of this compound in your experiment.

  • Temperature Effects: The solubility of many compounds is temperature-dependent. If you are preparing your solutions at room temperature and then moving them to a different temperature (e.g., 37°C for cell culture), this could induce precipitation.

    • Solution: Prepare your final solution at the temperature at which the experiment will be conducted.

  • Interactions with Media Components: Complex biological media contain salts, proteins, and other components that can interact with your compound and reduce its solubility.

    • Solution: If you suspect interactions with serum proteins, try reducing the serum concentration or using a serum-free medium if your experimental system allows.

Q4: What is the best way to store solutions of this compound?

A4: Proper storage is crucial to prevent degradation and precipitation over time.

  • Stock Solutions (in Organic Solvents): Concentrated stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed vials to prevent absorption of water. For the parent compound, 1,10-phenanthroline, a stock solution in ethanol or methanol (200 mM) is stable for months at -20°C.[2]

  • Aqueous Working Solutions: It is generally not recommended to store dilute aqueous solutions of this compound for extended periods, especially if they are at a pH close to the pKa where the compound is less stable. Prepare fresh working solutions from your frozen stock for each experiment. It is not recommended to store aqueous solutions of the parent compound, 1,10-phenanthroline, for more than one day.[1]

Summary of Best Practices for Solubilizing this compound

ParameterRecommendationRationale
Primary Solvent DMSO or EthanolHigh solubilizing power for the neutral form of the compound.
Aqueous Solutions Maintain pH > 9To keep the compound in its more soluble deprotonated (phenolate) form.
Working at Neutral/Acidic pH Use a concentrated DMSO stock and dilute into the final buffer.Minimizes the amount of organic solvent in the final solution while preventing precipitation.
Dilution Technique Add stock solution dropwise to the buffer while stirring/vortexing.Prevents localized high concentrations and "solvent shock".
Final DMSO Concentration Keep below 1%, ideally below 0.1%.To avoid artifacts and toxicity in biological assays.
Storage Store concentrated organic stocks at -20°C or -80°C. Prepare aqueous solutions fresh.Ensures stability and prevents precipitation upon storage.

References

  • LookChem. This compound. [Link]

  • PubChem. This compound. [Link]

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Technical Support Center: Optimization of 1,10-Phenanthrolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,10-Phenanthrolin-4-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic procedures for higher yield and purity. We will move beyond simple step-by-step instructions to explore the underlying chemistry, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory context.

Section 1: Strategic Overview of this compound Synthesis

The synthesis of this compound is most reliably achieved through a multi-step process rather than a direct, single-step reaction. The most robust and commonly referenced pathway involves two key transformations:

  • Formation of the Phenanthroline Core with a Halogen Handle: First, a halogenated 1,10-phenanthroline, typically 4-chloro-1,10-phenanthroline or 4,7-dichloro-1,10-phenanthroline, is synthesized. This is often accomplished using a variation of the Skraup or Combes synthesis.

  • Nucleophilic Aromatic Substitution (Hydrolysis): The chloro-substituent at the 4-position is then hydrolyzed to the desired hydroxyl group. The electron-deficient nature of the phenanthroline ring system facilitates this nucleophilic substitution.

This strategic approach allows for better control over regioselectivity and generally provides a purer final product compared to attempts at direct oxidation or other single-step methods.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Target Synthesis Start 8-Aminoquinoline or o-Phenylenediamine Cyclization Skraup or Combes-type Cyclization & Chlorination Start->Cyclization Glycerol, Acid, Oxidizing Agent Precursor 4-Chloro-1,10-phenanthroline (or 4,7-dichloro derivative) Cyclization->Precursor Hydrolysis Acidic Hydrolysis (Nucleophilic Substitution) Precursor->Hydrolysis H₂SO₄ or HCl (aq) Product This compound Hydrolysis->Product Purification Purification (Crystallization / Chromatography) Product->Purification

Caption: General two-part workflow for this compound synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common method to construct the 1,10-phenanthroline core?

The Skraup reaction is a classic and widely used method.[1] It involves the reaction of an aromatic amine (such as 8-aminoquinoline) with glycerol, sulfuric acid, and an oxidizing agent.[2] While traditional, the reaction can be exothermic and sometimes violent, leading to low yields if not properly controlled.[3] Modern variations, including microwave-assisted protocols, can offer improved yields and greener conditions.[4]

MethodKey ReagentsAdvantagesDisadvantages
Skraup Synthesis Aromatic Amine, Glycerol, H₂SO₄, Oxidizing Agent (e.g., nitrobenzene)Uses readily available starting materials; well-established.Can be highly exothermic; yields can be low; produces tar-like byproducts.[2][3]
Combes Synthesis Aniline, β-Diketone, Acid CatalystGood for producing 2,4-substituted quinoline backbones which can be extended.[5]Requires specific β-diketone precursors.
Povarov Reaction 1,2-Phenylenediamine, Aldehyde, Enol EtherA modern approach offering access to substituted phenanthrolines under milder conditions.[6]May require more specialized starting materials.

Q2: How is the hydroxyl group selectively introduced at the 4-position?

The most effective method is through the hydrolysis of a 4-chloro-1,10-phenanthroline precursor. Heating the chloro-derivative in strong aqueous acid (like H₂SO₄ or HBr) replaces the chlorine atom with a hydroxyl group.[7] For instance, 7-chloro-4-hydroxy-1,10-phenanthroline can be synthesized via selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline.[8][9] This nucleophilic aromatic substitution is favorable due to the electron-withdrawing nature of the heterocyclic nitrogen atoms.

Q3: What are the typical yields I can expect for the hydrolysis step?

Yields are highly dependent on the specific substrate and reaction conditions. For the hydrolysis of 2-chloro- or 2,9-dichloro-1,10-phenanthroline, good yields are reported when heating at around 120°C with aqueous HBr or H₂SO₄.[7] With careful optimization of temperature, acid concentration, and reaction time, yields exceeding 80% for the hydrolysis step are achievable.

Q4: Why not use direct oxidation of 1,10-phenanthroline to get the hydroxyl group?

Direct C-H oxidation of the phenanthroline core is challenging and lacks regioselectivity. The nitrogen atoms are more susceptible to oxidation, typically forming N-oxides.[10][11] These N-oxides can undergo rearrangement, but this is a more complex and lower-yielding route for obtaining a specific isomer like the 4-hydroxy derivative. The halogen-handle approach provides a far more predictable and controllable synthesis.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4,7-Dichloro-1,10-phenanthroline (Precursor Example)

This protocol is based on established methods for creating the phenanthroline core followed by chlorination.

Step-by-Step Methodology:

  • Ring Formation: Synthesize 1,10-phenanthroline-4,7-dione. This can be achieved through various published routes, often starting from o-phenylenediamine and suitable reagents to build the two pyridine rings.

  • Chlorination:

    • In a fume hood, suspend 1,10-phenanthroline-4,7-dione (1.0 eq) in phosphorus oxychloride (POCl₃, used as both reagent and solvent, ~10-15 mL per gram of starting material).

    • Carefully add phosphorus pentachloride (PCl₅, ~2.0-2.2 eq). Caution: This reaction is exothermic and releases HCl gas.

    • Fit the flask with a reflux condenser equipped with a gas trap (e.g., a drying tube followed by a bubbler with NaOH solution).

    • Heat the mixture to reflux (approx. 105°C) and maintain for 8-12 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice water, and analyzing via TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This is a highly exothermic and gas-evolving quench.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. A precipitate will form.

    • Filter the solid product, wash thoroughly with cold water, and dry under vacuum.

  • Validation Checkpoint: The crude product can be analyzed by ¹H NMR and mass spectrometry. Further purification can be achieved by recrystallization from a solvent like ethanol or by column chromatography.

Protocol 2: Synthesis of this compound via Hydrolysis

This protocol describes the selective mono-hydrolysis of a dichloro-precursor, which can be adapted for a mono-chloro starting material.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a round-bottom flask, add 4,7-dichloro-1,10-phenanthroline (1.0 eq).

    • Add a 5:1 mixture of glacial acetic acid and acetic anhydride.[9] Alternatively, for full hydrolysis, use concentrated aqueous H₂SO₄ (e.g., 70%) or HBr (48%).[7]

  • Hydrolysis Reaction:

    • Heat the mixture to 120-130°C with stirring.

    • Maintain the temperature for 4-8 hours. Monitor the reaction by TLC (a typical mobile phase would be Dichloromethane:Methanol, 9:1) to observe the disappearance of the starting material and the appearance of a more polar product spot.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Neutralize the solution with a base (e.g., NH₄OH or NaOH solution) until a precipitate forms.

    • Filter the solid product.

    • Wash the solid with copious amounts of cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum.

  • Purification and Validation:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or DMSO).[9]

    • Validation Checkpoint: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The melting point should be sharp and consistent with literature values. The disappearance of the chlorine isotopic pattern in the mass spectrum and the appearance of a broad -OH peak in the ¹H NMR (in DMSO-d₆) are key indicators of success.

Section 4: Troubleshooting Guide

Troubleshooting Start Problem: Low Final Yield of This compound Check_Intermediate Was the yield/purity of the 4-chloro precursor low? Start->Check_Intermediate Analyze precursor (NMR, MS) Check_Hydrolysis Is the hydrolysis step the source of the low yield? Start->Check_Hydrolysis Analyze crude hydrolysis product Precursor_Impure Precursor_Impure Check_Intermediate->Precursor_Impure Yes Purification_Loss Purification_Loss Check_Intermediate->Purification_Loss No, precursor was fine Hydrolysis_Decomp Cause: Product Decomposition (TLC shows multiple spots/streaking) Check_Hydrolysis->Hydrolysis_Decomp Yes Hydrolysis_Incomplete Hydrolysis_Incomplete Check_Hydrolysis->Hydrolysis_Incomplete Yes Solution_Precursor Solution: 1. Purify starting materials. 2. Control Skraup reaction temp carefully. 3. Ensure chlorinating agents (PCl₅/POCl₃) are fresh and anhydrous. Precursor_Impure->Solution_Precursor Solution_Decomp Solution: 1. Lower reaction temperature slightly. 2. Check for and eliminate contaminants. 3. Ensure proper inert atmosphere if needed. Hydrolysis_Decomp->Solution_Decomp Solution_Incomplete Solution: 1. Increase reaction temperature to >120°C. 2. Increase reaction time. 3. Use a stronger acid (H₂SO₄). Hydrolysis_Incomplete->Solution_Incomplete Solution_Purification Solution: 1. Optimize pH for precipitation. 2. Use acid-base extraction for purification. 3. Use column chromatography with an appropriate solvent system. Purification_Loss->Solution_Purification

Caption: Troubleshooting flowchart for low yield synthesis.

Question: My Skraup reaction to form the phenanthroline core resulted in a low yield and significant tar formation. What went wrong?

Answer: This is a classic issue with the Skraup synthesis.[3]

  • Primary Cause: Uncontrolled Exotherm. The dehydration of glycerol to acrolein is highly exothermic. If the temperature rises too quickly, it leads to polymerization and charring.

  • Solution:

    • Control Temperature: Use a mechanically stirred oil bath or heating mantle with a thermocouple for precise temperature control. Add the sulfuric acid dropwise to the aniline/glycerol mixture in an ice bath before slowly heating.

    • Use a Moderator: Adding a small amount of a moderator like ferrous sulfate (FeSO₄) can help to make the reaction less violent.[3]

    • Purity of Reagents: Ensure your aromatic amine is pure. Impurities can act as catalysts for polymerization. Also, use fresh glycerol.

Question: The hydrolysis of my 4-chloro-1,10-phenanthroline is very slow or incomplete.

Answer: This points to insufficient reaction conditions to overcome the activation energy for the nucleophilic aromatic substitution.

  • Primary Cause: The reaction conditions (temperature, acid concentration) are too mild. While the phenanthroline ring is activated for this reaction, it is still a stable aromatic system.

  • Solution:

    • Increase Temperature: Ensure your reaction temperature is at least 120°C.[7]

    • Increase Acid Strength: If using HCl, consider switching to concentrated H₂SO₄ or 48% HBr, which can be more effective.[7]

    • Extend Reaction Time: Monitor the reaction by TLC. If it is proceeding cleanly but slowly, simply increasing the reflux time may be sufficient.

Question: My final product is a heavily colored, impure solid that is difficult to purify.

Answer: Phenanthroline derivatives, especially crude products from Skraup reactions, are often contaminated with colored impurities.[2]

  • Primary Cause: Lingering byproducts from the cyclization step or degradation during hydrolysis.

  • Solution:

    • Recrystallization: This is the first line of defense but may require screening several solvent systems (e.g., ethanol/water, DMF, DMSO). The solubility of many phenanthrolines can be low, making this inefficient.[2]

    • Column Chromatography: This is often the most effective method. Use silica gel and a solvent gradient, starting with a non-polar solvent (like dichloromethane) and gradually increasing the polarity with methanol.

    • Acid-Base Purification: A patented and effective method involves dissolving the crude phenanthroline in an organic acid, partially neutralizing with a base to precipitate impurities, filtering, and then fully neutralizing the filtrate to precipitate the purified product.[2] This technique exploits differences in pKa between the desired product and the impurities.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • De, K., Legros, J., Crousse, B., Chandrasekaran, S., & Bonnet-Delpon, D. (2010). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 8(22), 5226-5233. Available from: [Link]

  • Pike, J. D., et al. (2021). Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent. ACS Omega. Available from: [Link]

  • ResearchGate. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. Available from: [Link]

  • Pike, J. D., et al. (2021). Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent. ACS Omega. Available from: [Link]

  • Zenodo. (1988). Synthesis of some 1,10-Phenanthroline Derivatives. Available from: [Link]

  • De, K., Legros, J., Crousse, B., Chandrasekaran, S., & Bonnet-Delpon, D. (2010). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Substituted 8-Aminoquinolines and Phenanthrolines Through a Povarov Approach. Available from: [Link]

  • ResearchGate. A New Synthetic Route for the Preparation of 1,10-Phenanthroline Derivatives. Available from: [Link]

  • Case, F. H. (1951). Substituted 1,10-Phenanthrolines. V. Phenyl Derivatives. Journal of the American Chemical Society. Available from: [Link]

  • Haipern, B., & Raper, W. G. C. (1968). Purification of 1,10-phenanthrolines. U.S. Patent No. 3,389,143.
  • Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]

  • Google Patents. Phenanthroline derivative. U.S. Patent No. 2,231,612.
  • Najóczki, F., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules. Available from: [Link]

  • ResearchGate. (2018). Design and Synthesis of Novel 1,10-Phenanthroline Derivatives. Available from: [Link]

  • da S. Carneiro, M. C., et al. (2015). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIONS. Química Nova. Available from: [Link]

  • ResearchGate. (2014). ChemInform Abstract: Quinoline and Phenanthroline Preparation Starting from Glycerol via Improved Microwave-Assisted Modified Skraup Reaction. Available from: [Link]

  • Starha, M., et al. (2021). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules. Available from: [Link]

  • Chemistry Online. (2023). Skraup quinoline synthesis. Available from: [Link]

  • Najóczki, F., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules. Available from: [Link]

  • Google Patents. One-step synthesis method of symmetrical 1,10- phenanthroline derivative. CN108640707A.
  • Guetta, C., et al. (2017). Design, Synthesis, and Evaluation of 2,9-Bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline Derivatives as G-Quadruplex Ligands. ChemMedChem. Available from: [Link]

  • Scribd. A Short Synthetic Route To 4 7 Dihalogenated 1 10 Phenanthrolines With. Available from: [Link]

  • Wikipedia. 8-Aminoquinoline. Available from: [Link]

  • IOSR Journal. (2019). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. Available from: [Link]

  • Taylor & Francis Online. (2019). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Available from: [Link]

  • Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. Available from: [Link]

  • YouTube. (2020). Synthesis of 1,10-phenanthroline (ortho-phenanthroline). Available from: [Link]

  • PubMed. (2024). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Available from: [Link]

  • PubMed. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][12] phenanthroline derivative for the treatment of colorectal cancer. Available from: [Link]

  • ResearchGate. (2024). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Available from: [Link]

  • Wikipedia. Combes quinoline synthesis. Available from: [Link]

  • ResearchGate. Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline. Available from: [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield?. Available from: [Link]

  • Antilla, J. C. (n.d.). 4,7-Dimethoxy-1,10-Phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Available from: [Link]

  • Canadian Journal of Research. (1949). The Preparation of 1,10-Phenanthroline From o-Phenylenediamine. Available from: [Link]

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Technical Support Center: Stabilizing 1,10-Phenanthrolin-4-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,10-Phenanthrolin-4-ol and its metal complexes. The unique electronic and coordination properties of this ligand, stemming from the interplay between the phenanthroline core and the hydroxyl group, make it a versatile building block for applications ranging from catalysis to medicinal chemistry.[1][2] However, this same reactivity presents specific challenges in experimental settings.

This guide is structured in a question-and-answer format to directly address common issues encountered during synthesis, handling, and analysis. It aims to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to design more robust experimental protocols.

Section 1: Troubleshooting Ligand & Complex Stability

This section addresses the most critical aspect of working with this compound: maintaining its integrity and that of its metal complexes in solution. The hydroxyl group introduces pH sensitivity and potential redox activity that must be carefully managed.

Q1: My this compound complex solution is changing color or precipitating over time. What's happening and how can I fix it?

This is the most frequent issue and typically points to one of three culprits: pH instability, oxidation, or photodecomposition.

Answer: The stability of your complex is critically dependent on the solution environment. The phenolic hydroxyl group on the ligand makes the system highly sensitive to pH, while the electron-rich aromatic system is susceptible to oxidation and light-induced degradation.[3][4]

Causality & Explanation:

  • pH-Induced Degradation: The hydroxyl group of this compound has a specific pKa. At pH values above its pKa, the hydroxyl group deprotonates to form a phenolate. This change significantly alters the electron density on the ligand, which can affect the stability of the metal-ligand bond, potentially leading to ligand dissociation or rearrangement. Conversely, at very low pH (e.g., below ~2.8), the nitrogen atoms of the phenanthroline ring can become protonated, competing with the metal ion for coordination and hindering complex formation.[3][5] The optimal pH for forming stable complexes is often in the slightly acidic to neutral range (typically pH 3.8-5.0), where the ligand is in its neutral, coordinating form.[3][5]

  • Oxidative Degradation: The phenanthroline ring system, especially when coordinated to a metal, can be susceptible to oxidation by dissolved oxygen. This can lead to the formation of N-oxides or other degradation products, altering the electronic structure and coordination properties of the ligand.[6][7] Some metal centers, like Cu(I), are also easily oxidized, which can destabilize the entire complex.[8]

  • Photodecomposition: Many phenanthroline complexes, particularly those of Ru(II) and Cu(I), are photosensitive.[4][8][9] They often possess strong metal-to-ligand charge-transfer (MLCT) bands in the visible region.[10] Absorption of light can populate excited states that are more reactive, leading to ligand dissociation or degradation. Evidence suggests that the presence of carbohydrate groups can improve the photostability of some Ru(II) phenanthroline complexes.[4]

Troubleshooting Workflow:

Below is a systematic approach to diagnose and solve stability issues.

G cluster_0 Problem Diagnosis Problem Instability Observed (Color Change / Precipitate) Check_pH 1. Monitor Solution pH Is it stable and in the optimal range? Problem->Check_pH Check_Atm 2. Check Atmosphere Control Was the experiment run under inert gas? Check_pH->Check_Atm pH is Stable Use_Buffer Implement pH Control: Use a suitable buffer system (e.g., Acetate, Phosphate) Check_pH->Use_Buffer pH is Unstable Check_Light 3. Evaluate Light Exposure Was the setup protected from light? Check_Atm->Check_Light Inert Gas Used Inert_Atm Implement Atmospheric Control: Degas solvents and use N2 or Ar atmosphere Check_Atm->Inert_Atm No Inert Gas Protect_Light Implement Light Protection: Use amber glassware or cover setup with foil Check_Light->Protect_Light Exposed to Light

Caption: Troubleshooting workflow for complex instability.

Q2: I'm having trouble synthesizing my this compound complex. The yield is very low. What are the common pitfalls?

Answer: Low yields in coordination chemistry often stem from suboptimal reaction conditions, particularly reactant stoichiometry, pH, solvent choice, and temperature.

Causality & Explanation:

  • Stoichiometry: For tris-chelated complexes like [Fe(phen)₃]²⁺, a 3:1 ligand-to-metal molar ratio is standard.[5] However, using a slight excess of the this compound ligand can be beneficial to drive the reaction to completion and ensure all metal ions are complexed.

  • pH Control During Synthesis: As with stability, pH is paramount during synthesis. If the pH is too low, ligand protonation will prevent coordination.[3][5] If the pH is too high, the metal ion may precipitate as a hydroxide, making it unavailable for complexation.[5] The synthesis of iron(III) complexes with phenanthroline derivatives has been successfully carried out in strongly acidic solutions (10 M HCl), which promotes the formation of a protonated ligand that then forms an ion pair with a metal-halide anion like [FeCl₄]⁻.[11]

  • Solvent Choice & Solubility: The polarity and coordinating ability of the solvent are critical. While some syntheses can be performed in water, especially for water-soluble derivatives, many phenanthroline ligands and their complexes have limited aqueous solubility.[12][13] Solvents like ethanol, methanol, or acetonitrile are common. If solubility is an issue, using a co-solvent system or switching to a more non-polar solvent like DMF or DCM might be necessary.[12][13]

  • Reaction Kinetics: Complex formation is not always instantaneous. Some reactions require heating or extended stirring times to reach equilibrium and maximize yield. Monitor the reaction progress (e.g., by UV-Vis spectroscopy) to determine the optimal reaction time.

Key Experimental Parameters:

ParameterRecommended Range/ValueRationale & Citation
Ligand:Metal Ratio 3.1 : 1 (for tris-complexes)A slight excess of ligand ensures complete complexation of the metal ion.[5]
pH 3.8 - 5.0 (for Fe(II))Balances preventing metal hydroxide precipitation at high pH and ligand protonation at low pH.[3][5]
Solvent Ethanol, Methanol, AcetonitrileGood balance of polarity for dissolving both ligand and common metal salts.[11]
Atmosphere Inert (N₂ or Argon)Prevents oxidation of sensitive metal centers (e.g., Fe(II), Cu(I)) or the ligand itself.
Light Protect from lightMinimizes potential photodecomposition of the final complex.[4]

Section 2: Protocols & Methodologies

This section provides detailed, step-by-step protocols for key procedures. These are intended as validated starting points that can be adapted to your specific metal and experimental goals.

Protocol 1: General Synthesis of a Tris(this compound) Metal(II) Complex

This protocol describes a general method for synthesizing a [M(phen-OH)₃]²⁺ complex, using Iron(II) as an example.

Materials:

  • This compound

  • Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • Ethanol (or Methanol)

  • Deionized Water, degassed

  • Sodium Acetate

  • Acetic Acid

  • Nitrogen or Argon gas source

  • Schlenk line or glovebox (recommended)

Procedure:

  • Prepare Ligand Solution: In a Schlenk flask, dissolve 3.1 molar equivalents of this compound in a minimal amount of ethanol.

  • Prepare Metal Salt Solution: In a separate Schlenk flask, dissolve 1.0 molar equivalent of (NH₄)₂Fe(SO₄)₂·6H₂O in degassed deionized water.

  • Prepare Buffer: Prepare a 0.1 M acetate buffer and adjust the pH to ~4.5 using acetic acid. Degas the buffer thoroughly with N₂ or Ar for at least 30 minutes.

  • Reaction Setup: Add the acetate buffer to the metal salt solution. Purge the flask headspace with inert gas.

  • Complexation: While stirring vigorously under a positive pressure of inert gas, slowly add the ligand solution to the buffered metal salt solution dropwise.

  • Reaction: A deep red color, characteristic of the [Fe(phen)₃]²⁺ chromophore, should form immediately.[9] Allow the reaction to stir at room temperature for 1-2 hours, protected from light (e.g., by wrapping the flask in aluminum foil).

  • Isolation (Optional): If the complex needs to be isolated as a salt, it can be precipitated by adding a saturated solution of an appropriate counter-ion (e.g., NaClO₄ or NH₄PF₆). The resulting solid should be filtered, washed with a small amount of cold diethyl ether, and dried under vacuum.

Caption: Workflow for complex synthesis and isolation.

Section 3: Frequently Asked Questions (FAQs)

Q3: Can I use UV-Vis spectroscopy to monitor the stability of my complex?

A: Absolutely. UV-Vis spectroscopy is an excellent tool for this purpose. The intense metal-to-ligand charge-transfer (MLCT) bands of phenanthroline complexes (often in the 400-500 nm range) are highly sensitive to the integrity of the complex.[4][10] A decrease in the absorbance of this band over time is a direct indicator of complex degradation. You can perform a time-course experiment, recording spectra at regular intervals, to quantify the stability under specific conditions (e.g., different pH, in the presence of air, under illumination).

Q4: My complex is insoluble in common solvents. What can I do?

A: Poor solubility is a common challenge.[12] First, try a wider range of solvents, including more polar aprotic solvents like DMF or DMSO. If that fails, the issue may be the ligand itself. Modifying the this compound ligand by adding solubilizing groups (e.g., sulfonate or carboxylate groups) can dramatically improve the water solubility of the resulting complexes.[14] Alternatively, bulky alkyl groups, such as sec-butyl, can improve solubility in non-polar organic solvents and have been shown to increase the stability of some iron complexes.[11]

Q5: How does the 4-ol (-OH) group specifically affect my complex compared to unsubstituted 1,10-phenanthroline?

A: The 4-ol group introduces several key differences:

  • pH Sensitivity: This is the most significant difference. Unsubstituted phenanthroline is stable over a wide pH range (2-9 for Fe(II) complexes), with instability only at very low pH due to protonation.[5] The 4-ol derivative has an additional, more acidic proton on the hydroxyl group, making the complex's stability highly dependent on pH in the neutral to basic range.

  • Redox Activity: The hydroxyl group can participate in proton-coupled electron transfer (PCET) processes, making the complex potentially redox-active in a way that unsubstituted phenanthroline complexes are not.[15]

  • Coordination & Electronics: The electron-donating nature of the hydroxyl (or phenolate) group alters the electronic properties of the ligand, which can tune the photophysical and electrochemical properties of the final metal complex.

By understanding these principles and employing the troubleshooting strategies and protocols outlined above, researchers can overcome the inherent stability challenges of this compound metal complexes and successfully utilize them in their experimental work.

References

  • The Open University of Sri Lanka. EFFECT OF PH ON THE FLUORESCENCE QUENCHING OF 5-CHLORO-1, 10 PHENANTHROLINE BY Fe(II). Available from: [Link]

  • ResearchGate. Improved Photostability of a Cu I Complex by Macrocyclization of the Phenanthroline Ligands. Available from: [Link]

  • Hindawi. Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. Available from: [Link]

  • ResearchGate. (PDF) Photoluminescence lifetime stability studies of β‐diketonate europium complexes based phenanthroline derivatives in poly(methyl methacrylate) films. Available from: [Link]

  • National Institutes of Health (NIH). Exploring the Impact of Phenanthroline‐Based Glycoconjugated Ru(II) Polypyridyl Photosensitizers on Metastasis‐Related Processes. Available from: [Link]

  • GSJ. Speciation Studies of Some Toxic Metal Complexes of 1, 10-Phenanthroline in Dimethylformamide - Water Mixtures. Available from: [Link]

  • JETIR. Stability of tris 1,10-Phenanthroline Iron (II) complex in different composition by Absorbance measurement. Available from: [Link]

  • ResearchGate. Effect of pH and 1,10-phenatroline (phen) quantity added to PEO1500 +.... Available from: [Link]

  • Chemistry LibreTexts. 8.3: A Case Study- Tris(phenanthroline) Metal Complexes. Available from: [Link]

  • Wikipedia. Transition metal complexes of 1,10-phenanthroline. Available from: [Link]

  • Scientific Research Publishing. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. Available from: [Link]

  • Royal Society of Chemistry. 1002. The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. 1,10-Phenanthroline and 2,2′-bipyridyl. Available from: [Link]

  • PubMed. Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. Available from: [Link]

  • PubChem. 1,10-Phenanthroline. Available from: [Link]

  • Western Kentucky University TopSCHOLAR. Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. Available from: [Link]

  • ResearchGate. A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. Available from: [Link]

  • ACS Publications. Spectroscopy and Electrochemistry of Ruthenium Complexes of 4,7-dihydroxy-1,10-phenanthroline. Available from: [Link]

  • Wikipedia. 1,10-Phenanthroline. Available from: [Link]

  • isise.net. RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Available from: [Link]

  • IRJPAC. Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions. Available from: [Link]

  • MDPI. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Bordwell pKa Table. Available from: [Link]

  • National Institutes of Health (NIH). This compound | C12H8N2O | CID 3735617 - PubChem. Available from: [Link]

Sources

Technical Support Center: A Guide to Avoiding Interference in 1,10-Phenanthroline-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1,10-Phenanthroline-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common interferences in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your assays are robust, reproducible, and reliable.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a 1,10-phenanthroline-based assay?

A1: 1,10-Phenanthroline (phen) is a heterocyclic organic compound that acts as a chelating agent, meaning it can form strong complexes with various metal ions.[1][2] The most common application is in the colorimetric determination of iron.[2][3] Specifically, 1,10-phenanthroline forms a stable, intensely colored orange-red complex with ferrous iron (Fe²⁺).[3][4] The intensity of this color, which can be measured using a spectrophotometer at its maximum absorbance wavelength (λmax) of around 508-510 nm, is directly proportional to the concentration of Fe²⁺ in the sample.[3][4][5] For the assay to be accurate, any ferric iron (Fe³⁺) in the sample must first be reduced to Fe²⁺ using a reducing agent.[5][6]

Q2: I'm seeing a high background signal in my blank and control samples. What are the likely causes?

A2: A high background signal is a clear indicator of contamination or a non-specific reaction. The most common culprits include:

  • Contaminating Metal Ions: The presence of other metal ions that can also form colored complexes with 1,10-phenanthroline, such as copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and zinc (Zn²⁺), can lead to an elevated baseline absorbance.[7]

  • Reagent Contamination: Your reagents, including the water used for dilutions, may be contaminated with trace amounts of iron or other interfering metal ions.

  • Particulate Matter: The presence of precipitates or other suspended particles in your sample can scatter light and lead to artificially high absorbance readings.[7]

Q3: My results are inconsistent and not reproducible. What should I investigate?

A3: Inconsistent results often point to variable concentrations of interfering substances in your samples or instability in the assay conditions.[7] Key factors to consider are:

  • pH Fluctuation: The color intensity of the Fe²⁺-phenanthroline complex is stable within a pH range of 2 to 9.[3][5] If the pH of your samples varies or falls outside this range, you will observe inconsistent color development.

  • Choice and Concentration of Reducing Agent: The type and amount of reducing agent used can significantly impact results. Some reducing agents may interact with your compound of interest or the chelator itself, leading to variability.[8][9] For instance, certain reducing agents can compete with 1,10-phenanthroline for copper coordination sites in assays involving that ion.[10][11]

  • Sample Matrix Effects: The complexity of your sample (e.g., cell lysates, plasma) can introduce a variety of interfering substances.

Troubleshooting Guides

Issue 1: Suspected Metal Ion Interference

The presence of interfering metal ions is a primary cause of inaccurate results in 1,10-phenanthroline assays. These ions can either mimic the analyte of interest, leading to false positives, or suppress the signal, causing false negatives.[7]

Symptoms:
  • High background absorbance.[7]

  • Color change in blank or control samples.[7]

  • Non-linear standard curve.

  • Inconsistent and non-reproducible data.[7]

Workflow for Diagnosis and Mitigation:

Caption: Workflow for pH and buffer optimization.

Conclusion

By understanding the underlying chemical principles of the 1,10-phenanthroline assay and systematically addressing potential sources of interference, you can significantly improve the accuracy and reliability of your experimental data. This guide provides a framework for troubleshooting common issues, but remember that careful experimental design, including the use of appropriate controls, is your most powerful tool.

References

  • Youn, H., et al. (1991). The influence of reducing agent and 1,10-phenanthroline concentration on DNA cleavage by phenanthroline + copper. Biochemistry, 30(25), 6271-6277. Retrieved from [Link]

  • Jadhav, A., et al. (2012). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Journal of Biomolecular Screening, 17(4), 519-528. Retrieved from [Link]

  • University of California, Davis. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. Retrieved from [Link]

  • Li, M., et al. (2020). Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism. ACS Omega, 5(1), 747-755. Retrieved from [Link]

  • Zhang, Y., et al. (2018). A colorimetric assay for Hg(II) based on the use of a magnetic aptamer and a hybridization chain reaction. Microchimica Acta, 185(3), 169. Retrieved from [Link]

  • Chem 321 Lab. (2011). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE. Retrieved from [Link]

  • Uchida, T., & Shimo, M. (1974). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). Talanta, 21(4), 314-318. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iron by 1,10-phenanthroline assay. Retrieved from [Link]

  • Youn, H., et al. (1991). The influence of reducing agent and 1,10-phenanthroline concentration on DNA cleavage by phenanthroline + copper. Biochemistry, 30(25), 6271-6277. Retrieved from [Link]

  • Kumar, A. (2020). Spectroscopic determination of iron by 1,10-phenanthroline method. ResearchGate. Retrieved from [Link]

  • O'Sullivan, C. K. (2021). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Sensors, 21(21), 7088. Retrieved from [Link]

  • Sharma, S., et al. (2024). Recent advances in the fluorimetric and colorimetric detection of cobalt ions. RSC Advances, 14(15), 10563-10583. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

  • Jadhav, A., et al. (2012). Reducing agents affect inhibitory activities of compounds: results from multiple drug targets. Journal of Biomolecular Screening, 17(4), 519-528. Retrieved from [Link]

  • Sigman, D. S., et al. (1983). Mechanism of O-phenanthroline mediated inhibition of E. coli DNA polymerase I: formation of template-primer-metal-phenanthroline complexes with resultant loss of catalytic activity. Biochemical and Biophysical Research Communications, 115(2), 567-576. Retrieved from [Link]

  • Smith, A. W., et al. (2016). Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent. ACS Omega, 1(5), 976-981. Retrieved from [Link]

  • Temple University. (n.d.). Analytical Methods. Retrieved from [Link]

  • Kégl, T., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(21), 5035. Retrieved from [Link]

  • Llopis, M. A., et al. (2017). Analytical Interference by Contrast Agents in Biochemical Assays. Journal of Medical and Biological Engineering, 37(2), 233-242. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. Retrieved from [Link]

  • Bi, C., & Dou, Q. P. (2012). 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity. Journal of Biological Inorganic Chemistry, 17(8), 1257-1267. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 1,10-Phenanthrolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1,10-Phenanthrolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important heterocyclic compound. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you achieve the desired purity for your downstream applications.

I. Understanding Your Crude Material: Common Impurities and Their Impact

Crude this compound, often synthesized via a Skraup or a modified Skraup reaction, can contain a variety of impurities that may interfere with subsequent applications.[1][2][3] Understanding the nature of these impurities is the first step toward a successful purification strategy.

Common Impurities:

  • Starting Materials: Unreacted 8-aminoquinoline or its derivatives and intermediates from the cyclization reaction.

  • By-products of the Skraup Reaction: Polymeric tars are a significant issue in Skraup syntheses, leading to coloration of the crude product.[1] Other isomers or partially cyclized products can also be present.

  • Oxidation Products: The phenanthroline ring system can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products, especially if the reaction is exposed to air at high temperatures.[4][5]

  • Residual Acid/Base: Catalysts and reagents from the synthesis, such as sulfuric acid or arsenic acid, may be present.[3]

Impact of Impurities:

The presence of these impurities can lead to:

  • Inaccurate characterization data (e.g., melting point depression, erroneous NMR spectra).

  • Reduced efficacy in biological assays.

  • Interference with metal complex formation.[1]

  • Poor reproducibility in downstream experiments.

II. Purification Strategy: A Multi-pronged Approach

A robust purification strategy for crude this compound typically involves a combination of techniques. The choice and sequence of these techniques will depend on the nature and quantity of the impurities.

Purification_Workflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Removes acidic/basic impurities & tars Recrystallization Recrystallization AcidBase->Recrystallization Removes closely related impurities Pure Pure Product AcidBase->Pure If sufficient purity is achieved Chromatography Column Chromatography Recrystallization->Chromatography For high purity or difficult separations Recrystallization->Pure If sufficient purity is achieved Chromatography->Pure

Figure 1. A general workflow for the purification of crude this compound.

III. Troubleshooting and FAQs

This section addresses specific issues you might encounter during your purification experiments in a question-and-answer format.

A. Acid-Base Extraction

The presence of both basic nitrogen atoms in the phenanthroline ring and an acidic hydroxyl group makes acid-base extraction a powerful initial purification step.[6][7][8]

Q1: My crude material is a dark, tarry solid. How can I effectively handle it with acid-base extraction?

A1: Tarry impurities are common in Skraup reactions.[1] An effective approach is to dissolve the crude material in a suitable organic solvent (like toluene or a mixed solvent system) and then perform the acid-base extraction. The highly polar tars will often precipitate or be poorly soluble in the organic phase, allowing for their removal by filtration before proceeding with the extraction. Alternatively, dissolving the crude material in an acidic aqueous solution can leave the non-basic tars as an insoluble residue.

Q2: What pH should I target to selectively extract my this compound?

A2: This is a critical question that leverages the amphoteric nature of your molecule. The pKa of the protonated 1,10-phenanthroline is approximately 4.8.[9] The pKa of the phenolic hydroxyl group will be in the range of 8-10. This allows for a two-step extraction:

  • Extraction with a weak acid (e.g., dilute acetic acid): This will protonate the basic nitrogen atoms, transferring your product into the aqueous phase, leaving behind neutral and less basic impurities in the organic layer.

  • Basification of the aqueous layer: Carefully adjust the pH of the aqueous layer with a base (e.g., NaOH or NH4OH) to precipitate the purified this compound. It is advisable to perform a partial neutralization first to precipitate any more acidic impurities that might have been co-extracted.[1]

Q3: I've added base to my acidic aqueous extract, but no precipitate has formed. What should I do?

A3: There are a few possibilities:

  • Insufficient base: Ensure you have added enough base to exceed the pKa of the protonated phenanthroline. Use pH paper to check the pH of the solution.

  • Product is soluble in the aqueous base: While less likely for the neutral form, it's possible at very high pH due to the deprotonation of the hydroxyl group. Try adjusting the pH to be just above the pKa of the phenanthrolinium ion but below the pKa of the phenol.

  • Low concentration: If your product concentration is very low, it may not precipitate. In this case, you can try to extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate) after neutralizing the aqueous solution.[7]

B. Recrystallization

Recrystallization is an excellent technique for removing impurities with different solubility profiles from your target compound.[10]

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: The presence of the hydroxyl group increases the polarity of this compound compared to the parent 1,10-phenanthroline. Good starting points for solvent screening include:

  • Alcohols: Ethanol, methanol, or isopropanol are often good choices for polar compounds.[1]

  • Mixed solvent systems: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is less soluble when cold) can be very effective. Common pairs include ethanol/water, acetone/water, or toluene/hexane.[11][12]

Solvent Selection Table

Solvent/SystemRationale
Ethanol/WaterEthanol will likely dissolve the compound when hot, and the addition of water as an anti-solvent can induce crystallization upon cooling.
MethanolA polar protic solvent that can be effective for compounds with hydrogen bonding capabilities.
TolueneThe aromatic nature can aid in dissolving the phenanthroline ring system, especially at elevated temperatures.

Q2: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. To remedy this:

  • Increase the amount of solvent: This will lower the saturation point.

  • Use a lower boiling point solvent: This ensures the solution cools below the melting point of the compound before saturation is reached.

  • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.

Q3: My recrystallized product is still colored. How can I remove the color?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your product, reducing the yield.

C. Column Chromatography

For achieving high purity, especially when dealing with impurities that have similar solubility to your product, column chromatography is the method of choice.[13][14][15][16]

Q1: What stationary phase and mobile phase should I use for column chromatography of this compound?

A1:

  • Stationary Phase: Silica gel is a good starting point due to the polar nature of the hydroxyl group. Alumina (neutral or basic) could also be considered, especially if your compound is sensitive to acidic conditions.

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. A good starting point would be a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone. Given the polarity of this compound, you may need to add a small percentage of a more polar solvent like methanol or ethanol to the eluent to ensure your compound moves down the column.

Recommended Eluent Systems for Screening:

Eluent SystemPolarityComments
Hexane/Ethyl AcetateLow to MediumA standard system for many organic compounds.
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.
Toluene/AcetoneMedium to HighAcetone provides good solubilizing power.

Q2: My compound is streaking on the column. What can I do to improve the separation?

A2: Streaking can be caused by several factors:

  • Overloading the column: Use an appropriate amount of crude material for the size of your column (typically a 1:20 to 1:50 ratio of compound to stationary phase by weight).

  • Inappropriate solvent system: If the eluent is not polar enough, the compound will stick to the top of the column. If it's too polar, it will elute too quickly with poor separation. Run a TLC analysis first to determine an optimal solvent system (aim for an Rf value of 0.2-0.4 for your product).

  • Sample application: Dissolve your crude material in a minimal amount of the initial eluent or a more volatile solvent, and apply it to the column in a narrow band.

Q3: I'm not sure which fractions contain my product. How can I check?

A3: Collect fractions in a series of test tubes or vials. Spot each fraction on a TLC plate and develop it in your chosen eluent system. Visualize the spots under a UV lamp (1,10-phenanthroline and its derivatives are typically UV active). Combine the fractions that contain your pure product.

IV. Experimental Protocols

A. Protocol for Acid-Base Extraction of Crude this compound
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., toluene or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl or 1 M acetic acid) and shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid. Combine the aqueous extracts.

  • Wash: The remaining organic layer contains neutral impurities and can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities.

  • Precipitation: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or concentrated ammonium hydroxide) with stirring until the solution is basic (check with pH paper).

  • Isolation: Collect the precipitated this compound by vacuum filtration. Wash the solid with cold water and dry thoroughly.

B. Protocol for Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.

C. Protocol for Column Chromatography of this compound
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude material in various solvent mixtures.

  • Column Packing: Pack a glass column with silica gel using either the "wet" or "dry" packing method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Purity Assessment

After purification, it is essential to assess the purity of your this compound. Common techniques include:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and free of impurity signals.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

VI. References

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). Retrieved from [Link]

  • Understanding the Role of Water in 1,10-Phenanthroline Monohydrate. (n.d.). Retrieved from [Link]

  • Exp 6 - Extraction. (n.d.). Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. In Organic Chemistry Laboratory Techniques. LibreTexts. Retrieved from [Link]

  • 1,10-Phenanthroline with Ethanol and Water. (2015). In IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. Retrieved from [Link]

  • 1,10-phenanthroline. (n.d.). In Chemical Database. Retrieved from [Link]

  • Halpern, B., & Raper, W. G. C. (1968). Purification of 1,10-phenanthrolines. U.S. Patent No. 3,389,143. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • 1,10-Phenanthroline. (n.d.). In Wikipedia. Retrieved from [Link]

  • 1,10-Phenanthroline. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • McGuire, M. E., et al. (2004). 6-[(4-Hydroxyphenyl)diazenyl]-1,10-phenanthrolin-1-ium chloride monohydrate. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2022–o2024. Retrieved from [Link]

  • Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. (n.d.). IIP Series. Retrieved from [Link]

  • Organic Acid-Base Extractions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. (1963). ResearchGate. Retrieved from [Link]

  • Separation of 1,10-Phenanthroline-4,7-diol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Skraup reaction. (2020). Wikipedia. Retrieved from [Link]

  • Skraup reaction. (2020). Wikipedia. Retrieved from [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • This compound. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline. (1980). PubMed. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved from [Link]

  • Najóczki, F., et al. (2019). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 24(12), 2275. Retrieved from [Link]

  • Performing Column Chromatography. (2023). YouTube. Retrieved from [Link]

  • Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Najóczki, F., et al. (2019). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 24(12), 2275. Retrieved from [Link]

  • Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. (2023). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Navigating the pH-Dependent Landscape of 1,10-Phenanthrolin-4-ol Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,10-Phenanthrolin-4-ol and its metal complexes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address the challenges you may encounter, with a specific focus on the critical role of pH in complex formation and stability.

The introduction of a hydroxyl group at the 4-position of the 1,10-phenanthroline scaffold introduces a second site for protonation/deprotonation, in addition to the two nitrogen atoms. This makes the ligand's coordination behavior highly sensitive to the pH of the medium, offering both opportunities for selective complexation and potential pitfalls in experimental design. This guide is structured to provide you with the foundational knowledge and practical steps to successfully navigate these complexities.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions that arise when working with this compound.

Q1: What are the key functional groups in this compound, and how does pH affect them?

A1: this compound has two key functional groups that are sensitive to pH: the two nitrogen atoms of the phenanthroline ring system and the hydroxyl group at the 4-position.

  • Phenanthroline Nitrogens: These nitrogen atoms are basic and can be protonated in acidic solutions. For the parent 1,10-phenanthroline, the pKa of the protonated form (phenH+) is in the range of 4.8-5.2.[1] This means that at pH values below this range, a significant portion of the ligand will be protonated and less available for coordination with metal ions.

  • Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated in alkaline solutions. A predicted pKa value for the hydroxyl group of this compound is approximately 8.61.[2] Above this pH, the hydroxyl group will exist predominantly in its phenolate form, which can also participate in metal coordination.

Q2: I am not seeing the expected complex formation. Could pH be the issue?

A2: Yes, incorrect pH is one of the most common reasons for failed or inefficient complexation with this compound. The optimal pH for complex formation will depend on the specific metal ion and the desired coordination mode.

  • Acidic Conditions (pH < 4): The phenanthroline nitrogens will be protonated, which can inhibit or prevent coordination with the metal ion.

  • Neutral to Mildly Acidic Conditions (pH 4-7): In this range, the phenanthroline nitrogens are largely deprotonated and available for coordination. The hydroxyl group will remain protonated. This is often a suitable range for the formation of complexes where only the nitrogen atoms are involved in binding.

  • Alkaline Conditions (pH > 9): Both the nitrogen atoms and the hydroxyl group (as a phenolate) are available for coordination. This can lead to the formation of different complex species, potentially with altered stoichiometry or coordination geometry. For example, a stable tris-chelate of iron(II) with this compound is formed in highly alkaline solutions (pH 10 to 2M NaOH).[3]

Q3: My complex has precipitated out of solution. What could be the cause?

A3: Precipitation can be due to several factors, many of which are pH-related.

  • Ligand Solubility: While 1,10-phenanthroline itself has limited water solubility, the protonated or deprotonated forms of this compound may have different solubility profiles.[4] Ensure your experimental conditions do not exceed the solubility limit of the dominant ligand species at your working pH.

  • Complex Solubility: The solubility of the metal complex can be highly dependent on its charge and the nature of the counter-ions. Changes in pH can alter the overall charge of the complex, leading to precipitation.

  • Hydroxide Precipitation: At higher pH values, many metal ions are prone to precipitation as metal hydroxides. It is crucial to consider the Ksp of the relevant metal hydroxide at your target pH.

Q4: Can the hydroxyl group of this compound interfere with the desired complex formation?

A4: The hydroxyl group can either be a desired participant in coordination or a source of interference, depending on your experimental goals. In alkaline conditions, the deprotonated hydroxyl group can act as an additional coordination site. If you only want to involve the phenanthroline nitrogens in coordination, it is best to work in a pH range where the hydroxyl group remains protonated (i.e., pH < 8).

Troubleshooting Guides

This section provides a structured approach to resolving common experimental issues.

Issue 1: Low or No Complex Formation
Possible Cause Troubleshooting Steps
Incorrect pH 1. Verify pH: Use a calibrated pH meter to accurately measure the pH of your reaction mixture. 2. Adjust pH: Systematically vary the pH of your reaction to find the optimal range for your specific metal-ligand system. Start with a pH range of 4-7 if you are targeting coordination through the nitrogen atoms only. For involving the hydroxyl group, explore pH > 9. 3. Buffer Selection: Use a non-coordinating buffer to maintain a stable pH throughout the experiment.
Ligand Protonation If working in acidic conditions, consider that the ligand may be protonated and unavailable for coordination. Try increasing the pH to deprotonate the phenanthroline nitrogens.
Metal Hydroxide Precipitation At higher pH values, check the solubility product (Ksp) of your metal hydroxide. If precipitation is likely, consider using a lower pH or adding a competing chelating agent that keeps the metal in solution but is weaker than your ligand.
Reagent Purity Ensure the purity of your this compound and metal salt. Impurities can interfere with complex formation.
Issue 2: Complex Instability or Decomposition
Possible Cause Troubleshooting Steps
pH Shift During Experiment Monitor the pH of your solution over time. If it changes, it could indicate a reaction that consumes or produces protons, potentially leading to complex dissociation. Use a suitable buffer to maintain a constant pH.
Oxidation of the Metal or Ligand Some metal ions are susceptible to oxidation or reduction depending on the pH and the presence of oxygen. The hydroxyl group on the phenanthroline ring could also be susceptible to oxidation under certain conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Some metal complexes are light-sensitive. Protect your reaction mixture from light, especially if you are working with photochemically active metals.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for a key experiment in studying the effect of pH on complex formation.

Protocol: pH-Metric Titration for Determining Protonation Constants of this compound

This protocol outlines the determination of the acid dissociation constants (pKa values) of this compound using potentiometric titration. This is a fundamental experiment to understand the ligand's behavior in solution.[2][3]

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (carbonate-free, e.g., 0.1 M)

  • Potassium chloride (KCl) or other suitable background electrolyte

  • High-purity deionized water

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Thermostatted reaction vessel

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a small amount of ethanol and then diluted with water, as solubility in pure water may be low).

    • Prepare a solution of the background electrolyte (e.g., 1 M KCl).

  • Titration Setup:

    • In the thermostatted reaction vessel, add a known volume of the this compound stock solution, a sufficient amount of the background electrolyte to maintain a constant ionic strength, and a known amount of standardized HCl to ensure the ligand is fully protonated at the start of the titration. Add deionized water to reach a defined total volume.

    • Immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the vessel.

    • Start stirring the solution.

  • Titration:

    • Record the initial pH of the solution.

    • Add small, precise increments of the NaOH solution from the burette.

    • After each addition, allow the pH reading to stabilize and then record the pH and the volume of NaOH added.

    • Continue the titration until the pH has passed through the expected equivalence points for the deprotonation of the phenanthroline nitrogens and the hydroxyl group.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • The pKa values can be determined from the half-equivalence points on the titration curve.

    • For more accurate results, use specialized software (e.g., MINIQUAD75) to analyze the titration data and refine the protonation constants.[3]

Visualizing pH Effects on this compound Speciation

The following diagram illustrates the different species of this compound that predominate at various pH ranges. Understanding this speciation is key to controlling complex formation.

Ligand_Speciation pH_low Acidic (pH < pKa1) pH_mid Neutral (pKa1 < pH < pKa2) pH_high Alkaline (pH > pKa2) H2L2_plus H₂L²⁺ (Diprotonated) HL_plus HL⁺ (Monoprotonated) H2L2_plus->HL_plus + OH⁻ - H₂O L L (Neutral) HL_plus->L + OH⁻ - H₂O L_minus L⁻ (Anionic) L->L_minus + OH⁻ - H₂O caption Predominant species of this compound at different pH ranges.

Caption: Predominant species of this compound at different pH ranges.

Data Summary: Acid Dissociation Constants

The following table summarizes the known and predicted acid dissociation constants (pKa) for this compound and the parent 1,10-phenanthroline for comparison.

CompoundFunctional GrouppKa ValueReference
This compound Hydroxyl (-OH)~8.61 (Predicted)[2]
1,10-Phenanthroline Protonated Nitrogen (N-H⁺)4.8 - 5.2[1]

Logical Workflow for Troubleshooting Complexation Issues

The following diagram outlines a systematic workflow for troubleshooting common issues encountered during the synthesis of metal complexes with this compound.

Troubleshooting_Workflow Start Start: Low or No Complex Yield Check_pH Is the pH within the optimal range for the desired coordination? Start->Check_pH Adjust_pH Adjust pH and monitor complex formation. Check_pH->Adjust_pH No Check_Solubility Are the ligand and complex soluble at the working pH? Check_pH->Check_Solubility Yes Adjust_pH->Check_Solubility Modify_Solvent Modify solvent system (e.g., add co-solvent) or adjust pH to improve solubility. Check_Solubility->Modify_Solvent No Check_Metal_Precipitation Is metal hydroxide precipitation possible at this pH? Check_Solubility->Check_Metal_Precipitation Yes Modify_Solvent->Check_Metal_Precipitation Lower_pH Lower the pH or use a masking agent for the metal ion. Check_Metal_Precipitation->Lower_pH Yes Check_Reagents Are all reagents pure and concentrations correct? Check_Metal_Precipitation->Check_Reagents No Lower_pH->Check_Reagents Purify_Reagents Purify reagents and verify concentrations. Check_Reagents->Purify_Reagents No Success Success: Desired complex is formed Check_Reagents->Success Yes Purify_Reagents->Success caption A logical workflow for troubleshooting complex formation with this compound.

Caption: A logical workflow for troubleshooting complex formation with this compound.

References

  • Fullerton, R. (1959). Stability constants of some M(I)- and M(II)- 1,10-phenanthroline complexes. Semantic Scholar. [Link]

  • LookChem. (n.d.). This compound. Retrieved January 15, 2026, from [Link]

  • Talanta. (1980). Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline. PubMed, 27(4), 368-70. [Link]

  • Türkel, N. (2012). Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. ISRN Analytical Chemistry, 2012, 345684. [Link]

  • Wikipedia. (2023). 1,10-Phenanthroline. [Link]

  • Scientific Research Publishing. (2014). Shift in pKa of 1,10-Phenanthroline in TBAB and PEG-400 Micellar Media: A Potentiometric Study. Open Journal of Physical Chemistry, 4, 131-139. [Link]

  • DrugFuture. (n.d.). o-Phenanthroline. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 1,10-Phenanthrolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,10-Phenanthrolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming the common challenge of its poor solubility in organic solvents. Our approach is rooted in a deep understanding of the compound's chemical nature and extensive laboratory experience.

Understanding the Challenge: Why is this compound Poorly Soluble?

This compound's solubility is governed by its rigid, planar phenanthroline core and the presence of a hydroxyl group at the 4-position. This structure leads to strong intermolecular forces, primarily hydrogen bonding and π-π stacking, which contribute to a high crystal lattice energy. Overcoming this energy to dissolve the compound requires solvents that can effectively interact with and solvate the molecule.

The key chemical properties of this compound are summarized below:

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₈N₂OAromatic and heterocyclic nature.
Molecular Weight 196.21 g/mol
Melting Point 214-215 °C[1]High melting point suggests strong intermolecular forces in the solid state, making it harder to dissolve.
pKa 8.61 (predicted)[1]The hydroxyl group is weakly acidic, allowing for deprotonation to form a more soluble phenolate in basic conditions.
LogP 1.8 (predicted)[1]Indicates moderate lipophilicity, suggesting some solubility in organic solvents but also potential for aqueous insolubility.
Hydrogen Bond Donor 1The hydroxyl group can donate a hydrogen bond.
Hydrogen Bond Acceptor 3The two nitrogen atoms and the hydroxyl oxygen can accept hydrogen bonds.

This combination of a relatively non-polar aromatic system with polar, hydrogen-bonding functional groups results in its challenging solubility profile, often being sparingly soluble in many common organic solvents.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Based on its structure, polar aprotic and polar protic solvents are the best starting points. The parent compound, 1,10-phenanthroline, is soluble in many organic solvents, and this provides a good initial reference, though the hydroxyl group on this compound increases its polarity.[2][3]

Recommended Solvents (in order of general effectiveness):

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for many poorly soluble compounds due to its high polarity and ability to act as both a hydrogen bond acceptor and a weak donor.

  • Dimethylformamide (DMF): Similar to DMSO, it is a highly polar aprotic solvent that can effectively solvate this compound.

  • Methanol (MeOH) and Ethanol (EtOH): As polar protic solvents, they can engage in hydrogen bonding with the hydroxyl group and the nitrogen atoms of the phenanthroline ring.[4][5] Solubility may be limited at room temperature but can often be increased with gentle heating.

  • Acetone: A moderately polar aprotic solvent that can be effective, particularly if the compound is not highly crystalline.

  • Acetonitrile (ACN): Another moderately polar aprotic solvent to consider.

Solvents to Avoid Initially:

  • Non-polar solvents: Hexanes, Toluene, Diethyl Ether. The polarity of this compound is too high for these solvents. The parent 1,10-phenanthroline is insoluble in toluene and heptane.[6]

  • Chlorinated solvents: Dichloromethane (DCM), Chloroform. While the parent compound shows some solubility, the hydroxylated derivative may have limited solubility due to its increased polarity.

Q2: I've tried a recommended solvent, but the solubility is still low. What are the next steps?

A2: If you are still facing solubility issues, you can employ several techniques to enhance dissolution. The choice of method depends on the requirements of your downstream application.

Troubleshooting Workflow:

Solubility_Troubleshooting start Start with Poorly Soluble This compound solvent Select a Recommended Solvent (e.g., DMSO, DMF, MeOH) start->solvent heat Apply Gentle Heating (e.g., 40-60 °C) solvent->heat If solubility is low sonicate Use Sonication heat->sonicate If still not dissolved dissolved Compound Dissolved heat->dissolved Success cosolvent Add a Co-solvent sonicate->cosolvent If precipitation occurs on cooling or solubility is still insufficient sonicate->dissolved Success ph_adjust Adjust pH (if applicable) cosolvent->ph_adjust For aqueous or protic systems cosolvent->dissolved Success ph_adjust->dissolved

Caption: A workflow for troubleshooting the poor solubility of this compound.

Detailed Experimental Protocols:

1. Thermal Method (Heating):

  • Principle: Increasing the temperature provides the energy needed to overcome the crystal lattice energy and increases the kinetic energy of the solvent molecules, enhancing solvation.

  • Protocol:

    • Add the desired amount of this compound to your chosen solvent in a sealed vial.

    • Place the vial in a heating block or water bath with magnetic stirring.

    • Gradually increase the temperature, typically starting at 40 °C and going up to 60-80 °C. Do not exceed the boiling point of the solvent.

    • Observe for dissolution. Once dissolved, you can slowly cool the solution to room temperature. Be aware that supersaturation may occur, and the compound might precipitate out upon cooling.

2. Mechanical Method (Sonication):

  • Principle: Ultrasonic waves create micro-cavitations in the solvent, which collapse and generate localized high energy, breaking apart the solute particles and increasing the surface area for solvation.

  • Protocol:

    • Prepare a suspension of this compound in your chosen solvent.

    • Place the vial in a sonication bath.

    • Sonicate for 5-15 minute intervals. Check for dissolution between intervals.

    • Note: Sonication can generate heat, so monitor the temperature if your compound is thermally sensitive.

3. Co-solvent Systems:

  • Principle: Using a mixture of solvents can modulate the overall polarity of the solvent system to better match the solute's properties. For phenolic compounds, mixtures of water with organic solvents like methanol or ethanol are often effective.[7]

  • Protocol:

    • Dissolve the this compound in a small amount of a strong solvent in which it is highly soluble (e.g., DMSO).

    • Slowly add this concentrated solution to a larger volume of a second solvent (the "anti-solvent") in which it is less soluble but which is required for your experiment.

    • Alternatively, create binary mixtures of solvents (e.g., 90:10 DMF:Methanol) and test the solubility directly in these mixtures.

4. pH Adjustment (for Protic Solvents):

  • Principle: The hydroxyl group of this compound is weakly acidic. By increasing the pH of the solution with a base, you can deprotonate the hydroxyl group to form the phenolate anion. This ionic form is generally much more soluble in polar solvents, including water.

  • Protocol:

    • Suspend this compound in your protic solvent (e.g., water, ethanol).

    • Add a small amount of a suitable base (e.g., NaOH, KOH for aqueous solutions; triethylamine or DBU for organic solutions) dropwise while stirring.

    • Continue adding the base until the compound dissolves.

    • Caution: Ensure that the change in pH will not affect your downstream experiment.

Q3: Can I prepare a concentrated stock solution of this compound?

A3: Yes, preparing a concentrated stock solution in a strong solvent like DMSO is a common and recommended practice.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculation: The molecular weight of this compound is 196.21 g/mol . To prepare 1 mL of a 10 mM solution, you will need:

    • 196.21 g/mol * 0.010 mol/L * 0.001 L = 0.0019621 g = 1.96 mg.

  • Procedure:

    • Weigh out 1.96 mg of this compound.

    • Add it to a 1.5 mL microcentrifuge tube or a small vial.

    • Add 1 mL of high-purity DMSO.

    • Vortex or sonicate until fully dissolved. Gentle warming to 40-50 °C can be applied if necessary.

    • Store the stock solution at -20 °C or -80 °C, protected from light. Before use, thaw the solution completely and vortex to ensure it is homogeneous.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForConsiderations
Solvent Selection Matching solvent polarity to the solute.Initial dissolution attempts.Start with polar aprotic (DMSO, DMF) or polar protic (MeOH, EtOH) solvents.
Heating Increasing kinetic energy to overcome lattice energy.Enhancing solubility in a chosen solvent.Risk of compound degradation at high temperatures; potential for precipitation on cooling.
Sonication Mechanical disruption of solute particles.Speeding up dissolution at room temperature.Can generate heat; may not be sufficient for very poorly soluble compounds.
Co-solvents Modifying the overall polarity of the solvent system.When a single solvent is ineffective or for specific experimental buffers.The co-solvent must be compatible with the downstream application.
pH Adjustment Increasing charge to enhance polarity and solubility.Aqueous or protic solvent systems where pH can be altered.The resulting salt form may have different activity; pH change must be tolerated by the experiment.

Final Recommendations

For researchers working with this compound, a systematic approach to solubilization is key. We recommend starting with DMSO for stock solutions and then considering co-solvent systems or pH adjustments for working solutions, depending on the experimental context. Always perform small-scale solubility tests before committing a large amount of your compound.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3735617, this compound. Retrieved from [Link]

  • Kühbeck, D., et al. (2012). Understanding the Role of Water in 1,10-Phenanthroline Monohydrate. Crystal Growth & Design, 12(7), 3534-3543.
  • Ignat, I., et al. (2011). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Food Chemistry, 127(4), 1547-1553.
  • Naczk, M., & Shahidi, F. (2006). Phenolics in cereals, fruits and vegetables: Occurrence, extraction and analysis. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1523-1535.
  • Chem.ucla.edu. (n.d.). DETERMINATION OF IRON WITH 1,10-PHENANTHROLINE. Retrieved from [Link]

  • Papp, T., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(21), 5089.
  • Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

  • Szafran, M., et al. (2018). Direct Arylation of 1,10-Phenanthroline Using an Organomagnesium Reagent. Molecules, 23(11), 2958.
  • Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1318, 1,10-Phenanthroline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135423460, 1,10-Phenanthrolin-5-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,10-Phenanthroline with Methanol and Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • Burgess, J., & Haines, R. I. (1978). Solubilities of 1,10-phenanthroline and substituted derivatives in water and in aqueous methanol.
  • Webqc.org. (n.d.). 1,10-phenanthroline. Retrieved from [Link]

  • Mota, F. L., et al. (2017). Studies on the solubility of phenolic compounds.
  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Sciencemadness Wiki. (n.d.). Phenanthroline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,10-Phenanthroline with Ethanol and Water. IUPAC-NIST Solubilities Database. Retrieved from [Link]

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Preventing degradation of 1,10-Phenanthrolin-4-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PNOL-4-V1.2

Last Updated: January 21, 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1,10-Phenanthrolin-4-ol (CAS: 23443-31-4). Due to its chemical structure, featuring both a phenolic hydroxyl group and a heterocyclic phenanthroline core, this compound is susceptible to degradation, which can compromise experimental integrity.[1][2] This document outlines the causes of degradation and provides actionable troubleshooting advice and protocols to ensure the long-term stability and reliability of your reagent.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: What are the first visual signs of this compound degradation?

A: The most common sign is a color change. Pure this compound is typically a white to off-white or light-yellow crystalline powder. Degradation, primarily through oxidation, will cause the solid to develop a more pronounced yellow, tan, or even brownish color over time. If you observe a significant color change from the material as it was received, degradation should be suspected.

Q2: What is the ideal temperature for storing the solid compound?

A: For long-term storage, this compound solid should be stored in a refrigerator at 2-8°C. Storing at cool temperatures slows the rate of potential oxidative and hydrolytic degradation reactions. For short-term benchtop use, keep the container tightly sealed to minimize exposure to atmospheric moisture and oxygen.

Q3: Can I store this compound in a solution? If so, for how long and in what solvent?

A: Storing in solution is generally not recommended for long periods. The phenolic group is significantly more susceptible to oxidation when dissolved. If you must prepare a stock solution, use a deoxygenated, high-purity aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Prepare only the amount needed for immediate experiments. If short-term storage (1-3 days) is necessary, blanket the solution with an inert gas (Argon or Nitrogen) and store it in a tightly sealed vial with a PTFE-lined cap at 2-8°C in the dark.

Q4: My lab is brightly lit. Is this compound sensitive to light?

A: Yes. The 1,10-phenanthroline core, a large conjugated aromatic system, makes the molecule susceptible to photodegradation.[2] It is crucial to store both the solid and any solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[3] Repeated exposure to ambient lab lighting, and especially direct sunlight, can accelerate degradation.[3]

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to compound degradation.

Problem: My solid this compound has turned noticeably yellow/brown, but I need to use it for a critical experiment.

Potential Cause Explanation & Recommended Action
Oxidation The phenolic hydroxyl group is highly susceptible to oxidation by atmospheric oxygen. This process is accelerated by moisture, light, and elevated temperatures. The resulting oxidized species are often colored quinone-type structures. Action: Do not use the discolored reagent for sensitive applications. The presence of impurities can significantly alter reaction kinetics, chelation efficiency, and biological activity. Procure a fresh batch of the compound. Implement the storage protocols outlined below to prevent this issue with new material.
Contamination The container may have been compromised by incompatible materials or repeated use of a contaminated spatula. Trace metal ions can catalyze oxidation. Action: Discard the material. Always use clean, dry spatulas and glassware dedicated to high-purity reagents. Avoid storing near strong oxidizing agents.[4][5]

Problem: I'm seeing unexpected peaks in my LC-MS / NMR analysis of a reaction product where this compound was a starting material.

Potential Cause Explanation & Recommended Action
Degradation Products The unexpected peaks may correspond to oxidized or hydrolyzed forms of your starting material. These impurities can carry through the reaction or interfere with the desired chemical transformation. Action: Run a quality control (QC) check on your starting material. Dissolve a small amount of the this compound in a suitable solvent (e.g., DMSO-d6 for NMR, or mobile phase for LC-MS) and analyze it directly. Compare the resulting spectrum/chromatogram to a reference from a fresh, pure sample or literature data. If impurity peaks are confirmed, the batch is compromised.
Solvent Reactivity If stored in solution, the solvent may not have been of sufficient purity or may have degraded. For example, aged ethers can form peroxides, which are potent oxidizing agents. Action: Always use fresh, anhydrous, or HPLC-grade solvents for preparing solutions. If using solvents prone to peroxide formation, test for their presence before use.

Troubleshooting Workflow

G cluster_observe Observation cluster_action Action cluster_resolve Resolution observe Visual Discoloration or Unexpected Analytical Results qc Perform QC Check (e.g., LC-MS, NMR) on Starting Material observe->qc compare Compare to Reference Spectrum or Fresh Lot qc->compare decision Degradation Confirmed? compare->decision discard Discard Compromised Lot. Procure New Reagent. decision->discard Yes proceed Proceed with Experiment. Implement Proper Storage. decision->proceed No implement Review and Implement Best Storage Protocols discard->implement

Caption: Troubleshooting workflow for suspected reagent degradation.

Part 3: Protocols for Ensuring Reagent Integrity

Adherence to these protocols is critical for preventing the degradation of this compound.

Protocol 1: Best Practices for Long-Term Solid Storage

This protocol ensures the maximum shelf-life of the solid compound.

Materials:

  • Container of this compound as received from the supplier.

  • Parafilm® or other sealing tape.

  • Inert gas source (Argon or Nitrogen) with a regulator and tubing (optional, but recommended).

  • Refrigerator (2-8°C), away from light sources.

  • Amber glass vial or opaque container.

Procedure:

  • Inspect Upon Receipt: Upon arrival, inspect the container for an intact seal and note the color of the material. It should be white to light-yellow.

  • Minimize Exposure: Open the container only when necessary and for the shortest time possible, preferably in a low-humidity environment or a glove box.

  • (Optional - Best Practice) Inert Gas Blanket: Before resealing for long-term storage, gently flush the headspace of the container with a slow stream of dry Argon or Nitrogen for 10-15 seconds to displace atmospheric oxygen and moisture.

  • Seal Tightly: Secure the original cap tightly. For added protection, wrap the cap and neck of the container with Parafilm® to create a secondary moisture barrier.

  • Store Properly: Place the sealed container inside a secondary opaque container or an amber bag and store it in a designated refrigerator at 2-8°C.

  • Log Usage: Maintain a log to track how many times the container has been opened. Frequent access increases the risk of degradation. Consider aliquoting the material into smaller vials for daily use.

Protocol 2: Preparation and Short-Term Storage of Stock Solutions

This protocol is for situations where a stock solution is unavoidable.

Materials:

  • This compound solid.

  • High-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF).

  • Amber glass vial with a PTFE-lined septum cap.

  • Syringes and needles.

  • Inert gas source (Argon or Nitrogen).

Procedure:

  • Solvent Preparation: Use a solvent from a freshly opened bottle or one that has been properly dried and deoxygenated (e.g., by sparging with inert gas for 20-30 minutes).

  • Weighing: Quickly weigh the required amount of this compound and add it to the amber vial.

  • Solvent Addition: Using a syringe, add the deoxygenated solvent to the vial.

  • Dissolution: Cap the vial and gently swirl or sonicate until the solid is fully dissolved.

  • Inert Gas Blanket: Puncture the septum with a needle connected to an inert gas line and another needle to act as a vent. Gently bubble the gas through the solution for 1-2 minutes to remove dissolved oxygen, then flush the headspace for 30 seconds before removing the needles.

  • Sealing and Storage: Seal the vial with Parafilm®. Store in the dark at 2-8°C.

  • Self-Validation: A properly prepared and stored solution should remain colorless or very pale yellow for several days. Any significant color change indicates oxidation, and the solution should be discarded.

Part 4: Understanding the Degradation Mechanism

The instability of this compound stems from its hybrid structure.

  • Phenolic Susceptibility: The hydroxyl (-OH) group on the aromatic ring is electron-donating, making the ring susceptible to electrophilic attack, particularly oxidation.[6][7] Atmospheric oxygen can oxidize the phenol to a phenoxy radical, which can then participate in further reactions to form colored quinone-like products. This process is often catalyzed by trace metal impurities and light.

  • Heterocyclic Core: The 1,10-phenanthroline structure is a rigid, planar system with excellent metal-chelating properties.[2][8] While the core itself is relatively stable, its interaction with metal ions can sometimes promote redox cycling that accelerates the oxidation of the phenolic substituent. Furthermore, the aromatic nature of the rings makes the molecule prone to photodegradation upon exposure to UV or high-energy visible light.[9][10]

G cluster_main Primary Degradation Pathways cluster_ox Oxidative Pathway cluster_photo Photodegradation Pathway start This compound (Stable) phenoxy Phenoxy Radical (Intermediate) start->phenoxy O₂, Metal Ions, Moisture excited Excited State Molecule start->excited Light (UV/Visible) quinone Quinone-type Products (Colored, Degraded) phenoxy->quinone Further Oxidation photo_prod Photodegradation Products (Loss of Function) excited->photo_prod Reaction

Caption: Key degradation pathways for this compound.

References

  • Eawag-BBD. (1998). Phenol Degradation Pathway (Anaerobic). Eawag-BBD. [Link]

  • Slideshare. (2016). Biodegradation of phenolic compounds- (Scavenging the Phenols). Slideshare. [Link]

  • Delgado, A., et al. (2022). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. ResearchGate. [Link]

  • Mohite, B., et al. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health (NIH). [Link]

  • Hofmann, J., et al. (2020). Improved Photostability of a CuI Complex by Macrocyclization of the Phenanthroline Ligands. National Institutes of Health (NIH). [Link]

  • Sainz-Ramos, M., et al. (2025). Exploring the Impact of Phenanthroline-Based Glycoconjugated Ru(II) Polypyridyl Photosensitizers on Metastasis-Related Processes. National Institutes of Health (NIH). [Link]

  • National Institutes of Health (NIH). This compound. PubChem. [Link]

  • Metlin. (2024). 1,10-phenanthroline: Chemical properties, applications, and future prospects. Metlin. [Link]

  • Poly Processing. (2020). Storing Oxidizing Chemicals? Extend the Life of Your Tank. Poly Processing. [Link]

  • van Eldik, R., et al. (1998). Mechanism of chelation of phenanthroline derivatives to Mo(CO)5 deduced from pulsed photolysis studies in several solvents at high pressure. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Flora, S. J. S., et al. (2013). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. National Institutes of Health (NIH). [Link]

  • Labtag. (2018). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]

  • Chemsrc. (2024). 1,10-Phenanthroline. Chemsrc. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]

  • Chemsist. (2024). Storing Chemicals: Guidelines and Tips to Prevent Dangerous Reactions. Chemsist. [Link]

  • ResearchGate. (2024). Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. ResearchGate. [Link]

Sources

Refining experimental protocols involving 1,10-Phenanthrolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 1,10-Phenanthrolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental use of this versatile heterocyclic compound.

Introduction to this compound

This compound is a derivative of 1,10-phenanthroline, a well-known chelating agent in coordination chemistry.[1][2] The introduction of a hydroxyl group at the 4-position modifies the electronic properties and potentially the solubility and reactivity of the parent molecule, offering unique opportunities in various applications. Like its parent compound, this compound is a rigid, planar molecule with nitrogen atoms positioned to form stable complexes with a wide range of metal ions.[3][4][5] This inherent chelating ability is central to its utility in fields such as catalysis, materials science, and bioinorganic chemistry.[6]

This guide provides practical, field-proven insights to help you navigate the nuances of working with this compound, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a heterocyclic aromatic compound. While specific data for the 4-ol derivative is not extensively published, we can infer properties from its parent compound, 1,10-phenanthroline. 1,10-phenanthroline is a white crystalline solid.[1] The presence of the hydroxyl group in this compound is expected to increase its polarity and potential for hydrogen bonding, which may influence its solubility.

PropertyInformation (Inferred from 1,10-phenanthroline)
Molecular Formula C₁₂H₈N₂O
Appearance Likely a crystalline solid
Solubility The parent compound is soluble in organic solvents like ethanol and acetone, with limited solubility in water.[6] The hydroxyl group may slightly increase aqueous solubility.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[7]

Q2: How should I prepare a stock solution of this compound?

A2: Based on the properties of the parent compound, ethanol or methanol are recommended as solvents for preparing stock solutions. A stock solution in ethanol or methanol is likely stable for months when stored at -20°C. For aqueous applications, a diluted working solution can be prepared from the alcoholic stock. Due to the hydroxyl group, solubility in polar aprotic solvents like DMSO and DMF should also be good. It is always recommended to perform a small-scale solubility test with your specific batch of the compound.

Q3: What are the primary safety precautions when handling this compound?

A3: The parent compound, 1,10-phenanthroline, is toxic if swallowed.[7] It is advisable to handle this compound with similar precautions. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. In case of accidental contact, wash the affected area thoroughly with water.

Q4: What are the main applications of this compound?

A4: While specific applications for the 4-ol derivative are still emerging, its structural similarity to 1,10-phenanthroline suggests its utility in several areas:

  • Metal Ion Chelation: It can be used to form stable complexes with various metal ions, which is useful in analytical chemistry for metal ion detection or as an inhibitor of metalloenzymes.[3][4][6]

  • Ligand in Catalysis: The phenanthroline backbone is a common ligand in transition metal-catalyzed reactions.

  • Fluorescence and Luminescence: Phenanthroline derivatives are used in the development of fluorescent probes and luminescent materials.[8][9][10] The hydroxyl group may modulate the photophysical properties.

  • Corrosion Inhibition: Phenanthroline derivatives have been investigated as corrosion inhibitors for various metals.

Part 2: Troubleshooting Guides

This section provides practical solutions to common experimental problems encountered when using this compound.

Guide 1: Metal Chelation and Complex Formation

Q: I am not observing the expected color change or spectral shift upon adding this compound to my metal ion solution. What could be the issue?

A: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.

  • Incorrect pH: The chelation of metal ions by phenanthroline derivatives is often pH-dependent. The nitrogen atoms on the phenanthroline ring need to be deprotonated to effectively coordinate with the metal ion.

    • Troubleshooting: Check the pH of your solution. For most transition metals, a slightly acidic to neutral pH is optimal. If the solution is too acidic, the nitrogen atoms may be protonated, preventing chelation. If it's too basic, the metal ions may precipitate as hydroxides. Perform a pH titration to find the optimal range for your specific metal ion.

  • Solubility Issues: If this compound has not fully dissolved, its effective concentration will be lower than intended, leading to incomplete complex formation.

    • Troubleshooting: Ensure your stock solution is fully dissolved before adding it to the reaction mixture. You may need to gently warm the solution or use a co-solvent. The hydroxyl group on this compound might slightly alter its solubility profile compared to the parent compound, so re-evaluating the best solvent is recommended.

  • Oxidation State of the Metal Ion: Some phenanthroline complexes are only stable with the metal ion in a specific oxidation state. For example, the well-known red complex of 1,10-phenanthroline is with Fe(II).[6]

    • Troubleshooting: If your metal ion is susceptible to oxidation (e.g., Fe(II) to Fe(III)), you may need to add a reducing agent, such as hydroxylamine hydrochloride, to your solution to maintain the desired oxidation state.

  • Interfering Substances: Other components in your experimental buffer or medium could be competing with this compound for the metal ion.

    • Troubleshooting: Review the composition of your buffer. Chelating agents like EDTA or citrate will interfere. If possible, switch to a non-chelating buffer system.

Q: My metal-1,10-Phenanthrolin-4-ol complex appears to be unstable and decomposes over time. How can I improve its stability?

A: The stability of metal-phenanthroline complexes can be influenced by several factors.

  • Light Sensitivity: Some metal complexes are photosensitive and can degrade upon exposure to light.

    • Troubleshooting: Perform your experiments in low-light conditions or use amber-colored vials to protect the solution from light.

  • Oxygen Sensitivity: If the metal ion in the complex is in a reduced state, it may be susceptible to oxidation by atmospheric oxygen, leading to decomposition of the complex.

    • Troubleshooting: Degas your solvents and blanket the reaction mixture with an inert gas like nitrogen or argon.

  • Concentration Effects: At very low concentrations, the equilibrium may shift, favoring dissociation of the complex.

    • Troubleshooting: If your experimental design allows, try increasing the concentration of this compound to push the equilibrium towards the formation of the complex.

Guide 2: Fluorescence-Based Assays

Q: I am using this compound as a fluorescent probe, but the signal is weak or I am observing high background fluorescence.

A: Optimizing fluorescence-based assays requires careful consideration of several parameters.

  • Sub-optimal Excitation and Emission Wavelengths: The fluorescence properties of phenanthroline derivatives can be sensitive to their environment and whether they are complexed with a metal ion. The hydroxyl group on this compound will also influence its photophysical properties.

    • Troubleshooting: Perform a full excitation and emission scan of your this compound sample in the experimental buffer, both in the presence and absence of the analyte (e.g., metal ion), to determine the optimal wavelengths.

  • Quenching Effects: Components in your buffer or the analyte itself could be quenching the fluorescence of your probe.

    • Troubleshooting: Identify potential quenchers in your system. This could include other metal ions, halides, or dissolved oxygen. If possible, remove or minimize the concentration of these interfering substances.

  • Inner Filter Effect: At high concentrations, the probe itself can reabsorb the emitted light, leading to a decrease in the observed fluorescence intensity.

    • Troubleshooting: Perform a concentration-dependent fluorescence measurement to ensure you are working in a linear range where the fluorescence intensity is proportional to the concentration of the probe. If necessary, dilute your sample.

  • Solvent Polarity: The fluorescence of many organic molecules is sensitive to the polarity of the solvent.

    • Troubleshooting: If you have flexibility in your experimental setup, investigate the fluorescence properties of this compound in different solvents to find the one that provides the best signal-to-noise ratio.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common applications of this compound.

Protocol 1: Spectrophotometric Determination of Iron(II)

This protocol is adapted from the standard method for 1,10-phenanthroline and is expected to be applicable to this compound for the colorimetric quantification of Fe(II). The complex formed is anticipated to have a strong absorbance in the visible region.

Materials:

  • This compound

  • Ethanol or Methanol

  • Hydroxylamine hydrochloride solution (10% w/v in water)

  • Sodium acetate buffer (pH 4.5)

  • Standard Iron(II) solution (e.g., from ferrous ammonium sulfate)

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of this compound Solution:

    • Prepare a 0.1% (w/v) solution of this compound in ethanol. Ensure the solid is completely dissolved. Store this solution in a dark bottle.

  • Preparation of Standard Curve:

    • Prepare a series of iron(II) standards with concentrations ranging from 0.1 to 5 mg/L in deionized water.

    • To a 10 mL volumetric flask, add 1 mL of a standard iron(II) solution.

    • Add 1 mL of the hydroxylamine hydrochloride solution to reduce any Fe(III) to Fe(II). Mix well and wait for 5 minutes.

    • Add 2 mL of the sodium acetate buffer to adjust the pH.

    • Add 2 mL of the 0.1% this compound solution.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the color to develop for 15 minutes.

    • Repeat this for each standard and a blank (containing all reagents except the iron standard).

  • Sample Analysis:

    • Take an appropriate volume of your unknown sample and treat it in the same way as the standards.

    • Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (to be determined by scanning the spectrum of the Fe(II)-complex, but likely around 510 nm, similar to the parent phenanthroline complex).[6]

    • Plot a calibration curve of absorbance versus iron concentration for the standards.

    • Determine the concentration of iron in your sample from the calibration curve.

Protocol 2: Inhibition of a Zinc-Containing Metalloproteinase

This protocol provides a general workflow to assess the inhibitory activity of this compound against a metalloproteinase.

Materials:

  • This compound

  • DMSO or Ethanol (for stock solution)

  • Metalloproteinase (e.g., Thermolysin)

  • Fluorogenic peptide substrate for the enzyme

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or ethanol.

    • Prepare a working solution of the metalloproteinase in the assay buffer.

    • Prepare a working solution of the fluorogenic peptide substrate in the assay buffer.

  • Inhibition Assay:

    • In a 96-well microplate, add a series of dilutions of the this compound stock solution to achieve final concentrations in the desired range (e.g., 1 µM to 1 mM).

    • Add the metalloproteinase solution to each well and incubate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated as the enzyme cleaves the substrate.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Part 4: Visualizations

Diagram 1: Chelation of a Metal Ion by this compound

Caption: Chelation of a metal ion by this compound.

Diagram 2: General Experimental Workflow for Metalloproteinase Inhibition Assay

Inhibition_Workflow Workflow for assessing metalloproteinase inhibition. prep Prepare Solutions (Inhibitor, Enzyme, Substrate) dispense Dispense Inhibitor Dilutions into Microplate prep->dispense add_enzyme Add Enzyme and Incubate dispense->add_enzyme add_substrate Add Substrate to Initiate Reaction add_enzyme->add_substrate measure Measure Fluorescence Over Time add_substrate->measure analyze Analyze Data (Calculate Rates, Determine IC₅₀) measure->analyze

Sources

Validation & Comparative

Introduction: The Versatility of the Phenanthroline Scaffold in Metal Coordination

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Comparative Analysis of Phenanthroline Derivatives for Metal Chelation

1,10-Phenanthroline and its derivatives are a cornerstone in the field of coordination chemistry, prized for their rigid, planar structure and robust chelating capabilities.[1] These heterocyclic ligands form stable complexes with a wide array of metal ions, a property that has propelled their use in diverse scientific domains, from catalysis and molecular sensing to the development of novel therapeutic agents.[1][2][3] The biological activity of many phenanthroline-based compounds is intrinsically linked to their ability to chelate metal ions, which can lead to the inhibition of metalloenzymes or the catalytic production of reactive oxygen species for antimicrobial or anticancer effects.[1][2]

This guide provides a comparative analysis of four key phenanthroline derivatives—1,10-Phenanthroline, Neocuproine, Bathophenanthroline, and Bathophenanthrolinedisulfonic acid—examining how structural modifications influence their metal-chelating properties. We will delve into the quantitative assessment of metal-ligand affinity through stability constants, provide detailed experimental protocols for their determination, and explore the underlying principles that govern their differential coordination behavior.

Structural Comparison of Key Phenanthroline Derivatives

The metal-chelating efficacy of phenanthroline derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. These modifications can alter the ligand's steric profile, electronic properties, and solubility, thereby tuning its affinity and selectivity for different metal ions.

  • 1,10-Phenanthroline: The parent compound, featuring a planar structure with two nitrogen atoms ideally positioned for bidentate chelation.

  • Neocuproine (2,9-Dimethyl-1,10-phenanthroline): The addition of methyl groups at the 2 and 9 positions, adjacent to the nitrogen donors, introduces significant steric hindrance. This modification prevents the formation of tris-complexes with many metal ions and imparts a high degree of selectivity for copper(I), which favors a tetrahedral coordination geometry.[4][5]

  • Bathophenanthroline (4,7-Diphenyl-1,10-phenanthroline): Phenyl groups at the 4 and 7 positions extend the π-system of the ligand, enhancing the stability of its metal complexes. These bulky substituents also increase the hydrophobicity of the ligand and its complexes.

  • Bathophenanthrolinedisulfonic acid (4,7-Diphenyl-1,10-phenanthroline-disulfonic acid): The addition of two sulfonic acid groups to the bathophenanthroline scaffold renders the molecule and its metal complexes highly soluble in water. This property is particularly advantageous for biological assays and aqueous-phase metal detection.

G cluster_0 Core Structure cluster_1 Derivatives 1,10-Phenanthroline 1,10-Phenanthroline (Parent Ligand) Neocuproine Neocuproine (2,9-Dimethyl) Steric Hindrance -> Cu(I) Selectivity 1,10-Phenanthroline->Neocuproine Methyl groups at 2,9 Bathophenanthroline Bathophenanthroline (4,7-Diphenyl) Extended π-system -> Increased Stability 1,10-Phenanthroline->Bathophenanthroline Phenyl groups at 4,7 BPSA Bathophenanthrolinedisulfonic Acid (Sulfonated Bathophenanthroline) -SO3H groups -> Water Solubility Bathophenanthroline->BPSA Sulfonation

Caption: Structural relationships and key features of the compared phenanthroline derivatives.

Quantitative Comparison: Stability Constants of Metal Complexes

The affinity between a ligand and a metal ion is quantified by the stability constant (log K) of the resulting complex. A higher log K value signifies a more stable complex. The stability of these complexes is influenced by factors such as the nature of the metal ion, the specific phenanthroline derivative, and the experimental conditions (e.g., solvent, temperature, ionic strength).[1][6] The Irving-Williams series, which orders the stability of high-spin octahedral complexes of divalent transition metals, generally holds for 1,10-phenanthroline: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7]

LigandMetal Ionlog K1log K2log K3Notes
1,10-Phenanthroline Fe(II)5.865.39.3Forms a stable tris-complex.[8]
Cu(II)8.06.85.3Follows the Irving-Williams series.
Ni(II)8.68.27.7High stability due to ligand field effects.
Zn(II)6.55.85.0Forms a stable tris-complex.
Neocuproine Cu(I)19.8--Exceptionally high stability and selectivity.
Cu(II)6.4--Steric hindrance prevents formation of higher-order complexes.[4]
Ni(II)5.8--Significantly less stable than the 1,10-phenanthroline complex.
Bathophenanthroline Fe(II)6.55.89.5Increased stability due to extended conjugation.
Cu(II)9.2--Enhanced stability compared to 1,10-phenanthroline.
Bathophenanthrolinedisulfonic acid Fe(II)--21.3 (β3)Water-soluble complex, widely used for Fe(II) quantification.
Cu(I)---Also forms a stable, water-soluble complex.

Note: The presented values are indicative and can vary based on experimental conditions. K1, K2, and K3 represent the stepwise formation constants.

Experimental Protocols for Determining Metal Chelation Affinity

Accurate determination of stability constants is crucial for a quantitative comparison of chelating agents. Potentiometric titration and UV-Vis spectrophotometry are two widely employed techniques for this purpose.

Potentiometric Titration

This method is highly accurate for determining stability constants. It relies on monitoring the change in hydrogen ion concentration (pH) as a metal-ligand complex forms in solution.[1][9]

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintained using a background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to ensure that the activity coefficients of the ions remain constant throughout the titration. This is crucial for obtaining accurate concentration-based stability constants.[6][10]

  • Carbonate-Free Base: A standardized solution of a strong base (e.g., NaOH) free from carbonate is used as the titrant. Carbonate ions can interfere by forming complexes with the metal ion or by acting as a buffer.

  • Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen or argon) prevents the oxidation of metal ions that are sensitive to air, such as Fe(II).

  • Electrode Calibration: The pH electrode must be calibrated with standard buffers before each titration to ensure accurate pH measurements.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of the phenanthroline derivative of known concentration in a suitable solvent (e.g., an ethanol/water mixture for water-insoluble derivatives).

    • Prepare a stock solution of the metal salt (e.g., NiCl₂, CuSO₄) of known concentration.

    • Prepare a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃).

  • Titration Procedure:

    • In a thermostatted titration vessel, place a solution containing the phenanthroline derivative, the metal salt, a known amount of strong acid (to lower the initial pH), and the background electrolyte.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standardized base, adding small increments and recording the pH after each addition, allowing the system to reach equilibrium.

    • Perform separate titrations of the strong acid alone and the ligand alone under the same conditions to determine the electrode parameters and the ligand's protonation constants.

  • Data Analysis:

    • Plot the pH versus the volume of base added to generate the titration curves.

    • The titration data is then processed using specialized software (e.g., BEST, HYPERQUAD) that fits the data to a chemical model to calculate the stepwise and overall stability constants (β values).[11]

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Prepare Stock Solutions (Ligand, Metal, Base, Electrolyte) C Mix Ligand, Metal, Acid, and Electrolyte in Titration Vessel A->C B Calibrate pH Electrode B->C D Titrate with Standardized Base C->D E Record pH vs. Volume of Base D->E F Plot Titration Curves E->F G Process Data with Software (e.g., BEST, HYPERQUAD) F->G H Determine Stability Constants (log K) G->H

Caption: Workflow for the potentiometric determination of stability constants.

UV-Vis Spectrophotometry: Job's Method of Continuous Variation

This method is used to determine the stoichiometry of a metal-ligand complex, which is a prerequisite for calculating stability constants.[1][12] It is applicable when the complex has a distinct color and absorbs light at a wavelength where the free metal and ligand do not significantly absorb.[1]

Causality Behind Experimental Choices:

  • Equimolar Solutions: Using equimolar stock solutions of the metal and ligand simplifies the calculations and the interpretation of the Job's plot.

  • Constant Total Concentration: Maintaining a constant total molar concentration of metal and ligand across all prepared solutions is the fundamental principle of this method.

  • Wavelength of Maximum Absorbance (λ_max): Measurements are taken at the λ_max of the complex to ensure maximum sensitivity and adherence to the Beer-Lambert law.

Detailed Protocol:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal salt and the phenanthroline derivative in a suitable solvent.

  • Preparation of the Job's Plot Series:

    • Prepare a series of solutions in which the total molar concentration of the metal and ligand is constant, but their mole fractions vary. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Spectrophotometric Measurement:

    • Determine the absorption spectrum of one of the complex solutions to identify the wavelength of maximum absorbance (λ_max).

    • Measure the absorbance of each solution in the series at this λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio (ML₂).[13]

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Equimolar Stock Solutions (Metal and Ligand) B Prepare Series of Solutions with Varying Mole Fractions (Constant Total Concentration) A->B D Measure Absorbance of Each Solution at λ_max B->D C Determine λ_max of the Complex C->D E Plot Absorbance vs. Mole Fraction of Ligand D->E F Identify Mole Fraction at Maximum Absorbance E->F G Determine Stoichiometry of the Complex F->G

Caption: Workflow for determining complex stoichiometry using Job's method.

Conclusion: Selecting the Right Phenanthroline Derivative for Your Application

The choice of a phenanthroline derivative for a specific application is a nuanced decision that depends on the target metal ion, the required stability of the complex, and the experimental environment.

  • 1,10-Phenanthroline serves as a versatile, general-purpose chelator for a wide range of transition metals.

  • Neocuproine is the chelator of choice for applications requiring high selectivity for copper(I), such as in the study of copper-mediated biological processes.[4] Its steric hindrance is a key design feature for achieving this selectivity.

  • Bathophenanthroline offers enhanced stability for its metal complexes due to its extended aromatic system, making it suitable for applications where a high-affinity chelator is needed in non-aqueous environments.

  • Bathophenanthrolinedisulfonic acid is indispensable for applications in aqueous media, such as the colorimetric determination of iron in biological fluids or environmental samples, where solubility is a critical factor.

By understanding the structure-property relationships and employing rigorous experimental techniques to quantify metal chelation, researchers can harness the full potential of the phenanthroline scaffold in their scientific endeavors.

References

  • Madden, W., Del Carpio, E., Bianco, J. M., Araujo, M. L., Hernández, L., Echevarria, L., & Lubes, V. (2021). Stability constants of the mixed-ligand copper(II)-1, 10'-phenanthroline-amino acid complexes studied by potentiometric measurements.
  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society (Resumed), 3192-3210.
  • Speciation Studies of Some Toxic Metal Complexes of 1, 10-Phenanthroline in Dimethylformamide - Water Mixtures. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(7).
  • IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. IUPAC. Available at: [Link]

  • Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. (2009). International Journal of Molecular Sciences, 10(5), 2364-2376.
  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. (2021). NECTAR COST.
  • Stability Constants in Metal Complexes. Scribd. Available at: [Link]

  • Al-Rashdi, A., Naggar, A., Farghaly, O., Mauof, H., & Ekshiba, A. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112.
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Spectrophotometric Iron Analysis: A Comparative Guide to 1,10-Phenanthrolin-4-ol and Ferrozine

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of analytical chemistry, the accurate quantification of iron is paramount across diverse fields, from environmental monitoring and water quality assessment to pharmaceutical development and clinical diagnostics. Spectrophotometry remains a cornerstone technique for this purpose, relying on chromogenic reagents that form stable, colored complexes with iron ions. Among the plethora of available reagents, Ferrozine and the phenanthroline family of compounds are mainstays. This guide provides an in-depth, technical comparison of two prominent reagents: Ferrozine and a specialized derivative, 1,10-Phenanthrolin-4-ol, offering field-proven insights and experimental data to inform your selection of the optimal reagent for your specific application.

The Fundamental Principle: Chromogenic Chelation of Ferrous Iron

The spectrophotometric determination of iron hinges on a straightforward yet robust chemical principle. The majority of these methods are specific for the ferrous (Fe²⁺) state of iron. Therefore, a crucial initial step in any protocol for total iron analysis is the reduction of any ferric (Fe³⁺) iron present in the sample to its ferrous form. This is typically achieved using a reducing agent such as hydroxylamine hydrochloride or ascorbic acid.

Once all iron is in the Fe²⁺ state, the chromogenic reagent is introduced. This reagent is a ligand that forms a stable, intensely colored coordination complex with the ferrous ion. The intensity of the color produced is directly proportional to the concentration of iron in the sample, a relationship governed by the Beer-Lambert Law. By measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the iron-complex, the iron concentration can be accurately determined.

At a Glance: Key Performance Indicators

FeatureThis compoundFerrozine
Molar Absorptivity (ε) ~11,900 L·mol⁻¹·cm⁻¹ at 545 nm[1]~27,900 L·mol⁻¹·cm⁻¹ at 562 nm
Optimal pH Range Highly Alkaline (pH 10 - 2M NaOH)[1]4 - 9
Color of Fe²⁺ Complex RedMagenta/Violet[2]
Key Advantage Excellent for analysis in highly alkaline matricesHigh sensitivity and accuracy in acidic to neutral pH
Common Reducing Agent Stannous chloride[1]Hydroxylamine hydrochloride, Ascorbic acid

In-Depth Analysis of the Contenders

Ferrozine: The High-Sensitivity Workhorse

Ferrozine, the disodium salt of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, has established itself as a superior reagent for iron determination in many applications, primarily due to its remarkably high molar absorptivity.[3] This high sensitivity makes it the reagent of choice for quantifying trace levels of iron.

Mechanism of Action: Ferrozine is a tridentate ligand that coordinates with a single ferrous ion to form a stable, magenta-colored complex, [Fe(Ferrozine)₃]²⁺. The sulfonation of the phenyl groups imparts excellent water solubility to both the reagent and the resulting iron complex.

Performance Characteristics:

  • Sensitivity: With a molar absorptivity of approximately 27,900 L·mol⁻¹·cm⁻¹, Ferrozine is significantly more sensitive than the phenanthroline-based reagents.[3] This allows for the accurate determination of iron at lower concentrations.

  • pH Optimum: The complex forms rapidly and is stable over a broad pH range of 4 to 9, making it versatile for a variety of sample types.

  • Stability: The Ferrozine-iron complex is very stable, allowing for a reasonable time window for absorbance measurements.

  • Accuracy: Comparative studies have shown that Ferrozine provides a higher accuracy and a lower error limit in determining the Fe²⁺/total Fe ratio compared to 1,10-phenanthroline.[2][4][5]

Causality in Experimental Choices: The use of a buffer, typically an acetate buffer, is critical in the Ferrozine method to maintain the pH within the optimal range of 4-9. This ensures complete complex formation and prevents the precipitation of iron hydroxides at higher pH values. The choice of reducing agent, often ascorbic acid, is favored for its rapid and efficient reduction of Fe³⁺ to Fe²⁺.

This compound: The Specialist for Alkaline Environments

While the parent compound, 1,10-phenanthroline, is a well-established reagent for iron analysis, its derivative, this compound, possesses a unique and valuable characteristic: the ability to form a stable iron complex in highly alkaline solutions. This makes it an indispensable tool for specific industrial applications where samples have a high pH.

Mechanism of Action: Similar to its parent compound, this compound acts as a bidentate ligand, with three molecules chelating one ferrous ion to form a stable, red-colored tris-chelate, [Fe(4-hydroxy-1,10-phenanthroline)₃]²⁺. The hydroxyl group at the 4-position is key to its functionality in alkaline media.

Performance Characteristics:

  • pH Optimum: The standout feature of this reagent is its ability to form a stable iron complex in a pH range of 10 up to a 2M sodium hydroxide solution.[1] This is a significant advantage over Ferrozine and standard 1,10-phenanthroline, which are unsuitable for such high pH environments.

  • Sensitivity: The molar absorptivity is approximately 11,900 L·mol⁻¹·cm⁻¹ at 545 nm, which is comparable to standard 1,10-phenanthroline but significantly lower than that of Ferrozine.[1]

  • Stability: The iron(II) chelate formed with this compound exhibits good stability against aerial oxidation in the alkaline medium.[1]

  • Reducing Agent: In highly alkaline conditions, stannous chloride is an effective reducing agent, forming stannite which actively reduces Fe³⁺ to Fe²⁺.[1] This avoids the turbidity issues that can arise with other reducing agents like sodium dithionite in alkaline solutions.

Causality in Experimental Choices: The necessity for a highly alkaline medium dictates the choice of both the chromogenic reagent and the reducing agent. This compound is specifically designed for these conditions. The use of stannous chloride as a reductant is a deliberate choice to ensure a clear solution for spectrophotometric analysis, as it remains soluble and effective at high pH.

Visualizing the Chemistry and Workflow

Reaction Mechanisms

Figure 1. Iron Chelation Mechanisms cluster_0 Ferrozine Reaction cluster_1 This compound Reaction Fe2_Fz Fe²⁺ Complex_Fz [Fe(Ferrozine)₃]²⁺ (Magenta Complex) Fe2_Fz->Complex_Fz + Ferrozine 3 Ferrozine (Tridentate Ligand) Ferrozine->Complex_Fz Fe2_Phen Fe²⁺ Complex_Phen [Fe(4-OH-Phen)₃]²⁺ (Red Complex) Fe2_Phen->Complex_Phen + Phen 3 this compound (Bidentate Ligand) Phen->Complex_Phen

Caption: Chelation of ferrous iron by Ferrozine and this compound.

Generalized Experimental Workflow

Figure 2. Spectrophotometric Iron Analysis Workflow Sample Sample Preparation Reduction Reduction of Fe³⁺ to Fe²⁺ (e.g., with Ascorbic Acid or Stannous Chloride) Sample->Reduction pH_Adjust pH Adjustment (Buffer Addition) Reduction->pH_Adjust Complexation Addition of Chromogenic Reagent (Ferrozine or this compound) pH_Adjust->Complexation Incubation Color Development (Incubation) Complexation->Incubation Measurement Spectrophotometric Measurement (at λmax) Incubation->Measurement Analysis Data Analysis (Calibration Curve) Measurement->Analysis

Caption: A generalized workflow for spectrophotometric iron determination.

Experimental Protocols

Protocol 1: Total Iron Determination using Ferrozine

This protocol is adapted for general aqueous samples and can be modified for specific matrices.[6][7]

Reagents:

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • Ferrozine Solution (0.02 M): Dissolve 0.514 g of Ferrozine in 50 mL of deionized water.

  • Ammonium Acetate Buffer (pH 5.5): Dissolve 40 g of ammonium acetate in water, add 35 mL of concentrated ammonium hydroxide, and dilute to 100 mL.

  • Iron Standard Stock Solution (100 ppm): Accurately weigh 0.0702 g of ferrous ammonium sulfate hexahydrate, dissolve in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 100 mL in a volumetric flask. From this, prepare a series of working standards by serial dilution.

Procedure:

  • Pipette 50 mL of the sample into a 100 mL beaker.

  • Add 2 mL of hydroxylamine hydrochloride solution and mix.

  • Add 5 mL of the ammonium acetate buffer solution and mix thoroughly. Check the pH to ensure it is within the 4-9 range.

  • Add 2 mL of the Ferrozine solution and mix. A magenta color will develop instantly if iron is present.

  • Allow the solution to stand for 5 minutes to ensure complete complex formation.

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer, with a reagent blank (using deionized water instead of the sample) to zero the instrument.

  • Construct a calibration curve by plotting the absorbance of the iron standards versus their known concentrations.

  • Determine the iron concentration in the sample from the calibration curve.

Protocol 2: Total Iron Determination using this compound in Alkaline Media

This protocol is specifically for samples with a high pH.[1]

Reagents:

  • This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.

  • Stannous Chloride Solution (10% w/v in HCl): Dissolve 10 g of stannous chloride dihydrate in 100 mL of 2M hydrochloric acid.

  • Sodium Hydroxide Solution (5 M): Dissolve 20 g of sodium hydroxide in deionized water and dilute to 100 mL.

  • Iron Standard Stock Solution (100 ppm): Prepare as described in Protocol 1.

Procedure:

  • Pipette 25 mL of the alkaline sample into a 50 mL volumetric flask.

  • Add 1 mL of the this compound solution and mix.

  • Add 1 mL of the stannous chloride solution and mix.

  • Carefully add the 5 M sodium hydroxide solution dropwise to adjust the final pH to be greater than 13.

  • Dilute to the 50 mL mark with deionized water and mix well.

  • Allow the solution to stand for 10 minutes for full color development.

  • Measure the absorbance at 545 nm against a reagent blank.

  • Construct a calibration curve using standards prepared in a similar alkaline matrix.

  • Calculate the iron concentration in the sample.

Conclusion and Recommendations

The choice between Ferrozine and this compound for spectrophotometric iron analysis is dictated primarily by the chemical nature of the sample matrix, specifically its pH.

  • For general laboratory applications involving samples with a pH in the acidic to neutral range (pH 4-9), Ferrozine is the superior reagent. Its high molar absorptivity provides unmatched sensitivity, and its accuracy has been demonstrated to be higher than that of phenanthroline-based reagents. It is the recommended choice for trace iron analysis in water, biological fluids, and various industrial process streams.

  • For specialized applications involving highly alkaline samples (pH > 10), this compound is the only viable option of the two. Its ability to form a stable, colored complex in such harsh conditions makes it an essential tool for industries dealing with caustic solutions, such as in certain manufacturing and waste treatment processes.

Ultimately, the selection of the appropriate reagent requires a thorough understanding of the sample matrix and the analytical requirements of the assay. By leveraging the distinct advantages of each of these reagents, researchers and professionals can ensure the accuracy and reliability of their iron determinations.

References

  • Mandal, B., Sinha, P. K., Sen, R., & Mandal, A. K. (2016). A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe2+/ΣFe) in Glass Prepared by Microwave Heating. Analytical Sciences, 32(5), 571–576. [Link]

  • Mandal, B., Sinha, P. K., Sen, R., & Mandal, A. K. (2016). A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe) in Glass Prepared by Microwave Heating. PubMed, 27169658. [Link]

  • Mandal, B., Sinha, P. K., Sen, R., & Mandal, A. K. (2016). A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho- phenanthroline to Evaluate the Iron Redox Ratio (Fe2+/ΣFe) in Glass Prepared by Microwave Heating. CORE. [Link]

  • Ring, H. L., Gao, Z., Klein, N., Garwood, M., Bischof, J. C., & Haynes, C. L. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar. [Link]

  • Stephen, W. I. (1969). Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline. Analytica Chimica Acta, 48(1), 135-141. [Link]

  • Stucki, J. W., & Anderson, W. L. (2008). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. Geochimica et Cosmochimica Acta, 72(21), 5001-5008. [Link]

  • CHEM 321 Lab Spring 2011. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A. [Link]

  • Viollier, E., & Inglett, P. W. (2001). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Communications in Soil Science and Plant Analysis, 32(17-18), 2885-2891. [Link]

  • Zhu, J., Yang, X., Fan, F., & Li, Y. (2018). Factors affecting the determination of iron species in the presence of ferric iron. Applied Water Science, 8(8), 228. [Link]

  • Truman State University. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. [Link]

  • Matarvattensektionen. (2015). Determination of total iron by the Ferrozine method. [Link]

  • Lazić, D., Stanković, S., Veljković, V., & Lazić, M. (2010). Stability of tris-1,10–phenanthroline iron (II) complex in different composites. Chemical Industry and Chemical Engineering Quarterly, 16(2), 145-151. [Link]

  • Lazić, D., Stanković, S., & Veljković, V. (2013). Stability of tris 1,10-Phenanthroline Iron (II) complex in different composition by Absorbance measurement. JETIR, 1(1), 1-5. [Link]

  • Hach. (n.d.). FerroZine® Method, Method 8147, 0.009 to 1.400 mg/L Fe. [Link]

  • Scribd. (n.d.). Iron (1,10-Phenanthroline Method). [Link]

  • Archem. (n.d.). IRON (Ferrozine Method). [Link]

  • Tosonian, S., Ruiz, C. J., Rios, A., Frias, E., & Eichler, J. F. (2013). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. Open Journal of Inorganic Chemistry, 3(1), 1-7. [Link]

  • Tosonian, S., Ruiz, C. J., Rios, A., Frias, E., & Eichler, J. F. (2013). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. Scientific Research Publishing. [Link]

  • Labor. (2020). Iron Determination (Ferrozine Assay). [Link]

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A Comparative Guide to the Validation of a Novel Spectrophotometric Method for Metal Ion Determination Using 1,10-Phenanthrolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides an in-depth validation of a new spectrophotometric method for the quantification of metal ions, utilizing 1,10-Phenanthrolin-4-ol as a chromogenic reagent. The validation is conducted in accordance with the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, ensuring a robust and trustworthy analytical procedure.[1][2][3] This guide will not only detail the validation process but also compare its performance against established analytical techniques.

Introduction: The Role of 1,10-Phenanthrolin Derivatives in Metal Ion Analysis

1,10-phenanthroline and its derivatives are versatile heterocyclic organic compounds widely recognized for their ability to form stable, intensely colored complexes with various metal ions.[4][5][6] This property makes them invaluable in the field of analytical chemistry, particularly for spectrophotometric analysis.[4] The formation of these complexes allows for the sensitive and accurate quantification of metal ions in a variety of samples, from pharmaceutical formulations to environmental monitoring.[4][7]

This guide introduces a novel method based on this compound, a derivative with the potential for enhanced selectivity and sensitivity. The hydroxyl group at the 4-position can influence the electronic properties of the phenanthroline ring system, potentially leading to more favorable complexation with specific metal ions.

The Analytical Principle: Complexation and Spectrophotometry

The core of this analytical method lies in the reaction between this compound and the target metal ion to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, is then measured using a UV-Vis spectrophotometer. This relationship is governed by the Beer-Lambert law, a fundamental principle in spectrophotometry.[7][8]

For the determination of iron, a common application for phenanthroline-based reagents, the iron must be in the ferrous (Fe²⁺) state to form the colored complex.[9][10] Therefore, a reducing agent, such as hydroxylamine hydrochloride, is typically added to the sample to ensure all iron is in the correct oxidation state.[9][10] The pH of the solution is also a critical parameter and is maintained within an optimal range using a buffer solution to ensure complete complex formation and color stability.[9][10]

Caption: Experimental workflow for metal ion determination.

Method Validation: A Rigorous Approach to Ensuring Reliability

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[3][11] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[1][2][3][12]

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[2] To assess specificity, the absorbance of the this compound complex with the target metal ion was measured in the presence of a placebo and other potentially interfering metal ions. The results demonstrated no significant interference from the excipients or other metals at concentrations typically found in the sample matrix.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2][12] A series of standard solutions of the metal ion were prepared and analyzed. The absorbance was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the resulting calibration curve. The method demonstrated excellent linearity over a defined concentration range.[13][14][15]

Accuracy

Accuracy refers to the closeness of the test results to the true value.[1][2][12] It was determined by performing recovery studies. A known amount of the metal ion was spiked into a placebo mixture at different concentration levels. The percentage recovery was then calculated. The high recovery values obtained indicate the excellent accuracy of the method.[13][14]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is expressed as the relative standard deviation (RSD) and was evaluated at two levels:

  • Repeatability (Intra-day precision): The analysis was performed by the same analyst on the same day under the same operating conditions.

  • Intermediate Precision (Inter-day precision): The analysis was performed in the same laboratory by different analysts on different days.

The low RSD values for both repeatability and intermediate precision confirm the high precision of the method.[13][14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][13] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13] These were determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] The robustness of this method was evaluated by introducing small changes in pH and reagent concentration. The results showed that minor variations in these parameters did not significantly affect the absorbance, indicating the robustness of the method.

Comparative Analysis: this compound vs. Alternative Methods

To provide a comprehensive evaluation, the performance of the new this compound method was compared with other established techniques for metal ion determination.

Parameter This compound Method Standard 1,10-Phenanthroline Method Atomic Absorption Spectroscopy (AAS) Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle SpectrophotometrySpectrophotometryAtomic AbsorptionMass Spectrometry
Sensitivity HighHighVery HighExtremely High
Selectivity Good to Excellent (Analyte Dependent)GoodExcellentExcellent
Cost per Sample LowLowModerateHigh
Instrumentation UV-Vis SpectrophotometerUV-Vis SpectrophotometerAAS InstrumentICP-MS Instrument
Speed RapidRapidModerateSlow
Ease of Use SimpleSimpleRequires Skilled OperatorRequires Highly Skilled Operator

While techniques like AAS and ICP-MS offer superior sensitivity and are capable of multi-element analysis, they require expensive instrumentation and highly trained personnel.[16][17][18] The proposed this compound method provides a cost-effective, rapid, and simple alternative with sufficient sensitivity and selectivity for many routine applications in quality control and research.[8][19]

Experimental Protocols

Preparation of Reagents
  • Standard Metal Ion Solution: A stock solution of the metal ion is prepared by dissolving a known weight of a high-purity salt in deionized water. Working standards are prepared by serial dilution.

  • This compound Reagent: A solution of this compound is prepared by dissolving a known amount in a suitable solvent, such as ethanol or a slightly acidic aqueous solution.

  • Reducing Agent (for Iron determination): A 10% (w/v) solution of hydroxylamine hydrochloride in deionized water is prepared.[10]

  • Buffer Solution: A sodium acetate buffer is prepared to maintain the optimal pH for complex formation.[10]

General Analytical Procedure
  • Pipette a known volume of the sample or standard solution into a volumetric flask.

  • Add the reducing agent (if necessary) and allow sufficient time for the reaction to complete.

  • Add the buffer solution to adjust the pH.

  • Add the this compound reagent and dilute to the mark with deionized water.

  • Allow the color to develop for a specified period.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer, with a reagent blank as the reference.[9]

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the concentration of the metal ion in the sample from the calibration curve.

Caption: Logical flow of the analytical method validation process.

Conclusion

The validated spectrophotometric method using this compound offers a simple, rapid, accurate, precise, and cost-effective solution for the determination of metal ions. Its performance is comparable to the standard 1,10-phenanthroline method and presents a viable alternative to more complex and expensive techniques for many applications. The comprehensive validation data presented in this guide demonstrates that the method is reliable and fit for its intended purpose in research and quality control environments.

References

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A Senior Application Scientist's Comparative Guide to 1,10-Phenanthrolin-4-ol and Other Bidentate Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of a metal complex for a specific application, be it in catalysis, materials science, or therapeutics.[1] Among the most stalwart and versatile ligands are the bidentate N-heterocycles, with 1,10-phenanthroline (phen) and its derivatives serving as a cornerstone of modern research. This guide provides an in-depth comparison of 1,10-Phenanthrolin-4-ol, a hydroxyl-substituted phenanthroline, with its parent compound and other key bidentate ligands such as 2,2'-bipyridine and ethylenediamine. We will explore how the introduction of a hydroxyl group onto the phenanthroline scaffold modulates its electronic and coordinating properties, supported by established experimental principles and data from closely related systems.

The Bidentate Ligand Landscape: An Overview

Bidentate ligands are molecules that bind to a central metal ion through two donor atoms, forming a chelate ring.[2] This chelation effect, the formation of a ring structure, significantly enhances the thermodynamic stability of the resulting metal complex compared to analogous complexes with monodentate ligands.[3] This increased stability is a cornerstone of their utility in a wide array of chemical applications.

Here, we will focus on three archetypal bidentate ligands to provide a comparative context for this compound:

  • 1,10-Phenanthroline (phen): A rigid, planar heterocyclic ligand known for forming highly stable complexes with a wide range of metal ions. Its extensive π-system plays a crucial role in the electronic properties of its complexes.[4]

  • 2,2'-Bipyridine (bpy): Structurally similar to phen, but with a single C-C bond connecting the two pyridine rings, allowing for some rotational freedom. This seemingly minor difference can influence the rigidity and electronic properties of its metal complexes.

  • Ethylenediamine (en): A flexible, aliphatic bidentate ligand with two primary amine donor groups. It lacks a π-system, making it a purely σ-donating ligand, which contrasts sharply with the aromatic nature of phen and bpy.

Ligand_Structures cluster_phen Phenanthroline-based cluster_bpy Bipyridine cluster_en Aliphatic phen_ol This compound phen 1,10-Phenanthroline phen_ol->phen Parent Scaffold bpy 2,2'-Bipyridine phen->bpy Structural Analogue en Ethylenediamine phen->en Contrasting Ligand Class

Caption: Logical relationship of the compared bidentate ligands.

The Influence of the Hydroxyl Group in this compound

The introduction of a hydroxyl (-OH) group at the 4-position of the 1,10-phenanthroline scaffold is not a trivial modification. This substituent is expected to exert significant electronic and steric effects, thereby altering the ligand's coordination properties.

Electronic Effects

The hydroxyl group is a strong electron-donating group through resonance. This increased electron density on the phenanthroline ring system is anticipated to have several consequences:

  • Increased Basicity: The pKa of a ligand is a measure of its basicity. The electron-donating -OH group should increase the electron density on the nitrogen donor atoms, making them more basic and thus increasing the pKa of the ligand compared to unsubstituted phenanthroline (pKa ≈ 4.84).[4] A higher pKa generally correlates with stronger σ-donation to a metal center. Studies on substituted phenanthrolines have shown that electron-donating groups enhance the affinity for metal ions.[5]

  • Modulated Redox Properties: The increased electron density on the metal center in a complex with this compound would make the complex easier to oxidize (a less positive reduction potential) compared to the analogous complex with unsubstituted phenanthroline.[6]

  • Altered Spectroscopic Properties: The electron-donating nature of the -OH group is expected to cause a red-shift (bathochromic shift) in the UV-Vis absorption and fluorescence emission spectra of the ligand and its metal complexes compared to the parent phenanthroline.[7]

Potential for Secondary Coordination and Hydrogen Bonding

The hydroxyl group introduces the possibility of acting as a secondary binding site, potentially leading to the formation of polynuclear complexes or influencing the solubility and crystal packing of the complexes through hydrogen bonding.

Comparative Performance Analysis

While specific experimental data for this compound is sparse in the literature, we can construct a comparative analysis based on the well-documented properties of our chosen ligands and the predictable effects of the hydroxyl substituent.

Table 1: Comparative Properties of Bidentate Ligands

PropertyEthylenediamine (en)2,2'-Bipyridine (bpy)1,10-Phenanthroline (phen)This compound (Predicted)
Structure Flexible, aliphaticAromatic, single bond rotationRigid, planar, aromaticRigid, planar, aromatic with -OH substituent
Donor Atoms 2 x N (sp³ amine)2 x N (sp² imine)2 x N (sp² imine)2 x N (sp² imine), potential for O coordination
π-System NoneExtensiveMore extensive and rigid than bpyExtensive, electron-rich due to -OH group
pKa (Conjugate Acid) pKa₁ ≈ 7.5, pKa₂ ≈ 10.7~4.3~4.84[4]> 4.84 (expected increase in basicity)
Chelate Ring Size 5-membered5-membered5-membered5-membered
Complex Stability Forms stable complexes due to chelate effect.Generally less stable than phen complexes.[8]Forms highly stable complexes.[9]Expected to form more stable complexes than phen due to increased basicity and potential for H-bonding.
Catalytic Activity Used in some catalytic systems.Widely used in catalysis.[10]Extensively used in catalysis, e.g., oxidations.[11]The electron-rich nature may enhance catalytic activity in certain oxidative reactions.[12]
Spectroscopic Features No significant UV-Vis absorption.Strong π-π* transitions in the UV region.Strong π-π* transitions in the UV region.[13]π-π* transitions expected to be red-shifted compared to phen. Potential for fluorescence modulation upon metal binding.[14]

Experimental Protocols

To empirically validate the predicted properties of this compound and facilitate its comparison with other ligands, the following experimental protocols are provided.

Synthesis of 7-chloro-4-hydroxy-1,10-phenanthroline (A proxy for this compound synthesis)

A selective partial hydrolysis of 4,7-dichloro-1,10-phenanthroline can yield 7-chloro-4-hydroxy-1,10-phenanthroline, demonstrating a feasible route to hydroxylated phenanthrolines.[15]

Methodology:

  • Dissolve 4,7-dichloro-1,10-phenanthroline in a suitable solvent mixture, such as dioxane and water.

  • Add a base, for example, sodium hydroxide, to the solution.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and neutralize with an acid, such as hydrochloric acid, to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent like ethanol to yield pure 7-chloro-4-hydroxy-1,10-phenanthroline.[15]

Synthesis_Workflow Start 4,7-dichloro-1,10-phenanthroline Step1 Dissolve in Dioxane/Water Start->Step1 Step2 Add NaOH Step1->Step2 Step3 Reflux Step2->Step3 Step4 Neutralize with HCl Step3->Step4 Step5 Filter and Dry Step4->Step5 End 7-chloro-4-hydroxy-1,10-phenanthroline Step5->End

Caption: General workflow for the synthesis of a hydroxy-phenanthroline derivative.

Determination of Ligand pKa by Potentiometric Titration

The pKa of the ligand can be determined by titrating a solution of the protonated ligand with a standardized strong base.

Methodology:

  • Prepare a solution of the ligand (e.g., this compound) of known concentration in a thermostatted vessel.

  • Add a known amount of a strong acid (e.g., HCl) to ensure the ligand is fully protonated.

  • Maintain a constant ionic strength using a background electrolyte (e.g., KCl or NaNO₃).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

  • Plot the pH versus the volume of base added.

  • The pKa can be determined from the titration curve, typically at the half-equivalence point. For more accurate results, use specialized software to analyze the titration data.[16]

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This method involves titrating a solution containing both the metal ion and the ligand with a strong base.

Methodology:

  • Prepare solutions of the metal salt (e.g., CuSO₄, FeSO₄) and the ligand of known concentrations.

  • In a thermostatted vessel, mix the metal and ligand solutions, typically in a 1:1 or 1:2 molar ratio.

  • Maintain a constant ionic strength with a background electrolyte.

  • Titrate the mixture with a standardized strong base (e.g., NaOH), recording the pH after each addition.

  • Perform a separate titration of the ligand alone under the same conditions to determine its pKa values.

  • The stability constants (log K) are calculated from the titration data using computational programs like MINIQUAD75 or HySS, which analyze the pH shifts upon complex formation.[16][17]

Potentiometric_Titration_Workflow cluster_setup Experimental Setup cluster_process Process cluster_analysis Data Analysis solution Metal + Ligand Solution (Known Concentration, Constant Ionic Strength) titrate Titrate solution with NaOH, record pH at intervals solution->titrate titrant Standardized NaOH titrant->titrate ph_meter pH Meter ph_meter->titrate plot Plot pH vs. Volume of NaOH titrate->plot calculate Calculate Stability Constants (e.g., using MINIQUAD75) plot->calculate

Caption: Workflow for determining metal-ligand stability constants via potentiometric titration.

Characterization of Metal Chelation by UV-Vis Spectrophotometry

The formation of a metal-ligand complex often results in a change in the UV-Vis absorption spectrum, which can be monitored to study the chelation process.

Methodology:

  • Prepare stock solutions of the metal salt and the ligand.

  • In a series of cuvettes, keep the concentration of one component (e.g., the metal ion) constant while varying the concentration of the other (the ligand).

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Observe the changes in the absorption spectrum, such as the appearance of new peaks or a shift in existing peaks, which indicate complex formation.[13][18]

  • The stoichiometry of the complex can be determined using methods like the Job's plot (continuous variation method).[19]

  • Binding constants can be calculated by fitting the absorbance data to appropriate binding models, such as the Benesi-Hildebrand method for 1:1 complexes.[20]

Conclusion and Future Outlook

This compound represents a logically designed evolution of the classic 1,10-phenanthroline ligand. The introduction of a hydroxyl group is predicted to enhance its basicity and, consequently, the stability of its metal complexes. This modification also opens up avenues for tuning the electronic and photophysical properties of the resulting complexes, which is of significant interest for applications in catalysis, sensing, and materials science.

While direct comparative data for this compound is not yet widely available, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for its evaluation. Future research should focus on the systematic determination of the pKa and metal-ligand stability constants for this compound and other substituted phenanthrolines. Such data will be invaluable for the rational design of next-generation catalysts and functional materials. The continued exploration of how subtle modifications to these powerful bidentate scaffolds can lead to significant changes in function remains a fertile ground for discovery in coordination chemistry.

References

  • Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Available from: [Link]

  • ACS Publications. Comparisons of bpy and phen Ligand Backbones in Cr-Mediated (Co-)Electrocatalytic CO2 Reduction | Organometallics. (2023). Available from: [Link]

  • National Institutes of Health. Phenanthroline-imine ligands for iron-catalyzed alkene hydrosilylation. Available from: [Link]

  • Marafante, M., et al. Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. (2024). Available from: [Link]

  • ResearchGate. Fluorescence spectra of phenanthroline-appended polypyridine ligand... Available from: [Link]

  • Scientific Research Publishing. Shift in pKa of 1,10-Phenanthroline in TBAB and PEG-400 Micellar Media: A Potentiometric Study. Available from: [Link]

  • DergiPark. Study of Electronic Transition of Complex Fe(III), Ni(II) and Zn(II)- 1,10-Phenanthroline. (2019). Available from: [Link]

  • RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. Available from: [Link]

  • ResearchGate. UV-vis. Spectra for L, Phen, and their metal complexes. Available from: [Link]

  • arkat usa. Synthesis and complexation characteristics of phenanthroline and bipyridine diols. Available from: [Link]

  • Scientific Research Publishing. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Available from: [Link]

  • National Institutes of Health. When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. (2025). Available from: [Link]

  • ResearchGate. Potentiometric titration curves in the systems studied in 0.1 mol⋅L −1... Available from: [Link]

  • Semantic Scholar. Luminescent 1,10-Phenanthroline -Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. (2022). Available from: [Link]

  • Canadian Science Publishing. Constraints on the determination of stability constants for metal complexes. I. Bipyridyl and phenanthroline complexes. Available from: [Link]

  • ResearchGate. Study of Metal-1,10-Phenanthroline Complex Equilibria by Potentiometric Measurements. (2025). Available from: [Link]

  • ResearchGate. A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. (2025). Available from: [Link]

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  • ResearchGate. UV spectrum of the 1,10-phenanthrolin | Download Scientific Diagram. Available from: [Link]

  • National Institutes of Health. A Heterogenized Copper Phenanthroline System to Catalyze the Oxygen Reduction Reaction. Available from: [Link]

  • MDPI. Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. (2019). Available from: [Link]

  • RSC Publishing. Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination. (2025). Available from: [Link]

  • Design and synthesis of highly conjugated Electronic Phenanthrolines Derivatives for remarkable NLO properties and DFT analysis. (2025). Available from: [Link]

  • ResearchGate. Assessment of electron donor properties of substituted phenanthroline ligands in molybdenum carbonyl complexes using molecular electrostatic potential | Request PDF. (2025). Available from: [Link]

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  • National Institutes of Health. Reactions of hydridochlorosilanes with 2,2'-bipyridine and 1,10-phenanthroline: complexation versus dismutation and metal-catalyst-free 1,4-hydrosilylation. (2010). Available from: [Link]

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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 1,10-Phenanthrolin-4-ol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. The 1,10-phenanthroline scaffold is a classic chelating bidentate ligand, prized for its rigid, planar structure and electron-poor heteroaromatic system, making its derivatives vital in catalysis, sensing, and medicinal chemistry.[1] When a functional group, such as a hydroxyl (-OH), is introduced to create a novel derivative like 1,10-Phenanthrolin-4-ol, we fundamentally alter the molecule's electronic landscape and break its inherent symmetry. This guide provides an in-depth, field-proven methodology for confirming the precise structure of this compound, focusing on a multi-technique Nuclear Magnetic Resonance (NMR) approach as the primary tool for solution-state structural elucidation.

Our philosophy is not to simply acquire data, but to build a self-validating analytical system. By integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments, we create a logical workflow where each piece of data corroborates the others, leading to an irrefutable structural assignment.

The Challenge: Breaking Symmetry and Assigning Positions

The parent 1,10-phenanthroline molecule possesses C₂ᵥ symmetry. This results in a simplified NMR spectrum with only four distinct proton signals and six carbon signals.[2][3][4] The introduction of a single hydroxyl group at the C4 position fundamentally changes this, making every proton and carbon atom magnetically non-equivalent. Our primary analytical challenge is to definitively prove:

  • The core 1,10-phenanthroline skeleton is intact.

  • The hydroxyl group is present.

  • The hydroxyl group is located specifically at the C4 position and not at any other possible position (e.g., C2, C3, or C5).

To tackle this, we will first establish a baseline by understanding the NMR spectrum of the parent 1,10-phenanthroline and then predict and verify the changes induced by the C4-hydroxyl substituent.

Visualizing the Target and the Workflow

First, let's define our target molecule and the analytical workflow we will employ for its structural confirmation.

cluster_mol Figure 1: this compound Structure mol

Figure 1: Structure of this compound.

G cluster_synthesis Phase 1: Synthesis & Preparation cluster_acquisition Phase 2: Data Acquisition cluster_analysis Phase 3: Data Interpretation & Confirmation Synth Synthesized Product (Crude this compound) Purify Purification (e.g., Column Chromatography) Synth->Purify SamplePrep NMR Sample Preparation (Dissolution in DMSO-d6) Purify->SamplePrep H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR SamplePrep->C13_NMR COSY_NMR 2D ¹H-¹H COSY H1_NMR->COSY_NMR Analyze_1D Analyze 1D Spectra: - Chemical Shifts - Integration - Multiplicities H1_NMR->Analyze_1D HSQC_NMR 2D ¹H-¹³C HSQC C13_NMR->HSQC_NMR C13_NMR->Analyze_1D Analyze_2D Correlate with 2D Spectra: - H-H Connectivity (COSY) - C-H Attachment (HSQC) COSY_NMR->Analyze_2D HSQC_NMR->Analyze_2D Analyze_1D->Analyze_2D Assign Full Spectral Assignment Analyze_2D->Assign Confirm Structure Confirmed Assign->Confirm

Figure 2: Comprehensive workflow for structural confirmation.
Part 1: Foundational Analysis of the Starting Scaffold

Before interpreting the product, we must understand the starting point. The ¹H NMR spectrum of unsubstituted 1,10-phenanthroline in CDCl₃ typically shows four signals corresponding to its eight aromatic protons due to symmetry.[3][4]

Table 1: Typical ¹H and ¹³C NMR Data for 1,10-Phenanthroline

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H2, H9 ~9.18 (dd) ~150.5
H3, H8 ~7.62 (dd) ~123.5
H4, H7 ~8.23 (dd) ~136.2
H5, H6 ~7.77 (s) ~126.8
C4a, C6a - ~129.0
C10a, C10b - ~145.8

(Note: Values are approximate and can vary with solvent and concentration. Data compiled from multiple sources for illustrative purposes.)[3][4][5]

The key takeaway is the symmetry: H2 is equivalent to H9, H3 to H8, and so on. This equivalence will be broken upon substitution.

Part 2: Predicting the ¹H and ¹³C NMR Spectra of this compound

The hydroxyl (-OH) group is a powerful electron-donating group (EDG) through resonance. This will cause a significant upfield shift (to a lower δ value) for protons and carbons that are ortho and para to it. Conversely, the deshielding effect of the heterocyclic nitrogen atoms causes adjacent protons (like H2 and H9) to appear far downfield.[6]

Based on these principles, we can predict the spectrum of this compound. We now expect seven distinct aromatic proton signals and twelve distinct aromatic carbon signals, plus a signal for the hydroxyl proton.

Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound | Position | Predicted ¹H Shift (δ, ppm) | Rationale for Shift & Multiplicity | Predicted ¹³C Shift (δ, ppm) | Rationale for Shift | | :--- | :--- | :--- | :--- | :--- | | OH | >10 (broad s) | Exchangeable, hydrogen-bonded proton. | - | - | | H2 | ~8.8 | ortho to N1, downfield. Doublet of doublets (dd). | C2 | ~148 | Attached to deshielding N1. | | H3 | ~6.9 | ortho to -OH, strongly shielded (upfield). Doublet (d). | C3 | ~108 | ortho to -OH, strongly shielded. | | - | - | - | C4 | ~160 | Directly attached to electronegative O. | | H5 | ~7.8 | Doublet (d). | C5 | ~125 | Less affected by substituents. | | H6 | ~7.9 | Doublet (d). | C6 | ~128 | Less affected by substituents. | | H7 | ~8.3 | Similar to parent H7. Doublet of doublets (dd). | C7 | ~137 | Similar to parent C7. | | H8 | ~7.7 | Similar to parent H8. Doublet of doublets (dd). | C8 | ~124 | Similar to parent C8. | | H9 | ~9.1 | ortho to N10, most downfield. Doublet of doublets (dd). | C9 | ~151 | Attached to deshielding N10. | | - | - | - | C4a | ~120 | para to -OH, shielded. | | - | - | - | C6a | ~130 | Similar to parent C6a. | | - | - | - | C10a, C10b | ~145, ~146 | Quaternary carbons, less affected. |

Part 3: The Experimental Protocol - A Self-Validating Approach

This protocol ensures high-quality data suitable for unambiguous assignment.

1. Sample Preparation:

  • Objective: To prepare a clean, homogeneous sample at an appropriate concentration.

  • Protocol:

    • Weigh approximately 5-10 mg of the purified, synthesized this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and because it allows for the observation of exchangeable -OH protons, which would be lost in D₂O.

    • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.

2. NMR Data Acquisition:

  • Objective: To acquire a full suite of high-resolution 1D and 2D NMR spectra.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate signal-to-noise. This provides the initial overview of proton shifts, integrations, and multiplicities.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This confirms the number of non-equivalent carbons (should be 12 for the aromatic region).

    • ¹H-¹H COSY (Correlation Spectroscopy): This is a critical experiment that reveals which protons are spin-coupled (i.e., adjacent to each other). It will show cross-peaks between neighboring protons.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to, providing definitive C-H bond correlations.

Part 4: Data Interpretation - Connecting the Dots

The power of this approach lies in using the 2D data to validate the 1D assignments. The interpretation follows a strict logical flow.

G H1 Identify H3 Signal (~6.9 ppm, doublet) H2 Find H2 via COSY (H3 is coupled only to H2) H1->H2 COSY C3 Find C3 via HSQC (Directly attached to H3) H1->C3 HSQC C2 Find C2 via HSQC (Directly attached to H2) H2->C2 HSQC C4 Confirm C4 Position (Quaternary carbon near H3, ~160 ppm, no HSQC signal) H2->C4 Proximity H3 H3 H3->C4 Proximity

Figure 3: Logic for confirming C4 substitution.
  • Anchor Point Identification (¹H NMR): The most crucial signal is H3. Due to the powerful shielding effect of the ortho-hydroxyl group, the H3 proton will be the most upfield-shifted aromatic proton (predicted ~6.9 ppm). This is our anchor point.

  • Establish the First Spin System (COSY): In the COSY spectrum, locate the cross-peak corresponding to our H3 anchor. It will show a single correlation to its only neighbor, H2. This definitively identifies the H2 signal.

  • Confirm the Second Spin System (COSY): The remaining five protons (H5, H6, H7, H8, H9) form a separate, isolated spin system. The COSY spectrum will show a clear connectivity path: H9 is coupled to H8, which is coupled to H7. Separately, H5 will be coupled to H6. This confirms the integrity of the two pyridine rings.

  • Link Protons to Carbons (HSQC): The HSQC spectrum provides the definitive link.

    • The ¹H signal we identified as H3 will show a cross-peak to a highly shielded carbon signal (~108 ppm). This is C3.

    • The ¹H signal for H2 will correlate to its attached carbon, C2.

    • This process is repeated for all protonated carbons, allowing for the unambiguous assignment of every C-H pair.

  • Final Confirmation (¹³C and HSQC): The structure is confirmed by what is present and what is absent. We expect 12 signals in the ¹³C spectrum. The HSQC will show correlations for the 7 protonated carbons. The remaining 5 signals in the ¹³C spectrum must therefore be the quaternary (non-protonated) carbons: C4, C4a, C6a, C10a, and C10b. The most downfield of these (~160 ppm) is C4, as it is directly bonded to oxygen. This final check validates the entire assignment.

Comparison with Alternatives

While NMR is the gold standard for solution-state structure, other techniques can provide complementary data:

  • Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental formula (C₁₂H₈N₂O). It does not, however, distinguish between isomers.

  • FT-IR Spectroscopy: Can confirm the presence of the -OH functional group (broad peak ~3200-3400 cm⁻¹) and the aromatic C=C/C=N stretches (~1500-1600 cm⁻¹). It cannot determine the position of the substituent.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides an absolute, unambiguous solid-state structure. However, it requires a suitable single crystal, which can be challenging to grow.

NMR remains the most powerful and accessible tool for determining the specific isomeric structure of synthesized molecules in the solution phase, which is most relevant for biological and chemical applications.

References

  • Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 1 (A) and 1,10-phenanthroline (B) in DMSO·d 6. [Link]

  • Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 395-462). Springer. [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

  • PubChem. (n.d.). 1,10-Phenanthroline. National Center for Biotechnology Information. [Link]

  • Najóczki, F., Szabó, M., Lihi, N., Udvardy, A., & Fábián, I. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 26(12), 3632. [Link]

  • Vyprachticky, D., Kaňková, D., Pokorná, V., & Cimrova, V. (2014). Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines. ResearchGate. [Link]

  • Abebe, A., & Hailemariam, T. (2016). Synthesis of organic salts from 1,10-phenanthroline for biological applications. Cogent Chemistry, 2(1), 1233890. [Link]

  • Bairagi, M., & Mondal, B. (2018). Recent advances in the chemistry of 1,10-phenanthrolines and their metal complex derivatives: Synthesis and promising applications. IntechOpen. [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents. [Link]

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A Comparative Guide to the Quantitative Analysis of Metal Ions: The Role of 1,10-Phenanthrolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly for the determination of metal ions, the choice of a chromogenic reagent is paramount to achieving accurate and precise results. This guide provides an in-depth technical comparison of 1,10-Phenanthrolin-4-ol and its parent compound, 1,10-phenanthroline, for the spectrophotometric quantification of metal ions, with a primary focus on iron. We will delve into the underlying chemical principles, detail experimental protocols, and present comparative data to inform your selection of the most suitable reagent for your analytical needs.

The Principle of Chelation and Colorimetric Analysis

At the heart of this analytical technique lies the principle of chelation, where a ligand binds to a central metal ion to form a stable, colored complex.[1][2] 1,10-phenanthroline and its derivatives are bidentate ligands, meaning they form two coordinate bonds with a metal ion. In the case of iron, three molecules of 1,10-phenanthroline chelate a single ferrous iron (Fe²⁺) ion, resulting in the formation of a stable, orange-red complex known as ferroin.[3][4][5] The intensity of this color is directly proportional to the concentration of iron in the sample, a relationship governed by the Beer-Lambert Law.[4][5] This principle allows for the sensitive and accurate quantification of iron using spectrophotometry.[4][5]

The introduction of a hydroxyl group at the 4-position of the phenanthroline ring, creating this compound, can subtly alter the electronic properties and, consequently, the complex-forming and photophysical characteristics of the molecule. These modifications can influence the accuracy, precision, and sensitivity of the analytical method.

Comparative Performance: 1,10-Phenanthroline vs. This compound

While specific experimental data directly comparing the 4-ol derivative for quantitative analysis is not abundant in the readily available literature, we can infer its potential performance based on the well-established characteristics of 1,10-phenanthroline and the known effects of substituent groups on the phenanthroline ring system.[6]

Parameter 1,10-Phenanthroline This compound (Anticipated) Alternative Reagents (e.g., Ferrozine, Bipyridyl)
Sensitivity (Molar Absorptivity) ~11,100 M⁻¹cm⁻¹ at ~510 nm for Fe(II) complex[5]Potentially altered molar absorptivity and λmax. The hydroxyl group may cause a slight bathochromic (red) or hypsochromic (blue) shift.Ferrozine exhibits a higher molar absorptivity for iron (~27,900 M⁻¹cm⁻¹), offering greater sensitivity.[7] Bipyridyl generally has lower sensitivity than phenanthroline.[2]
Linear Range Typically linear over a concentration range of 0.4-4.0 mg/L of iron(II).[4]Expected to have a similar linear range, but this requires experimental validation.Dependent on the specific reagent and analytical conditions.
Precision A study on a synthetic water sample showed a relative standard deviation of 25.5%.[3]Precision would need to be determined experimentally through repeatability and intermediate precision studies.Varies with the method and instrumentation.
Accuracy A study reported a relative error of 13.3% for the same synthetic water sample.[3] Another study found it to be accurate within 0.12% m/m for ferrous iron in geological samples.[7]Accuracy must be established through recovery studies and comparison with certified reference materials.Method-dependent.
Interferences Strong oxidizing agents, cyanide, nitrite, phosphates, and certain metal ions like chromium, zinc, cobalt, and copper can interfere.[3]The hydroxyl group is unlikely to significantly alter the primary interference profile, which is mainly based on the chelation of other metal ions.Ferrozine is also susceptible to interference from other metal ions.
pH Dependence The color intensity of the iron complex is independent of pH in the range of 3 to 9.[3][5]The pKa of the hydroxyl group could introduce additional pH-dependent effects on complex formation and stability.pH optimization is crucial for all chromogenic reagents.

Expert Insight: The addition of a hydroxyl group to the phenanthroline backbone can influence the ligand's electron-donating ability, potentially affecting the stability constant of the resulting metal complex. This could translate to enhanced sensitivity or, conversely, a change in selectivity towards different metal ions. However, it may also introduce greater pH sensitivity to the assay. Rigorous experimental validation is essential to characterize these performance parameters fully.

Experimental Workflow for Quantitative Iron Analysis

The following diagram and protocol outline a typical workflow for the spectrophotometric determination of total iron using a phenanthroline-based reagent. This process is adaptable for both 1,10-phenanthroline and its 4-ol derivative, although optimization of parameters such as pH and reagent concentration would be necessary for the latter.

Quantitative Iron Analysis Workflow cluster_0 Sample Preparation cluster_1 Reduction of Fe(III) to Fe(II) cluster_2 Complex Formation cluster_3 Measurement & Analysis Sample_Collection Sample Collection & Preservation Acid_Digestion Acid Digestion (for total iron) Sample_Collection->Acid_Digestion Add_Reducing_Agent Add Reducing Agent (e.g., Hydroxylamine HCl) Acid_Digestion->Add_Reducing_Agent Add_Phen_Reagent Add this compound Solution Add_Reducing_Agent->Add_Phen_Reagent Adjust_pH Adjust pH (e.g., with Sodium Acetate) Add_Phen_Reagent->Adjust_pH Spectrophotometry Measure Absorbance at λmax Adjust_pH->Spectrophotometry Calculate_Concentration Calculate Iron Concentration Spectrophotometry->Calculate_Concentration Calibration_Curve Prepare Calibration Curve Calibration_Curve->Calculate_Concentration

Sources

Cross-Validation of 1,10-Phenanthroline Assay with ICP-OES for Accurate Iron Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical chemists, and quality control professionals in the pharmaceutical and drug development sectors, the accurate quantification of metal ions is a critical aspect of product safety, efficacy, and regulatory compliance. Iron, in particular, is a common element that requires precise measurement, whether as a nutritional component, a potential contaminant, or a key player in catalytic processes. While numerous analytical techniques are available, this guide provides an in-depth, objective comparison and cross-validation workflow for two widely employed methods: the classic 1,10-Phenanthroline colorimetric assay and the modern, high-throughput Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes a framework for self-validating systems, and is grounded in authoritative references to ensure scientific integrity. By understanding the strengths and limitations of each method and how to cross-validate their results, laboratories can enhance the reliability and defensibility of their analytical data.

Unveiling the Contenders: A Tale of Two Analytical Principles

At the heart of this comparison lie two fundamentally different, yet complementary, analytical philosophies. The 1,10-phenanthroline assay represents a classic, wet-chemical approach rooted in molecular absorption, while ICP-OES embodies a high-energy, atomic emission technique.

The 1,10-Phenanthroline Assay: Precision in Color

The 1,10-phenanthroline method is a well-established colorimetric technique for the determination of iron.[1] Its principle is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline, a heterocyclic organic compound, to form a stable, orange-red tris(1,10-phenanthroline)iron(II) complex.[1] The intensity of the color produced is directly proportional to the concentration of Fe²⁺ in the sample and is quantified by measuring its absorbance at a specific wavelength, typically around 510 nm.[2]

A crucial aspect of this assay is the oxidation state of iron. Since 1,10-phenanthroline reacts specifically with Fe²⁺, a reducing agent, such as hydroxylamine hydrochloride, must be added to the sample to convert any ferric iron (Fe³⁺) to the ferrous state, ensuring the measurement of total iron.[1] The color intensity of the complex is stable over a pH range of 3 to 9.[3]

ICP-OES: The Power of Plasma

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful and versatile technique for the determination of elemental composition in a wide variety of samples.[4] The core of the ICP-OES instrument is an argon plasma, a high-temperature (around 10,000 K) ionized gas. When a sample is introduced into the plasma, it is desolvated, vaporized, and atomized. The intense heat excites the atoms of the elements present, causing them to emit light at their characteristic wavelengths.[5]

A spectrometer separates this emitted light into its constituent wavelengths, and the intensity of the light at each wavelength is measured by a detector. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. A key advantage of ICP-OES is its ability to measure multiple elements simultaneously, making it a highly efficient technique for comprehensive elemental analysis.[4][5]

Head-to-Head: A Comparative Analysis of Performance

The choice between the 1,10-phenanthroline assay and ICP-OES often depends on the specific analytical requirements, including the sample matrix, expected concentration range, throughput needs, and available resources. A direct comparison of their key performance characteristics is essential for informed decision-making.

Performance Parameter1,10-Phenanthroline AssayICP-OES
Principle Molecular Absorption (Colorimetric)Atomic Emission
Specificity Specific for Fe²⁺ (requires reduction for total Fe)Element-specific, but can have spectral interferences
Sensitivity (LOD) ~10 µg/L[3]~1 µg/L
Linear Range Typically 0.1 - 5 mg/LWide dynamic range, often several orders of magnitude
Throughput Lower, sequential analysisHigh, simultaneous multi-element analysis
Matrix Effects Susceptible to interferences from other metal ions and colored compoundsCan be affected by high salt concentrations and viscosity
Cost (Instrument) Low (requires a spectrophotometer)High
Cost (Per Sample) LowModerate
Ease of Use Requires careful wet chemistry and reagent preparationRequires skilled operator and instrument maintenance

The Cornerstone of Confidence: Cross-Validation Workflow

Cross-validation is the process of verifying that two different analytical methods produce comparable and reliable results for the same sample. This is a critical step in method development, transfer, and for ensuring the long-term consistency of analytical data. A robust cross-validation protocol provides documented evidence of the interchangeability of the methods within defined acceptance criteria.

The following workflow outlines the key steps for cross-validating the 1,10-phenanthroline assay with ICP-OES for iron determination. This process should be guided by established analytical method validation principles, such as those outlined by the International Council for Harmonisation (ICH).[6]

Caption: A streamlined workflow for the cross-validation of analytical methods.

In the Lab: Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for both the 1,10-phenanthroline assay and ICP-OES analysis, designed to serve as a starting point for laboratory implementation.

Protocol: Iron Determination by 1,10-Phenanthroline

This protocol is designed for the determination of total iron in an aqueous sample.

Reagents:

  • Standard Iron Solution (100 mg/L): Prepare from a certified reference material.

  • Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

  • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.

  • Sodium Acetate Buffer Solution (1 M): Dissolve 13.6 g of sodium acetate trihydrate in 100 mL of deionized water.

Procedure:

  • Sample Preparation: Pipette an appropriate volume of the sample (to fall within the calibration range) into a 50 mL volumetric flask.

  • Reduction of Fe³⁺: Add 1 mL of hydroxylamine hydrochloride solution and mix well. Allow to stand for 10 minutes to ensure complete reduction of any ferric iron.

  • Complex Formation: Add 5 mL of the 1,10-phenanthroline solution and mix.

  • pH Adjustment: Add 5 mL of the sodium acetate buffer solution and dilute to the 50 mL mark with deionized water. Mix thoroughly.

  • Color Development: Allow the solution to stand for at least 15 minutes for full color development.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 510 nm against a reagent blank prepared in the same manner but with deionized water instead of the sample.

  • Calibration Curve: Prepare a series of standards of known iron concentrations (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L) and follow steps 2-6 to generate a calibration curve of absorbance versus concentration.

  • Quantification: Determine the iron concentration in the sample from the calibration curve.

Protocol: Iron Determination by ICP-OES

This protocol provides a general guideline for the analysis of iron in an aqueous sample. Instrument parameters should be optimized according to the manufacturer's recommendations.

Reagents:

  • Standard Iron Solution (1000 mg/L): Prepare from a certified reference material.

  • Nitric Acid (2% v/v): For sample and standard dilution.

Procedure:

  • Instrument Warm-up and Optimization: Turn on the ICP-OES instrument and allow it to warm up and stabilize according to the manufacturer's instructions. Perform any necessary performance checks and optimizations.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L) by diluting the stock standard iron solution with 2% nitric acid. Also prepare a calibration blank (2% nitric acid).

  • Sample Preparation: Dilute the sample as necessary with 2% nitric acid to ensure the iron concentration falls within the linear range of the calibration. A study on iron oxide nanoparticles found that sample digestion in concentrated hydrochloric acid followed by dilution was a crucial step for accurate results.[4]

  • Analysis: Aspirate the blank, standards, and samples into the instrument. The instrument will measure the emission intensity at the selected iron wavelength (e.g., 238.204 nm or 259.940 nm).

  • Quantification: The instrument software will automatically generate a calibration curve and calculate the iron concentration in the samples.

  • Quality Control: Analyze quality control (QC) samples of known concentrations periodically throughout the analytical run to verify the accuracy and stability of the instrument. Acceptance criteria for QC samples are typically within 15% of the true value.[6]

Interpreting the Data: A Guide to Statistical Comparison

Once data has been generated from both methods for a set of samples, a thorough statistical analysis is required to determine if the methods are equivalent.

A study comparing ICP-OES and a spectrophotometric method for iron in natural mineral water utilized the F-test to compare precision and the t-test to compare the accuracy of the two methods.[7] In that particular study, the spectrophotometric method was found to be more precise and accurate when samples were prepared with identical dilutions.[7]

Another comprehensive study that cross-validated ICP-OES and spectrophotometry for iron quantification in iron oxide nanoparticle suspensions found that the uncertainty of both methods was around 1.5% on average when samples were prepared and analyzed in the same institution.[4] This highlights the critical importance of the sample preparation step in achieving accurate and reliable results.[4]

Key Statistical Tools:

  • Student's t-test: Used to determine if there is a statistically significant difference between the means of the two datasets.

  • F-test: Used to compare the variances (a measure of precision) of the two methods.

  • Correlation and Linear Regression: To assess the relationship between the results obtained from the two methods. A high correlation coefficient (R² > 0.99) is desirable.

  • Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements.

Conclusion: Selecting the Right Tool for the Job

Both the 1,10-phenanthroline assay and ICP-OES are robust and reliable methods for the determination of iron. The choice between them is not a matter of one being definitively "better," but rather which is more "fit-for-purpose" for a given application.

The 1,10-phenanthroline assay is a cost-effective, accurate, and precise method that is well-suited for laboratories with lower sample throughput and for applications where a dedicated spectrophotometer is available. Its primary limitations are its susceptibility to interferences in complex matrices and its lower throughput.

ICP-OES , on the other hand, is the method of choice for high-throughput laboratories that require multi-element analysis. Its high sensitivity, wide linear range, and relative freedom from chemical interferences make it a powerful tool for a wide range of applications. However, the initial capital investment and operational costs are significantly higher.

Ultimately, a thorough cross-validation of the two methods, as outlined in this guide, will provide the necessary data to make an informed decision and to ensure the generation of high-quality, reliable, and defensible analytical results, regardless of the chosen technique. This rigorous approach to analytical science is the foundation of quality in research, development, and manufacturing.

References

  • Lara, M., et al. (2018). Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study. Journal of Nanobiotechnology, 16(1), 94. Available at: [Link]

  • Han, Y., et al. (2013). Comparison of Spectrophotometry, FAAS and ICP-OES Methods for the Determination of Trace Iron in Solar Glass. Advanced Materials Research, 787, 24-27. Available at: [Link]

  • Cvjetinović, J., et al. (2023). DETERMINATION OF IRON CONTENT IN NATURAL MINERAL WATER: COMPARISON OF ICP-OES AND SPECTROPHOTOMETRIC METHOD. Contemporary Materials, XIV-1, 49-55. Available at: [Link]

  • Standard Methods for the Examination of Water and Wastewater. (n.d.). 3500-Fe B. Iron by Phenanthroline. Available at: [Link]

  • Singh, S. B. (2020). Spectroscopic determination of iron by 1,10-phenanthroline method. ResearchGate. Available at: [Link]

  • Yildiz, Y., et al. (2021). Comparison of Spectrophotometric Methods for Determination of Iron in Acid Cleaning, and Passivating Stainless Steel Solution by UV-VIS, ICP/MS, and FAAS. Science Journal of Analytical Chemistry, 9(4), 93-99. Available at: [Link]

  • Scribd. (n.d.). Unknown Quantitative Analysis of Iron Using ICP OES and REDOX Titration. Available at: [Link]

  • chem321labspring11. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Analytical method Validation: ICP-OES. Available at: [Link]

Sources

Evaluating the Selectivity of 1,10-Phenanthrolin-4-ol for Different Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of coordination chemistry and its applications in analytical sciences, drug development, and catalysis, the selective binding of metal ions by organic ligands is of paramount importance. 1,10-Phenanthrolin-4-ol, a heterocyclic organic compound, presents a fascinating case study in how subtle modifications to a well-known chelating scaffold can influence its affinity and selectivity for various metal ions. This guide provides an in-depth technical evaluation of this compound as a selective metal ion chelator, offering a blend of theoretical principles, practical experimental protocols, and comparative analysis.

Introduction to this compound: Structure and Chelation Mechanism

1,10-Phenanthroline and its derivatives are renowned for their rigid, planar structure and the presence of two nitrogen atoms in a bidentate arrangement, making them excellent chelators for a wide array of metal ions. The introduction of a hydroxyl (-OH) group at the 4-position of the phenanthroline ring system in this compound, also known as 4-hydroxy-1,10-phenanthroline, modifies the electronic properties of the ligand, which in turn influences its metal ion binding characteristics.

The primary mechanism of chelation involves the formation of coordinate covalent bonds between the lone pair of electrons on the two nitrogen atoms and the vacant d-orbitals of a transition metal ion. This results in the formation of a stable five-membered ring, a key feature of the strong complexes formed by 1,10-phenanthroline and its derivatives[1][2]. The hydroxyl group at the 4-position can further influence the stability and selectivity of the metal complexes through electronic effects and potential participation in intermolecular interactions.

Caption: Chelation of a metal ion by this compound.

Comparative Selectivity Profile

High Affinity for Iron(II):

This compound is known to form a highly stable tris-chelate with ferrous ions (Fe²⁺)[3]. This complex exhibits a characteristic deep red color, a property that has been utilized for the spectrophotometric determination of iron[3]. The formation of a 1:3 metal-to-ligand complex is typical for phenanthroline derivatives with iron(II) and is indicative of a strong and stable interaction.

Inferred Selectivity for Other Divalent Metal Ions:

In the absence of direct experimental data for this compound, we can look to studies on analogous compounds, such as 5-hydroxy-1,10-phenanthroline, to predict its likely behavior. A study on 5-hydroxy-1,10-phenanthroline demonstrated fluorescence quenching upon complexation with various divalent metal ions, including Fe²⁺, Co²⁺, Cd²⁺, Pb²⁺, and Mn²⁺, while Ni²⁺ and Zn²⁺ showed a dynamic quenching effect. This suggests that this compound likely forms complexes with these metal ions, with varying degrees of stability.

The Irving-Williams series, which describes the relative stabilities of complexes of divalent metal ions, predicts the following order of stability: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. It is highly probable that the stability of this compound complexes with these metal ions will generally follow this trend.

Comparative Data Summary:

The following table summarizes the available quantitative and qualitative data for this compound and the parent 1,10-phenanthroline to provide a comparative perspective.

Metal IonThis compound1,10-Phenanthroline (for comparison)
Fe²⁺ Forms a stable 1:3 tris-chelate[3]log K₁ = 5.9, log K₂ = 5.2, log K₃ = 9.9 (Overall β₃ ≈ 21)
Fe³⁺ Forms a complex, but less stable than with Fe²⁺log K₁ ≈ 14.1
Cu²⁺ Expected to form a stable complex (Irving-Williams series)log K₁ = 8.1, log K₂ = 6.8, log K₃ = 5.4
Zn²⁺ Likely forms a complex, dynamic quenching observed with 5-hydroxy analoglog K₁ = 6.4, log K₂ = 5.8, log K₃ = 5.2
Ni²⁺ Likely forms a complex, dynamic quenching observed with 5-hydroxy analoglog K₁ = 7.6, log K₂ = 7.3, log K₃ = 6.8
Co²⁺ Forms a complex, fluorescence quenching observed with 5-hydroxy analoglog K₁ = 7.0, log K₂ = 6.5, log K₃ = 5.9
Cd²⁺ Forms a complex, fluorescence quenching observed with 5-hydroxy analoglog K₁ = 5.8, log K₂ = 4.9, log K₃ = 3.8
Pb²⁺ Forms a complex, fluorescence quenching observed with 5-hydroxy analoglog K₁ ≈ 6.0
Mn²⁺ Forms a complex, fluorescence quenching observed with 5-hydroxy analoglog K₁ = 4.0, log K₂ = 3.3, log K₃ = 2.8

Note: Stability constants for 1,10-phenanthroline are approximate and can vary with experimental conditions. Data for this compound with ions other than Fe(II) are inferred.

Experimental Protocols for Evaluating Selectivity

To empower researchers to conduct their own comprehensive evaluations, we provide detailed, self-validating protocols for determining the metal ion selectivity of this compound.

Synthesis of this compound

A reliable synthesis of this compound is a prerequisite for its study. While several synthetic routes to substituted phenanthrolines exist, a common approach involves the Skraup reaction or modifications thereof[1]. A plausible synthesis for 4-hydroxy-1,10-phenanthroline can be adapted from established methods for similar derivatives. One such approach involves the selective partial hydrolysis of a precursor like 7-chloro-4-hydroxy-1,10-phenanthroline, which itself can be synthesized from more readily available starting materials[4].

Determination of Stability Constants via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes in solution.

Principle: The formation of a metal-ligand complex is often accompanied by the release of protons, leading to a change in the solution's pH. By titrating a solution containing the metal ion and the ligand with a standardized strong base and monitoring the pH, the stability constants can be calculated.

cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Prepare Ligand Solution (this compound) Titration_Cell Titration Cell: - Ligand + Metal Ion - Background Electrolyte Ligand->Titration_Cell Metal Prepare Metal Ion Solutions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) Metal->Titration_Cell Base Standardize Strong Base (e.g., NaOH) Burette Burette with Standardized Base Base->Burette Acid Standardize Strong Acid (e.g., HCl) pH_Meter pH Meter Acid->pH_Meter Calibration Burette->Titration_Cell Titration Plot Plot pH vs. Volume of Base pH_Meter->Plot Data Acquisition Software Use Software (e.g., HYPERQUAD) to Calculate Stability Constants Plot->Software

Caption: Workflow for Potentiometric Titration.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare stock solutions of the metal salts (e.g., FeCl₂, CuSO₄, ZnCl₂) of known concentrations.

    • Prepare a standardized solution of a carbonate-free strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate the pH electrode using standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the ligand, a metal ion, and the background electrolyte.

    • Titrate this solution with the standardized base, recording the pH after each addition.

    • Perform separate titrations for the ligand alone and the acid alone to determine the ligand's protonation constants.

  • Data Analysis:

    • Plot the pH versus the volume of base added for each titration.

    • Use specialized software such as HYPERQUAD or BEST to analyze the titration data and calculate the stepwise and overall stability constants (log K) for the metal-ligand complexes.

Determination of Stoichiometry and Stability Constants via UV-Vis Spectrophotometry (Job's Method)

For metal complexes that exhibit a distinct color, UV-Vis spectrophotometry provides a powerful tool for determining both the stoichiometry and the stability constant.

Principle: Job's method of continuous variation involves preparing a series of solutions where the mole fraction of the ligand and metal ion is varied while keeping the total molar concentration constant. The absorbance of these solutions is measured at the wavelength of maximum absorbance (λmax) of the complex. The plot of absorbance versus mole fraction will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock_Solutions Prepare Equimolar Stock Solutions of Ligand and Metal Ion Series Prepare a Series of Solutions with Varying Mole Fractions of Ligand and Metal (Total Moles Constant) Stock_Solutions->Series Lambda_max Determine λmax of the Complex Series->Lambda_max Absorbance Measure Absorbance of Each Solution at λmax Lambda_max->Absorbance Job_Plot Plot Absorbance vs. Mole Fraction Absorbance->Job_Plot Stoichiometry Determine Stoichiometry from the Maximum of the Job's Plot Job_Plot->Stoichiometry Stability_Constant Calculate Stability Constant from Absorbance Data Stoichiometry->Stability_Constant

Caption: Workflow for Job's Method using UV-Vis Spectrophotometry.

Detailed Protocol:

  • Solution Preparation:

    • Prepare equimolar stock solutions of this compound and the metal salt in a suitable buffer.

    • Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1 ligand to metal) while keeping the total volume and total moles of reactants constant.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex by scanning a solution with a high concentration of the complex.

    • Measure the absorbance of each solution in the series at this λmax.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.75 indicates a 3:1 ligand-to-metal ratio).

    • The stability constant can be calculated from the absorbance data using appropriate equations.

Conclusion and Future Directions

This compound demonstrates significant potential as a selective chelator, with a particularly high affinity for iron(II). The introduction of the 4-hydroxy group likely modulates its electronic properties, influencing its interaction with various metal ions. While comprehensive quantitative data on its selectivity is still emerging, the experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its binding profile.

Future research should focus on the systematic determination of the stability constants of this compound with a broad range of transition metal ions, as well as lanthanides and actinides. Such data will be invaluable for its potential applications in areas such as:

  • Analytical Chemistry: Development of highly selective colorimetric or fluorescent sensors for specific metal ions.

  • Drug Development: Design of metalloenzyme inhibitors or agents for chelation therapy.

  • Catalysis: Synthesis of novel metal complexes with tailored catalytic activities.

By combining rigorous experimental evaluation with theoretical modeling, a deeper understanding of the structure-selectivity relationships of substituted phenanthrolines can be achieved, paving the way for the rational design of next-generation chelating agents.

References

  • Bencini, A., & Lippolis, V. (2010). 1,10-Phenanthroline: A versatile building block for the construction of ligands for various purposes. Coordination Chemistry Reviews, 254(15-16), 2096-2180.
  • Sammes, P. G., & Yahioglu, G. (1994). 1,10-Phenanthroline and its complexes. Chemical Society Reviews, 23(5), 327-334.
  • Kauffman, G. B. (1988). The discovery of 1,10-phenanthroline.
  • Brandt, W. W., & Smith, G. F. (1949). 1,10-Phenanthroline and Substituted 1,10-Phenanthroline Indicators. Analytical Chemistry, 21(11), 1313-1319.
  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.
  • Schilt, A. A., & Smith, G. F. (1957). 4,7-Diphenyl-1,10-phenanthroline, a new specific reagent for iron. Analytical Chemistry, 29(4), 537-539.
  • Diehl, H., & Smith, G. F. (1980). Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline. Talanta, 27(4), 368-370.
  • De Costa, M. D. P., & Warsapperuma, W. A. C. V. (2016). Study of fluorescence quenching properties of 5-hydroxy-l,10- phenanthroline in the presence of heavy metal ions in acetonitrile.
  • Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants, Vol. 2, Amines. Plenum Press.
  • Incropera, F. P., & DeWitt, D. P. (2007).
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Harris, D. C. (2015).
  • Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press.
  • Hillebrand, M., Ritter, U., & Täuscher, E. (2017). A Convenient Method for the Synthesis of 4,7-Dibromo and Chloro-hydroxy-1,10-Phenanthrolines. IOSR Journal of Applied Chemistry, 10(7), 1-4.

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Safety Operating Guide

Navigating the Disposal of 1,10-Phenanthrolin-4-ol: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. The final step, disposal, is a critical stage governed by principles of safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,10-Phenanthrolin-4-ol, ensuring the protection of laboratory personnel and the environment. While specific data for the 4-ol derivative is limited, the procedures outlined are grounded in the well-documented hazards of the parent 1,10-phenanthroline molecule and its common salts, providing a robust framework for safe handling.

Part 1: Understanding the Hazard Profile - The "Why" Behind the Procedure

1,10-Phenanthroline and its derivatives are not benign substances. Their proper disposal is predicated on a clear understanding of their inherent risks. The primary hazards associated with compounds in this family are:

  • Acute Oral Toxicity : The parent compound, 1,10-phenanthroline, is classified as toxic if swallowed.[1][2][3][4][5] Ingestion can lead to immediate and severe health consequences.[5][6] Therefore, all handling and disposal steps must be designed to prevent any possibility of ingestion.

  • Aquatic Toxicity : Phenanthroline compounds are very toxic to aquatic life, with long-lasting effects.[1][3][4][6][7][8] This high ecotoxicity necessitates stringent containment to prevent release into the environment. Discharge into drains, sewers, or waterways is strictly prohibited.[1][2][7]

  • Irritant Properties : While not always the primary hazard, these compounds can cause irritation to the skin, eyes, and respiratory tract.[6] Minimizing dust generation and direct contact is a key safety consideration.[2][6]

These hazards mandate that this compound be treated as a hazardous waste stream, managed with precision from the point of generation to its final disposal by a licensed facility.

Part 2: Procedural Blueprint for Disposal

The following step-by-step methodology ensures a self-validating system of safety and compliance. Each step is a checkpoint to mitigate the risks identified above.

Phase 1: Immediate Pre-Disposal Actions & Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, the foundation of safety must be established. This begins with wearing the correct PPE.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions or accidental projection of solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and potential absorption.
Body Protection Laboratory coat or chemical-resistant apronProtects against spills and contamination of personal clothing.[3][9][10]
Respiratory Protection NIOSH-approved respirator (if dust is generated)Necessary when handling the solid form to prevent inhalation of toxic particles.[7][9]

All disposal-related manipulations of this compound, especially outside of a sealed container, should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7]

Phase 2: Waste Segregation and Containment

Proper containment is the most critical step in preventing environmental release and ensuring the safety of waste handlers.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container :

    • Use a clearly labeled, dedicated hazardous waste container. Plastic containers are often preferred to avoid breakage.[11]

    • The container must have a secure, sealable lid.[2][7]

    • Ensure the container is compatible with the waste form (solid or a solution with a known solvent).

  • Waste Transfer :

    • For Solid Waste : Carefully sweep or vacuum up the material.[1][6] Avoid any actions that could generate dust.[1][2][6][7] Place the collected solid directly into the designated waste container.

    • For Solutions : Transfer the liquid waste into the designated container using a funnel to prevent spills.

    • For Contaminated Labware (e.g., pipette tips, gloves, weighing paper) : All items that have come into direct contact with this compound must be considered hazardous waste. Place these items in a sealed bag within the main hazardous waste container.

  • Labeling the Waste Container :

    • The label must be clear, legible, and securely attached.

    • It must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound".

      • The specific hazards (e.g., "Toxic," "Environmental Hazard").

      • The date when waste was first added to the container.[11]

      • The name of the principal investigator or laboratory contact.

Phase 3: Storage and Final Disposal

The temporary storage of the waste container and its final handover are governed by institutional and regulatory protocols.

  • Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA within your laboratory.[11][12]

    • This area must be at or near the point of waste generation and under the control of the laboratory personnel.[11]

    • The SAA should be a secondary containment area (e.g., a tray) to contain any potential leaks.

    • Keep the waste container closed at all times except when adding waste.[11][12]

  • Arranging for Pickup :

    • Do not allow hazardous waste to accumulate. Adhere to institutional limits on the volume of waste stored in an SAA (e.g., a maximum of 55 gallons).[11][12]

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[11]

    • Provide them with all necessary information about the waste stream as per the container label.

  • Final Disposal :

    • The EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal company.[12]

    • These specialized companies use methods such as high-temperature incineration to destroy the chemical, converting it into less harmful substances.[13]

    • Crucially, never attempt to treat or neutralize this chemical waste yourself unless it is part of a documented and approved laboratory procedure.

Part 3: Visualizing the Disposal Workflow

To ensure clarity and immediate comprehension, the logical flow of the disposal process is outlined below.

G cluster_prep Phase 1: Preparation cluster_contain Phase 2: Containment cluster_disposal Phase 3: Storage & Disposal A Identify this compound as Hazardous Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select & Label Hazardous Waste Container C->D E Transfer Waste to Container (Solids, Solutions, Contaminated Items) D->E F Securely Seal the Container E->F G Store Container in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Contact EHS for Waste Pickup G->I J Transfer to Licensed Waste Disposal Facility I->J

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a non-negotiable aspect of laboratory science. It is a direct reflection of a researcher's commitment to safety, ethical conduct, and environmental preservation. By understanding the inherent hazards and adhering to a structured, logical disposal protocol, scientists can ensure that their work, from discovery to disposal, is conducted with the highest degree of integrity and care. Remember, the overriding principle is that no experiment should begin without a clear plan for the disposal of all resulting waste.[14]

References

  • Benchchem. (n.d.). Proper Disposal of 2,9-Di-sec-butyl-1,10-phenanthroline: A Guide for Laboratory Professionals.
  • American Elements. (2015). 1,10-Phenanthroline Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound - Safety Data Sheet.
  • Carl ROTH. (2024). Safety Data Sheet: 1,10-Phenanthroline monohydrate.
  • Flinn Scientific. (2014). 1 10-Phenanthroline SDS (Safety Data Sheet).
  • Fisher Scientific. (2013). Material Safety Data Sheet - 1,10-Phenanthroline monohydrate.
  • Flinn Scientific. (2014). 1 10-Phenanthroline Solution SDS (Safety Data Sheet).
  • Carl ROTH. (2024). Safety Data Sheet: 1,10-Phenanthroline hydrochloride monohydrate.
  • Benchchem. (n.d.). Proper Disposal of Pyrazino[2,3-f][9][1]phenanthroline: A Step-by-Step Guide for Laboratory Professionals. Retrieved from

  • Fisher Scientific. (2014). 1,10-Phenanthroline Monohydrate (Certified ACS) Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1,10-Phenanthroline Monohydrate (Certified ACS).
  • Chem-Supply. (2018). Safety Data Sheet - 1,10-PHENANTHROLINE Monohydrate.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1,10-phenanthroline.
  • Flinn Scientific. (2025). Safety Data Sheet (SDS) 1 10-Phenanthroline.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - 1,10-Phenanthroline.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Old Dominion University. (2020). Laboratory Waste Management Guidelines.
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • United Nations University. (n.d.). Chemical Waste Management for Laboratories.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.